molecular formula C18H24BrNO4 B10763363 Methylscopolamine bromide

Methylscopolamine bromide

Cat. No.: B10763363
M. Wt: 398.3 g/mol
InChI Key: CXYRUNPLKGGUJF-JIRGPDKYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylscopolamine bromide is a quaternary ammonium derivative of scopolamine that serves as a potent and peripherally-restricted muscarinic acetylcholine receptor antagonist. Its permanent positive charge prevents efficient crossing of the blood-brain barrier, making it an invaluable research tool for selectively studying the peripheral roles of muscarinic signaling without central nervous system (CNS) confounding effects. This compound is extensively utilized in gastroenterology research to investigate gastric acid secretion, intestinal motility, and smooth muscle contractility. In neuroscience, it is employed to differentiate between central and peripheral cholinergic contributions in vivo. Furthermore, this compound acts as a critical pharmacological control to confirm that observed effects of non-quaternary anticholinergics (like atropine or scopolamine) are mediated through central muscarinic receptors. Its high affinity for the M1-M5 receptor subtypes allows researchers to explore cholinergic pathways in the autonomic nervous system, providing insights into conditions like irritable bowel syndrome, ulcer formation, and bronchospasm. This product is presented as a high-purity compound to ensure reproducible and reliable experimental outcomes in receptor binding assays and functional studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24BrNO4

Molecular Weight

398.3 g/mol

IUPAC Name

[(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1

InChI Key

CXYRUNPLKGGUJF-JIRGPDKYSA-M

Isomeric SMILES

C[N+]1([C@H]2CC(C[C@H]1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Muscarinic Receptor Subtype Selectivity of Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of methylscopolamine bromide, also known as N-methylscopolamine. Methylscopolamine is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its utility in research, particularly as the radiolabeled ligand [³H]-N-methylscopolamine ([³H]-NMS), is pivotal for the characterization of muscarinic receptor pharmacology. This document details its binding affinity across all five human muscarinic receptor subtypes (M1-M5), outlines the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

Core Data: Binding Affinity of this compound

This compound generally exhibits high affinity across all five muscarinic receptor subtypes with minimal selectivity. The presented data, derived from radioligand binding studies, underscores its character as a non-selective muscarinic antagonist. This property is fundamental to its widespread use as a research tool for labeling the entire muscarinic receptor population in a given tissue or cell preparation.

Receptor SubtypeDissociation Constant (Kd) in pMSource
M1180[Jakubík et al., 1997]
M2215[Jakubík et al., 1997]
M3110[Jakubík et al., 1997]
M4120[Jakubík et al., 1997]
M5Not explicitly stated, but pharmacological profile is similar to M3[Watson et al., 1999]

Note: The Kd values for M1-M4 are for [³H]-N-methylscopolamine binding to cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. The pharmacological profile of the M5 receptor has been shown to be very similar to that of the M3 receptor for a range of antagonists.

Key Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype. This compound, as an antagonist, blocks the initiation of these pathways by preventing the binding of the endogenous agonist, acetylcholine.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane receptor M1, M3, M5 Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes acetylcholine Acetylcholine acetylcholine->receptor Binds methylscopolamine Methylscopolamine Bromide methylscopolamine->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers pkc_activation PKC Activation dag->pkc_activation Leads to

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Gio_Signaling_Pathway cluster_membrane Cell Membrane receptor M2, M4 Receptor g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits ion_channel Ion Channel Modulation (e.g., GIRK) g_protein->ion_channel βγ subunit modulates camp cAMP ac->camp Converts ATP to acetylcholine Acetylcholine acetylcholine->receptor Binds methylscopolamine Methylscopolamine Bromide methylscopolamine->receptor Blocks atp ATP atp->ac pka_inhibition Decreased PKA Activity camp->pka_inhibition

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at muscarinic receptors involves several key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1] For muscarinic receptors, this is typically performed using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand in a competitive binding format to determine the inhibition constant (Ki) of an unlabeled compound.

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Unlabeled this compound as the competitor.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. For each receptor subtype, three sets of reactions are prepared in triplicate:

    • Total Binding: Contains cell membranes and a fixed concentration of [³H]-NMS.

    • Non-specific Binding: Contains cell membranes, a fixed concentration of [³H]-NMS, and a high concentration of an unlabeled antagonist (e.g., atropine) to saturate all specific binding sites.

    • Competition Binding: Contains cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of unlabeled this compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Receptor Subtype) start->prepare_membranes setup_assay Set up 96-well Plate Assay (Total, Non-specific, Competition) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation_count Liquid Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_count->data_analysis end End data_analysis->end

Workflow for a Competitive Radioligand Binding Assay.
Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For this compound, these assays confirm its antagonist activity.

The GTPγS binding assay measures the activation of G-proteins, which is an early event in GPCR signaling.[2] Antagonists like this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To demonstrate the antagonist effect of this compound on agonist-induced G-protein activation.

Methodology:

  • Cell membranes expressing the muscarinic receptor subtype of interest are incubated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of this compound.

  • [³⁵S]GTPγS is added to the reaction mixture.

  • If the agonist activates the receptor, the associated G-protein will exchange GDP for [³⁵S]GTPγS.

  • The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.

  • This compound will cause a concentration-dependent decrease in the agonist-stimulated [³⁵S]GTPγS binding.

For M1, M3, and M5 receptors, which couple to Gq/11, antagonist activity can be measured by monitoring changes in intracellular calcium concentration.

Objective: To demonstrate the antagonist effect of this compound on agonist-induced calcium mobilization.

Methodology:

  • Whole cells expressing the M1, M3, or M5 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]

  • The cells are then treated with varying concentrations of this compound followed by a fixed concentration of a muscarinic agonist.

  • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

  • This compound will cause a concentration-dependent inhibition of the agonist-induced increase in intracellular calcium.

Conclusion

This compound is a potent, non-selective antagonist of all five muscarinic acetylcholine receptor subtypes. Its high affinity and lack of selectivity make it an invaluable tool in pharmacology, particularly in its radiolabeled form, [³H]-N-methylscopolamine, for the characterization of muscarinic receptor expression and the determination of the binding affinities of other muscarinic ligands. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of compounds acting at muscarinic receptors. A thorough understanding of the binding characteristics and functional effects of standard antagonists like this compound is essential for the discovery and development of novel, subtype-selective muscarinic receptor modulators.

References

Methylscopolamine Bromide: A Technical Examination of Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide delves into the receptor selectivity profile of methylscopolamine, presenting quantitative binding data, detailed experimental methodologies, and an overview of the associated signaling pathways. Analysis of available binding affinity data indicates that this compound is a non-selective muscarinic antagonist , exhibiting high affinity across multiple muscarinic receptor subtypes (M1-M4), with a similar high affinity inferred for the M5 subtype. Its utility in research is often as a non-selective tool to probe the function of the muscarinic cholinergic system.

Introduction

Methylscopolamine, often used in its bromide salt form, is an anticholinergic agent that competitively inhibits the binding of acetylcholine to muscarinic receptors.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby primarily exerting its effects on the peripheral nervous system. This property has led to its clinical use in treating conditions such as peptic ulcers and gastrointestinal spasms by reducing gastric acid secretion and motility.[2] In the realm of research, its tritiated form, [³H]N-methylscopolamine ([³H]NMS), is a widely used radioligand for characterizing muscarinic receptors.[3] Understanding its selectivity, or lack thereof, across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Quantitative Binding Affinity Data

The selectivity of an antagonist is determined by its binding affinity for different receptor subtypes. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The available data for N-methylscopolamine (NMS), the active moiety of this compound, reveals high affinity for the M1, M2, M3, and M4 receptor subtypes, with only minor differences in affinity among them.

Receptor SubtypeLigandAffinity (Kd) in pMCell LineReference
M1[³H]N-methylscopolamine180CHO[4]
M2[³H]N-methylscopolamine215CHO[4]
M3[³H]N-methylscopolamine110CHO[4]
M4[³H]N-methylscopolamine120CHO[4]
M5N-methylscopolamineInferred to be in a similar high-affinity (pM) range-[5][6]

Note on M5 Affinity: Direct comparative binding studies including the M5 subtype for N-methylscopolamine are not as readily available. However, literature indicates that non-selective muscarinic antagonists like scopolamine and atropine (B194438) bind to all five subtypes.[5] Given that N-methylscopolamine is a derivative of scopolamine and is widely used as a non-selective antagonist in research, it is inferred to have a similarly high, picomolar affinity for the M5 receptor.[5][6]

Experimental Protocols

The determination of binding affinities for this compound typically involves radioligand binding assays using [³H]N-methylscopolamine. Below are detailed methodologies for such experiments.

Cell Culture and Membrane Preparation
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Lysis: Cells are harvested and washed with a cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated on ice.

  • Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer to ensure complete cell lysis.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and centrifuged again. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay. The membrane preparations are then stored at -80°C until use.

Radioligand Binding Assay ([³H]N-methylscopolamine)
  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl and 5 mM MgCl₂, pH 7.4.

  • Incubation: The assay is performed in a 96-well plate. To each well, the following are added:

    • Cell membranes (containing a specific muscarinic receptor subtype).

    • [³H]N-methylscopolamine at a concentration close to its Kd.

    • For competition assays, varying concentrations of unlabeled this compound or other competing ligands are added.

    • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is added.

  • Incubation Conditions: The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression analysis to determine the Kd (from saturation binding experiments) or the IC50 and subsequently the Ki (from competition binding experiments) values.

G cluster_0 Membrane Preparation cluster_1 Radioligand Binding Assay Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Homogenization Homogenization Cell Lysis->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing & Storage Washing & Storage Centrifugation->Washing & Storage Incubation Incubation Washing & Storage->Incubation Membrane Aliquots Termination & Filtration Termination & Filtration Incubation->Termination & Filtration Scintillation Counting Scintillation Counting Termination & Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Experimental workflow for preparing membranes and performing radioligand binding assays.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects by activating distinct intracellular signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on their G-protein coupling.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family.[7] Activation of these receptors by acetylcholine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

G Acetylcholine Acetylcholine M1/M3/M5 Receptor M1/M3/M5 Receptor Acetylcholine->M1/M3/M5 Receptor Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Cellular Response Cellular Response PKC Activation->Cellular Response

Signaling pathway for Gq/11-coupled muscarinic receptors (M1, M3, M5).
Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family. Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and a decrease in cellular excitability.

G Acetylcholine Acetylcholine M2/M4 Receptor M2/M4 Receptor Acetylcholine->M2/M4 Receptor Gi/o Gi/o M2/M4 Receptor->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits GIRK Channel GIRK Channel Gi/o->GIRK Channel βγ subunit activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets K+ Efflux K+ Efflux GIRK Channel->K+ Efflux K+ Efflux->Cellular Response hyperpolarization

Signaling pathway for Gi/o-coupled muscarinic receptors (M2, M4).

Conclusion

Based on the available quantitative binding data, this compound is a non-selective muscarinic antagonist . It exhibits high, picomolar affinity for the M1, M2, M3, and M4 receptor subtypes, and by extension, is considered to have a similarly high affinity for the M5 subtype. This lack of selectivity makes it a valuable tool for general studies of the muscarinic system but underscores the need for caution when interpreting results where subtype-specific effects are being investigated. The detailed experimental protocols provided herein offer a framework for the accurate determination of muscarinic receptor binding affinities, while the signaling pathway diagrams illustrate the downstream consequences of muscarinic receptor activation and antagonism. For drug development professionals, the non-selective nature of methylscopolamine highlights the ongoing challenge and importance of designing novel ligands with greater subtype selectivity to achieve more targeted therapeutic effects with fewer side effects.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of methylscopolamine bromide, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to ensure accuracy and depth, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.

Chemical Identity and Structure

This compound, a quaternary ammonium (B1175870) derivative of scopolamine, is a muscarinic antagonist.[1] Its chemical structure is fundamentally related to scopolamine, with the addition of a methyl group to the nitrogen atom, which results in a quaternary ammonium salt.[1] This structural modification has significant implications for its pharmacological activity and pharmacokinetic profile.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide[1]
CAS Number 155-41-9[1][2][3]
Molecular Formula C₁₈H₂₄BrNO₄[1][2]
Molecular Weight 398.3 g/mol [1][4]
Synonyms Methscopolamine (B88490) bromide, Hyoscine Methyl Bromide, Scopolamine Methylbromide[1][2]

Physicochemical Properties

The physical and chemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. This compound presents as a white, odorless crystalline powder.[5][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance White crystals or a white odorless crystalline powder[5][6]
Melting Point ~225°C (with decomposition)[1][5][6]
Solubility Freely soluble in water; Slightly soluble in alcohol; Insoluble in acetone (B3395972) and chloroform.[5][6]
Specific Solubility DMF: 5 mg/ml; DMSO: 5 mg/ml; PBS (pH 7.2): 10 mg/ml[3]
LogP -2.58[1]
Topological Polar Surface Area 59.1 Ų[4]

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][7][8] It blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[9][10] This inhibition of muscarinic receptors leads to a reduction in gastrointestinal motility and secretions, which is the basis for its therapeutic use in treating peptic ulcers and gastrointestinal hypermotility disorders.[9][11] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, which minimizes central nervous system side effects.[11][12]

Methylscopolamine_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) Acetylcholine Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) Acetylcholine->mAChR Binds & Activates Response Cellular Response (e.g., Contraction, Secretion) mAChR->Response Initiates Signal Methylscopolamine Methylscopolamine Bromide Methylscopolamine->mAChR Competitively Blocks

Figure 1: Mechanism of action of this compound as a muscarinic antagonist.

Pharmacokinetics

Being a quaternary ammonium salt, this compound is poorly and unreliably absorbed from the gastrointestinal tract, with total absorption estimated to be between 10 to 25%.[5][6] It is primarily excreted in the urine as unchanged drug and metabolites, with a substantial amount eliminated in the feces as unabsorbed drug.[12] Its distribution is largely limited to peripheral tissues due to its poor lipid solubility and inability to readily cross the blood-brain barrier.[12]

Experimental Protocols

The characterization of this compound relies on standard pharmaceutical analysis techniques to determine its physical and chemical properties.

A. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[13]

  • Principle: A small, uniform sample is heated at a controlled rate, and the temperature range from the initial melting (onset point) to complete liquefaction (clear point) is observed.[14] Pure substances typically exhibit a sharp melting point range.[15]

  • Methodology:

    • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[14][16]

    • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

    • Heating: The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[14]

    • Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[15]

    • Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15]

Melting_Point_Workflow start Start prep Prepare Dry, Powdered This compound Sample start->prep pack Pack Sample into Capillary Tube (2.5-3.5 mm) prep->pack insert Insert Capillary into Melting Point Apparatus pack->insert heat_fast Rapidly Heat to ~5°C below Expected MP insert->heat_fast heat_slow Reduce Heating Rate to 1-2°C / minute heat_fast->heat_slow observe Observe for Onset of Melting heat_slow->observe record_start Record Onset Temperature observe->record_start observe_end Observe for Completion of Melting (Clear Point) record_start->observe_end record_end Record Clear Point Temperature observe_end->record_end calculate Determine Melting Point Range record_end->calculate end_node End calculate->end_node

Figure 2: Experimental workflow for melting point determination by the capillary method.

B. Solubility Assessment

  • Principle: Solubility is determined by adding increasing amounts of the solute (this compound) to a fixed volume of a solvent at a specific temperature until saturation is reached.

  • Methodology:

    • A known volume of the solvent (e.g., water, ethanol) is placed in a container at a controlled temperature.

    • Small, accurately weighed portions of this compound are incrementally added.

    • The mixture is agitated continuously until the solid is fully dissolved.

    • The process is repeated until a saturated solution is formed (i.e., solid material remains undissolved).

    • The total mass of the dissolved solid is used to calculate the solubility, often expressed in mg/mL.

C. Purity Analysis via High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The retention time and peak area can be used to identify and quantify the main compound and any impurities.

  • Methodology:

    • Standard and Sample Preparation: A standard solution of known concentration and a solution of the test sample of this compound are prepared in a suitable solvent.

    • Chromatographic Conditions: A suitable HPLC column (e.g., C18) and mobile phase are selected. The flow rate, column temperature, and detector wavelength are optimized.

    • Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

    • Data Interpretation: The resulting chromatograms are analyzed. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks.

Classification and Relationships

The properties and actions of this compound can be understood through its hierarchical classification.

Classification cluster_chem Chemical Classification cluster_pharm Pharmacological Classification cluster_thera Therapeutic Classification QuatAmmonium Quaternary Ammonium Salt Anticholinergic Anticholinergic Agent QuatAmmonium->Anticholinergic Tropane Tropane Alkaloid Derivative Tropane->Anticholinergic Antimuscarinic Antimuscarinic Anticholinergic->Antimuscarinic Antispasmodic Antispasmodic Antimuscarinic->Antispasmodic Leads to

References

An In-depth Technical Guide to the Synthesis of Methylscopolamine Bromide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylscopolamine bromide, a quaternary ammonium (B1175870) compound derived from scopolamine (B1681570). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualization of relevant biological pathways and experimental workflows.

Introduction

This compound is a peripherally acting muscarinic antagonist. Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects associated with its tertiary amine precursor, scopolamine. This property makes it a valuable tool in research for studying peripheral muscarinic receptor function and as a therapeutic agent for conditions such as peptic ulcers and gastrointestinal spasms.[1][2][3] This guide will detail the chemical synthesis of this compound, its mechanism of action, and relevant experimental protocols.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of scopolamine. This reaction, a classic example of a Menschutkin reaction, involves the quaternization of the tertiary amine in the scopolamine molecule with a methylating agent, typically methyl bromide.[1]

Reaction Scheme

The overall reaction is as follows:

Synthesis Scopolamine Scopolamine (C₁₇H₂₁NO₄) Reaction N-methylation Scopolamine->Reaction MethylBromide Methyl Bromide (CH₃Br) MethylBromide->Reaction Solvent Solvent (e.g., Acetonitrile (B52724), Tetrahydrofuran) Solvent->Reaction MethylscopolamineBromide This compound (C₁₈H₂₄BrNO₄) Reaction->MethylscopolamineBromide

Caption: Synthesis of this compound.

Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
ScopolamineC₁₇H₂₁NO₄303.35--
Methyl BromideCH₃Br94.94Colorless gasSoluble in organic solvents
This compoundC₁₈H₂₄BrNO₄398.30White crystalline powderFreely soluble in water, slightly soluble in alcohol, insoluble in acetone (B3395972) and chloroform.[2]

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound based on analogous quaternization reactions of tropane (B1204802) alkaloids. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Scopolamine hydrobromide

  • Anhydrous sodium carbonate

  • Methyl bromide (as a solution in a suitable solvent or generated in situ)

  • Anhydrous acetonitrile or tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Free-basing of Scopolamine:

    • Dissolve scopolamine hydrobromide in water.

    • Add a saturated solution of sodium carbonate to basify the solution (pH > 9).

    • Extract the free base scopolamine with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain scopolamine free base.

  • N-methylation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the scopolamine free base in anhydrous acetonitrile or THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of methyl bromide in a suitable solvent.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period. The reaction time can vary, and progress should be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration. If not, add diethyl ether to the reaction mixture to induce precipitation of the crude this compound.

    • Wash the crude product with cold diethyl ether to remove any unreacted starting material and byproducts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

    • Dry the final product under vacuum.

Quantitative Data from Synthesis
ParameterValue
Purity (by HPLC) ≥97.0%[4]
Impurities (by HPLC)
Tropic acid≤0.1%[4]
Scopolamine hydrobromide≤0.1%[4]
Methylatropine bromide≤0.1%[4]
Apomethscopolamine bromide≤0.1%[4]
Any other individual impurity≤0.1%[4]
Total impurities≤0.5%[4]
Loss on Drying ≤2.0%[4]
Residue on Ignition ≤0.1%[4]

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are involved in a wide range of physiological functions. This compound non-selectively blocks these receptors in the peripheral nervous system.

The signaling pathways of mAChRs are primarily divided into two main branches based on the G-protein they couple with:

  • M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

SignalingPathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Methylscopolamine Methylscopolamine Bromide Methylscopolamine->M1_M3_M5 Antagonist Methylscopolamine->M2_M4 Antagonist

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

A common application for this compound in research is to characterize the binding affinity of new compounds to muscarinic receptors. A competitive radioligand binding assay is a standard method for this purpose.

The workflow for a typical competitive binding assay is as follows:

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes Expressing Muscarinic Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubation Filtration Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Ligand Filtration->Washing Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki Determination) Scintillation->Data_Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Method for Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Cell Membranes: Prepare membranes from cells or tissues known to express the muscarinic receptor subtype of interest.

    • Radioligand: A commonly used radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS). Prepare a working solution at a concentration close to its Kd value.

    • Test Compound: Prepare a series of dilutions of the unlabeled test compound.

    • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Contains cell membranes and radioligand.

      • Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate all receptors.

      • Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection and Analysis:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, its mechanism of action as a muscarinic antagonist, and a typical experimental workflow for its use in research. The provided information is intended to assist researchers and drug development professionals in the effective synthesis and application of this important pharmacological tool. Adherence to proper laboratory safety protocols is essential when performing the described chemical synthesis.

References

Methylscopolamine Bromide: A Quaternary Ammonium Antimuscarinic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide is a peripherally acting antimuscarinic agent, classified as a quaternary ammonium (B1175870) compound.[1] Its chemical structure, derived from the methylation of scopolamine (B1681570), imparts a permanent positive charge, which significantly influences its pharmacokinetic and pharmacodynamic properties.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its core chemical and pharmacological characteristics, analytical methodologies, and relevant experimental protocols.

Physicochemical Properties

This compound is a white or almost white crystalline powder.[4][5] Its quaternary ammonium structure renders it highly polar and freely soluble in water.[4][6]

PropertyValueReference
Chemical Formula C₁₈H₂₄BrNO₄[7]
Molecular Weight 398.30 g/mol [8]
Melting Point Approximately 225°C with decomposition[4]
Solubility Freely soluble in water; slightly soluble in alcohol; insoluble in acetone (B3395972) and chloroform.[4][4][6]
Appearance White crystals or a white, odorless crystalline powder.[4][5][4][5]
pKa Not applicable (quaternary ammonium compound)
LogP -2.58[3]

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[2][9] These receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5).[10] this compound blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting parasympathetic nerve stimulation.[9]

The antagonism of muscarinic receptors by this compound leads to a variety of physiological effects, including reduced gastrointestinal motility and secretion, mydriasis (pupil dilation), and inhibition of salivary and sweat gland secretion.[2] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects with minimal central nervous system involvement.[11]

Signaling Pathways

Muscarinic receptors are coupled to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.[10]

  • Gq-Coupled Pathway (M1, M3, M5): Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[1]

  • Gi-Coupled Pathway (M2, M4): By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, thereby indirectly maintaining levels of cyclic adenosine (B11128) monophosphate (cAMP).[12]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Methylscopolamine Methylscopolamine Bromide Receptor Muscarinic Receptor (M1, M3, M5) Methylscopolamine->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response

Gq-Coupled Muscarinic Receptor Signaling Pathway Blockade

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Methylscopolamine Methylscopolamine Bromide Receptor Muscarinic Receptor (M2, M4) Methylscopolamine->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Gi-Coupled Muscarinic Receptor Signaling Pathway Blockade

Receptor Binding Affinity

As a non-selective muscarinic antagonist, this compound exhibits affinity for all five muscarinic receptor subtypes. The reported binding affinities (Ki) can vary depending on the tissue and experimental conditions.

Receptor SubtypeKi (nM) - ApproximateReference
M1 High Affinity[9][13]
M2 High Affinity[3][14]
M3 High Affinity[15]
M4 High Affinity[14]
M5 High Affinity (Inferred)[10]
Note: Specific Ki values for all subtypes are not consistently reported in a single study. The table reflects the general high-affinity, non-selective nature of the compound.

Pharmacokinetics

The quaternary ammonium structure of this compound significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterDescriptionReference
Absorption Poor and variable oral absorption (10-25%) due to its high polarity and permanent charge.[4][4][11]
Distribution Primarily restricted to the periphery, with limited ability to cross the blood-brain barrier.[11][11]
Metabolism Primarily metabolized in the liver.[16][16]
Excretion Excreted in the urine as unchanged drug and metabolites, and in the feces as unabsorbed drug.[11][11]
Onset of Action Approximately 1 hour after oral administration.[4]
Duration of Action 4 to 6 hours.[4]
Tmax (Oral) Not consistently reported.
Cmax (Oral) Not consistently reported.
AUC (Oral) Not consistently reported.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of scopolamine with a methylating agent, such as methyl bromide.[3]

Synthesis_Workflow Start Start Materials: - Scopolamine - Methyl Bromide - Solvent (e.g., Acetonitrile) Reaction Reaction: - Dissolve Scopolamine in solvent - Add Methyl Bromide - Heat under reflux Start->Reaction Isolation Isolation: - Cool the reaction mixture - Collect the precipitate by filtration Reaction->Isolation Purification Purification: - Recrystallize from a suitable  solvent (e.g., ethanol) Isolation->Purification Analysis Analysis: - Confirm structure and purity  (e.g., NMR, HPLC, MS) Purification->Analysis Final Final Product: This compound Analysis->Final

General Workflow for this compound Synthesis

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve scopolamine in a suitable solvent (e.g., acetonitrile).

  • Addition of Methylating Agent: Add methyl bromide to the solution. The reaction is typically performed under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in pharmaceutical formulations are commonly determined using a validated HPLC method, such as the one described in the United States Pharmacopeia (USP).[17]

Chromatographic Conditions (Based on USP monograph):

ParameterSpecification
Column L1 packing (C18)
Mobile Phase A gradient mixture of a buffer solution (e.g., sodium 1-hexanesulfonate and monobasic potassium phosphate) and acetonitrile.[17]
Flow Rate Typically 1.0 - 2.0 mL/min
Detection UV at 210 nm[5]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a known amount of USP this compound Reference Standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: For tablets, accurately weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a known amount of this compound, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Chromatography: Inject equal volumes of the standard and sample preparations into the chromatograph.

  • Analysis: Compare the peak area of this compound in the sample chromatogram to that in the standard chromatogram to calculate the quantity of the drug in the sample.

HPLC_Validation_Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate Precision) Start->Precision Validation Validated Method Specificity->Validation LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Validation Robustness Robustness Precision->Robustness LOD->Validation LOQ->Validation Robustness->Validation

Workflow for Analytical Method Validation
Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of this compound for muscarinic receptors.[12]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • This compound (unlabeled competitor).

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and cocktail.

Methodology:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents: - Cell Membranes - Radioligand - Competitor (Methylscopolamine) Incubation Incubation: Mix membranes, radioligand, and varying concentrations of competitor Start->Incubation Separation Separation: Rapid vacuum filtration to separate bound and free radioligand Incubation->Separation Washing Washing: Wash filters with cold buffer Separation->Washing Counting Quantification: Scintillation counting of filters Washing->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff equation Counting->Analysis

Experimental Workflow for a Competitive Radioligand Binding Assay

Conclusion

This compound is a well-characterized quaternary ammonium antimuscarinic agent with established peripheral anticholinergic effects. Its distinct physicochemical properties, resulting from its permanent positive charge, dictate its pharmacokinetic profile, limiting its systemic absorption and central nervous system penetration. The detailed experimental protocols for its synthesis, analysis, and receptor binding provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of its mechanism of action at the molecular level, particularly its interaction with the various muscarinic receptor subtypes and their downstream signaling pathways, is crucial for its continued therapeutic application and the development of novel, more selective antimuscarinic agents.

References

A Foundational Guide to Peripheral Cholinergic Blockade for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the foundational principles of peripheral cholinergic blockade, designed for researchers, scientists, and professionals involved in drug development. The document details the core signaling pathways of the peripheral cholinergic nervous system, outlines key experimental protocols for studying cholinergic blockade, and presents quantitative data on the binding affinities of various antagonist drugs.

Introduction to the Peripheral Cholinergic System

The peripheral nervous system (PNS) utilizes the neurotransmitter acetylcholine (B1216132) (ACh) to control a vast array of physiological processes.[1] Cholinergic signaling is fundamental to the functions of the autonomic nervous system (both parasympathetic and sympathetic ganglia) and the somatic nervous system (at the neuromuscular junction).[2][3] The actions of ACh are mediated by two main classes of receptors: nicotinic and muscarinic receptors.[3][4]

Nicotinic receptors , ligand-gated ion channels, are found at the neuromuscular junction and in autonomic ganglia.[2][3] Their activation leads to rapid depolarization of the postsynaptic membrane, resulting in muscle contraction or nerve impulse transmission.[2]

Muscarinic receptors are G-protein coupled receptors (GPCRs) located on the effector organs of the parasympathetic nervous system, such as the heart, smooth muscle, and exocrine glands, as well as in autonomic ganglia.[2][4] These receptors mediate the diverse effects of parasympathetic stimulation, including regulation of heart rate, smooth muscle tone, and glandular secretions.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and tissue distribution.[1][5]

Peripheral cholinergic blockade involves the use of antagonist compounds that inhibit the action of acetylcholine at these receptors, leading to a wide range of physiological effects. These antagonists are crucial tools in both research and clinical practice for modulating cholinergic activity.

Signaling Pathways in the Peripheral Cholinergic System

The physiological effects of acetylcholine are dictated by the specific receptor subtype it binds to and the subsequent intracellular signaling cascade that is initiated.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ionotropic receptors that, upon binding of acetylcholine, undergo a conformational change to open a non-selective cation channel.[3] This allows the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential (EPSP). At the neuromuscular junction, this triggers muscle contraction.

Nicotinic_Signaling ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) (Ligand-Gated Ion Channel) ACh->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Na_Ca_Influx Na+ / Ca2+ Influx IonChannel->Na_Ca_Influx K_Efflux K+ Efflux IonChannel->K_Efflux Depolarization Membrane Depolarization (EPSP) Na_Ca_Influx->Depolarization K_Efflux->Depolarization Response Physiological Response (e.g., Muscle Contraction) Depolarization->Response Leads to

Nicotinic Acetylcholine Receptor Signaling Pathway.
Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are GPCRs that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins, leading to distinct downstream signaling cascades.[1]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[6] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction and glandular secretion.[6]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization and a decrease in cellular excitability, which is the mechanism for slowing heart rate.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh1 Acetylcholine (ACh) M135R M1, M3, M5 Receptors ACh1->M135R Gq11 Gq/11 Protein M135R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Response1 PKC->Response1 ACh2 Acetylcholine (ACh) M24R M2, M4 Receptors ACh2->M24R Gio Gi/o Protein M24R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Activation Gio->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP Response2 Physiological Response (e.g., Decreased Heart Rate) cAMP->Response2 GIRK->Response2

Muscarinic Acetylcholine Receptor Signaling Pathways.

Quantitative Analysis of Peripheral Cholinergic Blockade

The potency and selectivity of cholinergic antagonists are critical parameters in drug development. These are typically quantified by determining the binding affinity (Ki) and functional inhibition (IC50) of a compound for the different receptor subtypes.

Binding Affinities of Common Muscarinic Antagonists

The following table summarizes the binding affinities (Ki or pKi values) of several commonly used muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Atropine (B194438) 1.27 - 2.223.24 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39Non-selective[7][8]
Scopolamine (B1681570) -----Non-selective antagonist[9]
Ipratropium 2.9 (IC50)2.0 (IC50)1.7 (IC50)--Non-selective[10][11]
Tiotropium Similar affinity for M1-M5Similar affinity for M1-M5Similar affinity for M1-M5Similar affinity for M1-M5Similar affinity for M1-M5Kinetically selective for M1/M3 over M2[12][13][14]
Glycopyrrolate 0.600.03---Non-selective for M1-M3[15][16]
Pirenzepine (B46924) ~12-21~168-310Low affinityIntermediate affinityLow affinityM1-selective[17][18]
Darifenacin pKi: 8.2pKi: 7.4pKi: 9.1pKi: 7.3pKi: 8.0M3-selective[6]
Oxybutynin High affinityLower affinityHigh affinity--M1/M3 selective over M2[19][20][21]
Tolterodine Non-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selective for M1-M5[3][22]
Solifenacin (B1663824) 261701211031M3-selective[2][23]

Note: Ki values can vary depending on the experimental conditions and tissue source. pKi is the negative logarithm of the Ki value.

Experimental Protocols for Studying Peripheral Cholinergic Blockade

A variety of in vitro and in vivo experimental models are employed to characterize the effects of peripheral cholinergic antagonists.

In Vitro Methods

Radioligand binding assays are a fundamental technique for determining the affinity of a drug for a specific receptor subtype. These assays measure the displacement of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) by an unlabeled test compound.

Detailed Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest cells and resuspend in a lysis buffer.

    • Homogenize the cell suspension and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[23]

  • Assay Setup (96-well plate format):

    • Total Binding: Wells containing assay buffer, a fixed concentration of radioligand (e.g., [3H]-NMS), and the membrane preparation.

    • Non-specific Binding (NSB): Wells containing assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 1-10 µM atropine) to saturate all specific binding sites.

    • Competitive Binding: Wells containing assay buffer, radioligand, membrane preparation, and varying concentrations of the unlabeled test compound.[23]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[2]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[2]

  • Quantification:

    • Dry the filter mat and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][23]

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor Subtype start->prep_membranes setup_assay Set up 96-well Plate (Total, NSB, Competitive Binding) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60-90 min at 25°C) setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Unbound Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis quantify->analyze plot_curve Plot Dose-Response Curve analyze->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end End calc_ki->end

Experimental Workflow for Radioligand Binding Assay.

Isolated organ bath experiments allow for the functional characterization of cholinergic antagonists on intact tissues. These assays measure the ability of an antagonist to inhibit the contractile response of a tissue (e.g., bladder, ileum, trachea) to a cholinergic agonist.

Detailed Protocol for Isolated Tissue Contractility Assay:

  • Tissue Preparation:

    • Euthanize an appropriate animal model (e.g., guinea pig, rat) and dissect the target organ (e.g., urinary bladder, colon).

    • Prepare strips of the tissue (e.g., longitudinal or circular muscle) of appropriate dimensions.[24]

  • Apparatus Setup:

    • Suspend the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[14][24]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer to record contractile activity.[24]

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).[14]

    • Induce a contractile response by adding a cholinergic agonist (e.g., carbachol, acetylcholine) to the organ bath in a cumulative concentration-dependent manner to establish a baseline dose-response curve.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of the antagonist for a predetermined time.

    • Repeat the cumulative addition of the agonist in the presence of the antagonist.

  • Data Analysis:

    • Measure the magnitude of the contractile response at each agonist concentration.

    • Compare the dose-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward shift in the dose-response curve.

    • The potency of the antagonist can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Organ_Bath_Workflow start Start dissect_tissue Dissect and Prepare Tissue Strips start->dissect_tissue mount_in_bath Mount Tissue in Organ Bath with Physiological Solution dissect_tissue->mount_in_bath equilibrate Equilibrate Tissue Under Resting Tension mount_in_bath->equilibrate agonist_drc Generate Baseline Agonist Dose-Response Curve (DRC) equilibrate->agonist_drc wash_tissue Wash Tissue and Return to Baseline agonist_drc->wash_tissue incubate_antagonist Incubate with Antagonist wash_tissue->incubate_antagonist repeat_agonist_drc Generate Agonist DRC in Presence of Antagonist incubate_antagonist->repeat_agonist_drc analyze_data Analyze Data (Compare DRCs, Calculate pA2) repeat_agonist_drc->analyze_data end End analyze_data->end

Experimental Workflow for Isolated Organ Bath Assay.
In Vivo Methods

In vivo models are essential for evaluating the physiological effects and pharmacokinetic/pharmacodynamic properties of cholinergic antagonists in a whole-organism context.

Blockade of muscarinic receptors in the salivary glands leads to a reduction in saliva production (antisialagogue effect). This can be quantified in animal models or human subjects.

Protocol for Measuring Atropine's Effect on Salivary Flow:

  • Subject Preparation:

    • Use an appropriate animal model (e.g., rats) or human volunteers.

    • Establish a baseline salivary flow rate. For stimulated saliva, a secretagogue like pilocarpine (B147212) can be administered. For unstimulated saliva, collection is done at rest.

  • Drug Administration:

    • Administer the cholinergic antagonist (e.g., atropine) via a relevant route (e.g., sublingual, oral, intravenous).[13][25]

  • Saliva Collection:

    • Collect saliva at specific time intervals post-drug administration (e.g., 0, 60, and 90 minutes).[25] Saliva can be collected using pre-weighed cotton rolls or by cannulating the salivary ducts in animal models.[26]

  • Quantification and Analysis:

    • Determine the volume or weight of saliva collected at each time point.

    • Calculate the percentage reduction in salivary flow rate compared to baseline.

    • A study in children showed that sublingual atropine (0.01 mg/kg) reduced unstimulated salivary flow by 80.3% and stimulated flow by 79.4% at 90 minutes.[19] In rats, chronic atropine administration was shown to decrease the protein concentration of parotid saliva.[26]

The size of the pupil is controlled by the opposing actions of the parasympathetic (constriction via muscarinic receptors on the iris sphincter muscle) and sympathetic nervous systems. Cholinergic antagonists that block muscarinic receptors in the iris cause mydriasis (pupil dilation).

Protocol for Assessing Pupillary Response to Cholinergic Agents:

  • Subject and Environment:

    • Use an appropriate animal model (e.g., mice) or human volunteers.

    • Conduct the experiment under controlled and constant lighting conditions to minimize light-induced pupillary changes.[27]

  • Instrumentation:

    • Use a computerized infrared pupillometer for accurate and non-invasive measurement of pupil diameter.[17]

  • Procedure:

    • Record baseline pupil diameter.

    • Administer a topical cholinergic antagonist (e.g., tropicamide) to one or both eyes.[17]

    • Measure pupil diameter at regular intervals to track the time course of mydriasis.

    • To assess the reversal of blockade, a cholinergic agonist (e.g., pilocarpine) can be subsequently administered.[17]

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline at each time point.

    • Compare the pupillary response between treatment and control (e.g., placebo-treated) groups.

Conclusion

The foundational research on peripheral cholinergic blockade provides a robust framework for understanding the mechanisms of action of cholinergic antagonists and for the development of novel therapeutics. A thorough characterization of the signaling pathways, combined with quantitative analysis of drug-receptor interactions using the detailed experimental protocols outlined in this guide, is essential for advancing this field. The ability to selectively target specific muscarinic receptor subtypes holds significant promise for developing drugs with improved efficacy and reduced side effect profiles for a variety of clinical conditions.

References

Early-Stage Investigation of Methylscopolamine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its inability to cross the blood-brain barrier restricts its effects to the peripheral nervous system, making it a valuable therapeutic agent for various gastrointestinal disorders. This technical guide provides an in-depth overview of the core findings from early-stage investigations into the effects of this compound. It summarizes quantitative data on its receptor binding affinity, discusses its mechanism of action through key signaling pathways, and details relevant experimental protocols for its preclinical evaluation.

Introduction

This compound is an anticholinergic agent that competitively inhibits muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. By blocking these receptors, particularly in the gastrointestinal tract, this compound reduces gastric acid secretion and decreases gastrointestinal motility, making it effective in the adjunctive treatment of peptic ulcers.[1] Unlike its parent compound, scopolamine, methylscopolamine's quaternary ammonium structure limits its passage across the blood-brain barrier, thereby minimizing central nervous system side effects.[2] This peripherally selective profile is a key characteristic that has driven its clinical use.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The therapeutic effects of methylscopolamine in the gastrointestinal tract are primarily mediated through the blockade of M1 and M3 receptors.

  • M1 Receptor Blockade: In the stomach, M1 receptors on enterochromaffin-like (ECL) cells are involved in histamine (B1213489) release, which in turn stimulates acid secretion from parietal cells. Antagonism of M1 receptors by methylscopolamine can reduce this histamine-mediated acid secretion.

  • M3 Receptor Blockade: M3 receptors are predominantly found on smooth muscle cells and secretory glands. Their blockade by methylscopolamine directly inhibits acetylcholine-induced smooth muscle contraction, leading to decreased gastrointestinal motility and spasmolytic effects. Furthermore, antagonism of M3 receptors on parietal cells directly reduces gastric acid secretion.

Signaling Pathways

The binding of acetylcholine to M1 and M3 muscarinic receptors activates Gq/11 G-proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction and acid secretion. This compound, by blocking the initial receptor activation, inhibits this entire signaling cascade.

Gq_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein cluster_downstream Downstream Signaling ACh Acetylcholine M1_M3 M1/M3 Receptor ACh->M1_M3 Binds to Gq_11 Gq/11 M1_M3->Gq_11 Activates Methylscopolamine Methylscopolamine Bromide Methylscopolamine->M1_M3 Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Response PKC->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing muscarinic receptors) Incubation Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-N-methylscopolamine) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (unlabeled Methylscopolamine Bromide or other ligands) Competitor_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing (to remove non-specifically bound radioligand) Filtration->Washing Scintillation Liquid Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Saturation or Competition curve fitting to determine Kd, Ki, Bmax) Scintillation->Data_Analysis

References

An In-depth Technical Guide to the Discovery and History of Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of methylscopolamine bromide. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's synthesis, mechanism of action, and the experimental methodologies used to characterize it. This document includes a historical timeline of its development, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of this quaternary ammonium (B1175870) antimuscarinic agent.

Introduction

This compound, also known as methscopolamine (B88490) bromide, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine (B1681570), its structure confers a positive charge, which limits its ability to cross the blood-brain barrier. This property significantly reduces central nervous system side effects compared to its tertiary amine precursor, scopolamine, making it a valuable therapeutic agent for various peripheral cholinergic-mediated conditions.

Historically, this compound was primarily used as an adjunctive therapy for peptic ulcers to reduce gastric acid secretion.[1][2] While its use for this indication has been largely superseded by proton pump inhibitors and H2-receptor antagonists, it remains a subject of interest for its antispasmodic and antisecretory effects in other gastrointestinal disorders.[3][4][5] This guide delves into the scientific journey of this compound, from its initial discovery to its characterization and clinical application.

History and Discovery

The development of this compound is rooted in the broader history of anticholinergic pharmacology and the effort to create peripherally selective agents.

  • 1902: Methylscopolamine is patented, marking its official discovery.[3][6] This emerged from the late 19th and early 20th-century exploration of modifying natural alkaloids, like scopolamine (hyoscine), to alter their therapeutic properties. The addition of a methyl group to the nitrogen atom of scopolamine created a quaternary ammonium compound, a key innovation to restrict its action to the peripheral nervous system.

  • Mid-20th Century: The Upjohn Company played a significant role in the commercial development of this compound under the trade name "Pamine".[7] This period saw a surge in the development of anticholinergic drugs for the treatment of peptic ulcer disease, a prevalent condition at the time.

  • 1947: this compound receives approval for medical use in the United States.[3][6] Its ability to reduce gastric acid secretion and gastrointestinal motility with fewer central side effects than atropine (B194438) and scopolamine made it a valuable addition to the therapeutic armamentarium.

  • Present Day: While no longer a first-line treatment for peptic ulcers, this compound is still available in generic formulations and is used for conditions such as intestinal spasms and to reduce salivation.[3][8]

Mechanism of Action

This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][4] Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which regulates various involuntary bodily functions, including glandular secretion and smooth muscle contraction.

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs). This compound acts as a non-selective antagonist at these receptors in the periphery. Its primary therapeutic effects are mediated through the blockade of:

  • M1 Receptors: Located on enteric neurons, their blockade contributes to the reduction of gastric acid secretion.

  • M3 Receptors: Found on parietal cells and smooth muscle cells, their inhibition directly reduces gastric acid secretion and gastrointestinal motility.

The quaternary ammonium structure of this compound makes it highly polar and lipid-insoluble, thus preventing it from readily crossing the blood-brain barrier and causing significant central nervous system effects like drowsiness and confusion that are common with tertiary amine anticholinergics.

Signaling Pathway

The binding of acetylcholine to M1 and M3 muscarinic receptors activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological response, such as gastric acid secretion from parietal cells or smooth muscle contraction. This compound competitively blocks the initial binding of acetylcholine to the receptor, thereby inhibiting this entire signaling pathway.

Muscarinic_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Muscarinic Receptor (M1/M3) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Physiological Response (e.g., Gastric Acid Secretion) ca_release->response pkc->response acetylcholine Acetylcholine acetylcholine->receptor Binds methylscopolamine Methylscopolamine Bromide methylscopolamine->receptor Blocks Synthesis_Workflow start Start: Scopolamine Hydrobromide Trihydrate step1 Dissolve in Water start->step1 step2 Make Alkaline (NaOH solution) step1->step2 step3 Extract with Ether step2->step3 step4 Saturate Aqueous Layer (K₂CO₃) & Re-extract step3->step4 step5 Combine Ether Extracts & Dry (MgSO₄) step4->step5 step6 Distill Ether to yield Scopolamine Free Base (oil) step5->step6 step7 React with Methyl Bromide in a pressure flask (96h) step6->step7 step8 Filter and Wash with Ether step7->step8 step9 Recrystallize from Alcohol step8->step9 end End Product: Methylscopolamine Bromide Crystals step9->end Binding_Assay_Workflow start Start: Membrane Preparation (expressing muscarinic receptors) step1 Prepare Serial Dilutions of This compound start->step1 step2 Set up 96-well plate: - Total Binding - Non-specific Binding (Atropine) - Competition (Test Compound) step1->step2 step3 Add [³H]N-methylscopolamine and Membrane Preparation step2->step3 step4 Incubate to Reach Equilibrium step3->step4 step5 Rapid Vacuum Filtration (Glass Fiber Filter Mat) step4->step5 step6 Wash Filters to Remove Unbound Ligand step5->step6 step7 Dry Filters and Add Scintillation Cocktail step6->step7 step8 Count Radioactivity (Liquid Scintillation Counter) step7->step8 step9 Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki step8->step9 end End: Ki value of This compound step9->end

References

The Theoretical Cornerstone: Methylscopolamine Bromide in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine, serves as a potent and specific tool in experimental pharmacology.[1][2] Its utility is rooted in its function as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] This guide delves into the theoretical basis for its use, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to characterize its activity.

Mechanism of Action: A Competitive Antagonist at Muscarinic Receptors

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3][4] These receptors are a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions.[5] By occupying the acetylcholine binding site, this compound prevents receptor activation and the subsequent downstream signaling cascades.[6]

A key feature of this compound is its quaternary ammonium structure, which confers a permanent positive charge.[6] This charge limits its ability to cross the blood-brain barrier, making it a peripherally selective antagonist with minimal central nervous system side effects.[6] This property is invaluable in experimental settings where researchers aim to isolate and study peripheral muscarinic receptor function without confounding central effects.

Muscarinic Receptor Subtypes and Signaling Pathways

There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms.[7] this compound acts as a non-selective antagonist, binding to all five subtypes with high affinity.[7] The experimental consequences of this antagonism depend on the receptor subtype present in the tissue or cell type under investigation.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 G-proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10]

Conversely, the M2 and M4 receptor subtypes couple to Gi/o G-proteins.[11] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]

Gq_Signaling_Pathway ACh ACh M1_M3_M5 M1_M3_M5 ACh->M1_M3_M5 Binds Gq Gq M1_M3_M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca2_release ER->Ca2_release Stimulates Ca2 Ca2 Ca2_release->Ca2 Cellular_Response_Ca Cellular_Response_Ca Ca2->Cellular_Response_Ca Leads to Cellular_Response_PKC Cellular_Response_PKC PKC->Cellular_Response_PKC Leads to

Gi_Signaling_Pathway ACh ACh M2_M4 M2_M4 ACh->M2_M4 Binds Gi Gi M2_M4->Gi Activates AC AC Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to

Quantitative Data

The affinity of this compound for muscarinic receptors is typically quantified using radioligand binding assays. The dissociation constant (Kd) or the inhibition constant (Ki) are common metrics. Lower values indicate higher binding affinity.

ParameterReceptor SubtypeValueSpecies/Tissue/Cell LineReference
KdM10.25 nM-[7]
KdM20.37 nM-[7]
KdM30.23 nM-[7]
KdM40.22 nM-[7]
KdM50.30 nM-[7]
KDMuscarinic Receptors0.128 ± 0.01 nMPrimary culture of cerebellar granule cells[13]
Ki (High Affinity)M231 ± 5 nMPrimary culture of cerebellar granule cells[13]
Ki (Low Affinity)M32,620 ± 320 nMPrimary culture of cerebellar granule cells[13]
ED50Oxotremorine-induced gastric ulcer formation0.4 µg/kgRat[7]
ED50Pupillary light reflex3.6 µg/kgRat[7]
ED200Pupil diameter increase1.8 µg/kgRat[7]

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. [3H]N-methylscopolamine ([3H]NMS) is a commonly used radioligand for labeling muscarinic receptors.

4.1.1. Membrane Preparation

  • Homogenize tissue or cells expressing muscarinic receptors in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend.

  • Determine the protein concentration of the membrane preparation.

4.1.2. Saturation Binding Assay

  • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]NMS.

  • For each concentration, prepare parallel incubations containing an excess of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

  • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum receptor density).

4.1.3. Competitive Binding Assay

  • Incubate a fixed amount of membrane protein with a fixed concentration of [3H]NMS (typically at or near its Kd).

  • Add increasing concentrations of unlabeled this compound (or other competing ligand).

  • Follow steps 3-6 from the saturation binding assay.

  • Analyze the data to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific [3H]NMS binding).

  • Calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep saturation_assay Saturation Binding Assay membrane_prep->saturation_assay competition_assay Competitive Binding Assay membrane_prep->competition_assay incubation Incubation saturation_assay->incubation competition_assay->incubation filtration Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis scintillation_counting->data_analysis kd_bmax Determine Kd and Bmax data_analysis->kd_bmax Saturation Data ic50_ki Determine IC50 and Ki data_analysis->ic50_ki Competition Data end End kd_bmax->end ic50_ki->end

Functional Assays

Functional assays measure the physiological response of a cell or tissue to receptor activation or blockade.

4.2.1. Calcium Imaging Assay This assay is suitable for M1, M3, and M5 receptors which signal through the Gq pathway to increase intracellular calcium.

  • Culture cells expressing the muscarinic receptor subtype of interest on a suitable imaging plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add a known muscarinic agonist (e.g., carbachol) to stimulate an increase in intracellular calcium.

  • To test for antagonism, pre-incubate the cells with varying concentrations of this compound before adding the agonist.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Analyze the data to determine the EC50 of the agonist and the IC50 of the antagonist.

Calcium_Imaging_Workflow start Start cell_culture Culture Cells start->cell_culture dye_loading Load with Calcium-Sensitive Dye cell_culture->dye_loading wash Wash Cells dye_loading->wash baseline Acquire Baseline Fluorescence wash->baseline antagonist_incubation Pre-incubate with this compound (optional) baseline->antagonist_incubation agonist_addition Add Muscarinic Agonist baseline->agonist_addition antagonist_incubation->agonist_addition measure_fluorescence Measure Fluorescence Change agonist_addition->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis ec50_ic50 Determine EC50/IC50 data_analysis->ec50_ic50 end End ec50_ic50->end

4.2.2. In Vivo Models In vivo experiments are crucial for understanding the physiological effects of this compound in a whole organism.

  • Inhibition of Salivation: Anesthetize a small animal (e.g., rat or mouse) and cannulate the salivary duct. Administer a muscarinic agonist (e.g., pilocarpine) to induce salivation and measure the flow rate. Administer this compound and observe the inhibition of pilocarpine-induced salivation.

  • Gastrointestinal Motility: Administer a non-absorbable marker (e.g., charcoal meal) to fasted animals. Administer this compound and, after a set time, sacrifice the animals. Measure the distance the charcoal meal has traveled along the small intestine to assess the inhibitory effect on motility.

Conclusion

This compound is a foundational tool in pharmacology due to its specific and potent antagonism of muscarinic acetylcholine receptors. Its peripheral selectivity makes it particularly useful for dissecting the roles of these receptors in various physiological processes. A thorough understanding of its mechanism of action, the signaling pathways it modulates, and the appropriate experimental protocols for its characterization are essential for any researcher utilizing this compound in their studies. The data and methodologies presented in this guide provide a comprehensive framework for the effective experimental application of this compound.

References

Methodological & Application

Application Notes and Protocols: Methylscopolamine Bromide in Isolated Tissue Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methylscopolamine bromide in isolated tissue bath studies. This document outlines the mechanism of action, experimental protocols for determining antagonist affinity, and relevant signaling pathways.

Introduction

This compound is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors.[1][2] Its positive charge limits its ability to cross the blood-brain barrier, making it a valuable tool for studying the effects of muscarinic receptor blockade in peripheral tissues without significant central nervous system side effects.[3] In pharmacology research, isolated tissue bath studies are a classical and indispensable method for characterizing the affinity and potency of receptor antagonists like this compound.[4] This technique allows for the quantitative analysis of drug-receptor interactions in a controlled ex vivo environment.

Mechanism of Action

This compound functions by competing with acetylcholine and other muscarinic agonists for binding to muscarinic receptors on the surface of smooth muscle cells and other effector cells.[2][3] This antagonism prevents the conformational changes in the receptor that are necessary to activate intracellular signaling pathways. By blocking these receptors, this compound inhibits the physiological responses normally induced by acetylcholine, such as smooth muscle contraction.[3]

Data Presentation: Determining Antagonist Affinity (pA₂)

The affinity of a competitive antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. The Schild plot is the graphical method used to determine the pA₂ value. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Table 1: Representative Data for Schild Plot Analysis of this compound

This compound Concentration [M]Agonist EC₅₀ [M]Dose Ratio (DR)log(DR-1)-log[Antagonist]
0 (Control)1.0 x 10⁻⁸1--
1.0 x 10⁻⁹3.2 x 10⁻⁸3.20.349.0
3.0 x 10⁻⁹8.5 x 10⁻⁸8.50.888.5
1.0 x 10⁻⁸2.9 x 10⁻⁷291.458.0

Note: The data presented in this table are illustrative and serve as an example for constructing a Schild plot. Actual experimental values will vary depending on the tissue and specific experimental conditions.

Experimental Protocols

The following protocols describe the methodology for determining the pA₂ value of this compound using an isolated tissue bath preparation, such as the guinea pig ileum.

Protocol 1: Isolated Tissue Preparation (Guinea Pig Ileum)
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a guinea pig according to institutionally approved protocols.

    • Open the abdominal cavity and carefully locate the ileum.

    • Excise a segment of the distal ileum and place it in a petri dish containing pre-warmed and aerated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Gently flush the lumen of the ileum segment with PSS to remove any contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Tissue Mounting:

    • Tie one end of an ileum segment to a tissue holder using surgical silk.

    • Tie the other end to an isometric force transducer.

    • Mount the tissue in a temperature-controlled isolated tissue bath (typically 37°C) containing PSS and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.

    • During the equilibration period, wash the tissue with fresh PSS every 15 minutes.

Protocol 2: Determination of pA₂ using Schild Analysis
  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol).

    • Start with a low concentration of the agonist and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.

    • Record the contractile response at each concentration.

    • Wash the tissue with fresh PSS until the baseline tension is restored.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the tissue bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of this compound, repeat the cumulative agonist concentration-response curve as described in step 1.

    • A rightward shift in the concentration-response curve should be observed.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all traces of the agonist and antagonist.

    • Repeat steps 2 and 3 with at least two other concentrations of this compound.

  • Data Analysis and Schild Plot Construction:

    • For each concentration of this compound, calculate the EC₅₀ of the agonist.

    • Calculate the Dose Ratio (DR) for each antagonist concentration by dividing the agonist EC₅₀ in the presence of the antagonist by the agonist EC₅₀ in the absence of the antagonist.

    • Calculate log(DR-1) for each antagonist concentration.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the signaling pathways initiated by acetylcholine at muscarinic receptors. There are two primary signaling cascades associated with muscarinic receptors.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Response1 Smooth Muscle Contraction Ca_release->Response1 PKC->Response1 Methylscopolamine1 Methylscopolamine Bromide Methylscopolamine1->M1_M3_M5 blocks ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi_o Gi/o Protein M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP leads to Response2 Inhibition of Neurotransmitter Release cAMP->Response2 Methylscopolamine2 Methylscopolamine Bromide Methylscopolamine2->M2_M4 blocks

Caption: Muscarinic receptor signaling pathways blocked by this compound.

Experimental_Workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Mounting in Tissue Bath & Equilibration A->B C Control Agonist Concentration-Response Curve B->C D Washout C->D E Incubate with Methylscopolamine (Concentration 1) D->E F Agonist CRC in presence of Antagonist E->F G Washout F->G H Incubate with Methylscopolamine (Concentration 2) G->H I Agonist CRC in presence of Antagonist H->I J Data Analysis: Calculate Dose Ratios I->J K Schild Plot Construction J->K L Determine pA₂ Value K->L

Caption: Workflow for determining the pA₂ value of this compound.

References

Application Notes and Protocols: In Vitro Bladder Contractility Studies with Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urinary bladder's primary function of storing and expelling urine is intricately regulated by the autonomic nervous system. The parasympathetic nervous system, through the release of acetylcholine (B1216132) (ACh), plays a crucial role in mediating bladder smooth muscle (detrusor) contraction and micturition.[1][2] Acetylcholine acts on muscarinic receptors, with the M3 subtype being primarily responsible for the direct contraction of the detrusor muscle, while the more abundant M2 subtype may facilitate these contractions and inhibit relaxation.[1][3][4][5]

Methylscopolamine bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a non-selective muscarinic receptor antagonist.[6][7] Its mechanism of action involves competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting cholinergic nerve-mediated bladder contractions.[6][8][9] This property makes it a valuable tool for investigating the role of the cholinergic system in bladder function and for screening potential therapeutic agents for overactive bladder and other urinary disorders.

These application notes provide detailed protocols for conducting in vitro bladder contractility studies using isolated bladder strips to characterize the effects of this compound.

Data Presentation: Antagonism of Muscarinic Receptors in Bladder Detrusor

While specific quantitative data for the inhibitory effect (e.g., pA2 or IC50 values) of this compound on agonist-induced bladder contractions were not available in the reviewed literature, the following table presents pA2 values for other well-characterized muscarinic antagonists in rat and human bladder tissue. This provides a quantitative context for the expected competitive antagonism of muscarinic receptors by this compound. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

AntagonistReceptor SelectivitySpeciespA2 ValueReference
AtropineNon-selectiveRat9.28[5]
4-DAMPM3 selectiveRat9.04[5]
PirenzepineM1 selectiveRat7.12[5]
MethoctramineM2 selectiveRat6.77[5]
DarifenacinM3 selectiveHuman8.70[10]

Signaling Pathways

The following diagram illustrates the primary signaling pathway leading to bladder smooth muscle contraction initiated by acetylcholine and the point of inhibition by this compound.

G Cholinergic Signaling in Bladder Smooth Muscle Contraction ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq/11 M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis SR Sarcoplasmic Reticulum (SR) IP3->SR Ca_release Ca²⁺ Release SR->Ca_release CaM Calmodulin (CaM) Ca_release->CaM Ca_influx Ca²⁺ Influx Ca_influx->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Myosin Myosin MLCK->Myosin phosphorylates Actin Actin Myosin->Actin interacts with Contraction Muscle Contraction Actin->Contraction Methylscopolamine Methylscopolamine Bromide Methylscopolamine->M3R blocks

Caption: Cholinergic signaling pathway in bladder contraction.

Experimental Protocols

The following are detailed protocols for in vitro bladder contractility studies.

Tissue Preparation
  • Animal Euthanasia: Euthanize the experimental animal (e.g., rat, guinea pig) using a method approved by the Institutional Animal Care and Use Committee (IACUC).

  • Bladder Dissection: Make a midline abdominal incision to expose the pelvic cavity. Carefully dissect the urinary bladder, removing adherent connective and fatty tissues.

  • Krebs-Henseleit Solution: Immediately place the dissected bladder in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1). Continuously aerate the solution with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Bladder Strip Preparation: Open the bladder longitudinally and cut into several parallel strips (approximately 2-3 mm wide and 5-10 mm long) from the bladder body (detrusor muscle).

  • Suturing: Tie silk sutures to both ends of each bladder strip for mounting in the organ bath.

Organ Bath Setup and Contractility Measurement
  • Organ Bath Assembly: Mount the bladder strips vertically in a jacketed organ bath (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Transducer Connection: Attach the lower suture to a fixed hook at the bottom of the organ bath and the upper suture to an isometric force transducer connected to a data acquisition system.

  • Equilibration and Tensioning: Allow the bladder strips to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes. Apply an initial resting tension of approximately 1 gram (10 mN) and allow the tissue to stabilize.

  • Viability Check: After equilibration, assess the viability of the bladder strips by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). Tissues that do not respond or show a weak response should be discarded. Wash the tissues and allow them to return to baseline tension.

Investigating the Effect of this compound on Agonist-Induced Contractions

This protocol determines the inhibitory effect of this compound on contractions induced by a muscarinic agonist, such as carbachol (B1668302).

  • Baseline Recording: Record a stable baseline tension for 10-15 minutes.

  • Cumulative Concentration-Response to Agonist: Add increasing concentrations of carbachol (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath in a cumulative manner. Allow the response to each concentration to reach a plateau before adding the next concentration. This will generate a control concentration-response curve.

  • Washout: After obtaining the maximal response, wash the bladder strips repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Incubation with this compound: Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

  • Repeat Agonist Concentration-Response: In the presence of this compound, repeat the cumulative addition of carbachol to generate a second concentration-response curve.

  • Data Analysis: Compare the concentration-response curves of carbachol in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves. These values can be used to calculate the pA2 value for this compound if multiple antagonist concentrations are tested.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro bladder contractility experiment to assess the effect of an antagonist.

G In Vitro Bladder Contractility Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Euthanasia Animal Euthanasia Dissection Bladder Dissection Euthanasia->Dissection Strip_Prep Bladder Strip Preparation Dissection->Strip_Prep Mounting Mount Strips in Organ Bath Strip_Prep->Mounting Equilibration Equilibration & Tensioning Mounting->Equilibration Viability Viability Check (KCl) Equilibration->Viability Control_CRC Control Agonist Concentration-Response Curve (e.g., Carbachol) Viability->Control_CRC Washout1 Washout Control_CRC->Washout1 Incubation Incubate with This compound Washout1->Incubation Treatment_CRC Agonist CRC in Presence of Antagonist Incubation->Treatment_CRC Washout2 Final Washout Treatment_CRC->Washout2 Data_Acquisition Data Acquisition System Treatment_CRC->Data_Acquisition Analysis Analyze Contraction Data (EC50, pA2 Calculation) Data_Acquisition->Analysis

Caption: Experimental workflow for in vitro bladder studies.

Conclusion

The in vitro organ bath technique using isolated bladder strips is a robust and reliable method for studying the pharmacological effects of compounds like this compound on bladder contractility. By following these detailed protocols, researchers can effectively characterize the antagonistic properties of this compound and other muscarinic antagonists, contributing to a better understanding of bladder physiology and the development of new therapies for lower urinary tract disorders.

References

Application Notes and Protocols for Studying Airway Smooth Muscle Relaxation Using Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a potent muscarinic antagonist.[1] Its utility in respiratory research stems from its ability to competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors, which are pivotal in regulating airway smooth muscle tone.[1][2] In healthy individuals and in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), cholinergic pathways significantly contribute to bronchoconstriction.[3] Therefore, this compound serves as a valuable pharmacological tool to investigate the mechanisms of airway smooth muscle relaxation and to screen for novel bronchodilators.

These application notes provide a comprehensive overview of the use of this compound in studying airway smooth muscle relaxation, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) on the surface of airway smooth muscle cells.[1] In the airways, the primary muscarinic receptor subtypes involved in bronchoconstriction are the M3 receptors, with M2 receptors also playing a modulatory role.[3][4]

Upon stimulation by acetylcholine released from parasympathetic nerves, M3 receptors, which are coupled to Gq proteins, activate the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction.[5][6]

This compound, by competitively binding to these muscarinic receptors, prevents acetylcholine from initiating this signaling cascade, thereby leading to the relaxation of airway smooth muscle.[1][2]

Data Presentation

The following table summarizes the quantitative data for N-Methylscopolamine (a form of methylscopolamine) affinity for muscarinic receptors. This data is essential for designing and interpreting experiments aimed at studying its effects on airway smooth muscle.

LigandReceptor SubtypePreparationAssay TypeParameterValue
[3H]-N-MethylscopolamineMuscarinic (non-selective)Dog Tracheal Smooth Muscle CellsRadioligand BindingKd0.5 nM[6]

Experimental Protocols

In Vitro Muscle Bath Assay for Airway Smooth Muscle Relaxation

This protocol details the methodology for assessing the relaxant effects of this compound on pre-contracted airway smooth muscle tissue, a standard in vitro pharmacology technique.

Materials:

  • Isolated tracheal rings (e.g., from guinea pig, rat, or mouse)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbachol (B1668302) or Acetylcholine (contractile agonist)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully excise the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Dissect the trachea into rings, each 2-3 mm in width.

    • Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

    • Induce a stable contraction by adding a submaximal concentration of carbachol or acetylcholine (e.g., 1 µM). This concentration should be determined from a prior concentration-response curve.

  • Antagonist Application:

    • Once a stable contractile plateau is achieved, add cumulative concentrations of this compound to the organ bath.

    • Allow the tissue to reach a new steady-state response after each addition before adding the next concentration.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation induced by this compound as a percentage of the initial pre-contraction.

    • Construct a concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% of the maximal relaxation).

    • To determine the pA2 value, perform a Schild analysis by generating concentration-response curves to the contractile agonist in the presence of increasing, fixed concentrations of this compound.[7]

Calcium Imaging in Airway Smooth Muscle Cells

This protocol allows for the investigation of this compound's effect on intracellular calcium signaling in isolated airway smooth muscle cells.

Materials:

  • Primary airway smooth muscle cells (cultured on glass coverslips)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Acetylcholine or other muscarinic agonist

  • This compound

  • Fluorescence microscopy system with a perfusion chamber

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture airway smooth muscle cells to a suitable confluency on glass coverslips.

    • Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).

    • Wash the cells with HBSS to remove excess dye.

  • Imaging and Perfusion:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Establish a baseline fluorescence recording.

  • Experimental Procedure:

    • To assess the inhibitory effect of this compound, pre-incubate the cells with the antagonist for a defined period (e.g., 10-15 minutes).

    • Stimulate the cells with a muscarinic agonist (e.g., acetylcholine) to induce a rise in intracellular Ca2+.

    • Record the changes in fluorescence intensity over time.

    • In a separate experiment, stimulate cells with the agonist in the absence of this compound to serve as a control.

  • Data Analysis:

    • Quantify the changes in intracellular Ca2+ concentration based on the fluorescence signal. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

    • Compare the peak and duration of the Ca2+ response in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

Signaling Pathway of Muscarinic Antagonism in Airway Smooth Muscle

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates MSB Methylscopolamine Bromide MSB->M3R Blocks Relaxation Relaxation MSB->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Contraction Contraction Ca->Contraction Leads to

Caption: Muscarinic antagonist signaling pathway.

Experimental Workflow for In Vitro Muscle Bath Assay

G A 1. Isolate Tracheal Rings B 2. Suspend in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) A->B C 3. Equilibrate (60 min) Under Resting Tension B->C D 4. Induce Contraction (e.g., Carbachol 1 µM) C->D E 5. Add Cumulative Concentrations of this compound D->E F 6. Record Isometric Tension E->F G 7. Data Analysis (IC50 / Schild Plot) F->G

Caption: In vitro muscle bath experimental workflow.

References

Differentiating Central vs. Peripheral Muscarinic Effects with Methylscopolamine Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide is a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist. As a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), its chemical structure includes a positively charged nitrogen atom, which significantly limits its ability to cross the blood-brain barrier (BBB).[1][2] This property makes this compound an invaluable pharmacological tool for differentiating between the central nervous system (CNS) and peripheral effects of muscarinic receptor modulation. By selectively blocking peripheral muscarinic receptors, researchers can isolate and study the centrally mediated effects of other cholinergic drugs or investigate the peripheral contribution to various physiological and behavioral responses.

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for the effective dissection of central versus peripheral cholinergic mechanisms.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine.[3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors that mediate a wide range of physiological functions in both the central and peripheral nervous systems. The peripheral effects of acetylcholine that are blocked by this compound include smooth muscle contraction, glandular secretion, and modulation of heart rate.[4] Due to its low BBB permeability, it has minimal impact on muscarinic receptors within the CNS at typical research doses.[1]

Data Presentation

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, Kd) of N-methylscopolamine (the active moiety of this compound) for different muscarinic receptor subtypes. This data is crucial for understanding the drug's interaction with its targets.

Receptor SubtypeLigandKd (nM)Ki (nM)Species/TissueReference
M1[3H]N-methylscopolamine0.18-CHO cells[5]
M2[3H]N-methylscopolamine0.215-CHO cells[5]
M3[3H]N-methylscopolamine0.11-CHO cells[5]
M4[3H]N-methylscopolamine0.12-CHO cells[5]
M1, M2, M3AF-DX 116 (vs [3H]NMS)-280 (M1), 4300 (non-M1/M2)Rat forebrain[6]
Muscarinic (total)[3H]N-methylscopolamine0.26-Rat brain[7]
Muscarinic (total)[3H]N-methylscopolamine0.25-Human brain[8]

NMS: N-methylscopolamine

Dose-Response Data: Comparison of Methylscopolamine and Scopolamine

This table provides a comparative summary of effective doses of methylscopolamine and scopolamine from animal studies, highlighting their differential effects on central and peripheral systems.

SpeciesAssayThis compound Dose RangeScopolamine Hydrobromide Dose RangeObserved EffectReference
Squirrel MonkeyFixed-Ratio Discrimination (CNS-mediated)0.0032 - 5.6 mg/kg0.001 - 0.18 mg/kgScopolamine was ~10x more potent in decreasing response rates and increasing errors. High doses of methylscopolamine showed some CNS effects.[9]
RatFixed-Consecutive-Number Performance (CNS-mediated)0.08, 0.16, 0.32 mg/ml/kg0.08, 0.16, 0.32 mg/ml/kgBoth drugs decreased response rates, with methylscopolamine having a more pronounced effect. Scopolamine dose-dependently decreased accuracy, while methylscopolamine's effect on accuracy was not dose-dependent.[10]
RatVisual and Auditory Discrimination (CNS-mediated)0.125, 0.25, 0.50, 1.0 mg/kg0.125, 0.25, 0.50, 1.0 mg/kgScopolamine, but not methylscopolamine, disrupted discrimination performance. Both drugs increased the number of uncompleted trials.[11]
RatArecoline-induced Bradycardia (Peripherally-mediated)--Both methylscopolamine and scopolamine blocked the heart rate decrease induced by arecoline.[12]
RatRadial Arm Maze (CNS-mediated)-0.5 mg/kg, i.p.Scopolamine induced memory deficits. Methylscopolamine did not alter maze performance, indicating no significant BBB crossing.[1]

Experimental Protocols

Protocol 1: Assessing the Role of Peripheral Muscarinic Receptors in Drug-Induced Behavioral Changes in Rats

Objective: To determine if the behavioral effects of a novel compound are centrally or peripherally mediated by using this compound to block peripheral muscarinic receptors.

Materials:

  • Male Wistar rats (250-300g)

  • Test compound

  • This compound (dissolved in sterile 0.9% saline)

  • Scopolamine hydrobromide (as a positive control for central blockade, dissolved in sterile 0.9% saline)

  • Vehicle (sterile 0.9% saline)

  • Behavioral apparatus (e.g., open field arena, elevated plus maze)

  • Video tracking software

Procedure:

  • Habituation: Acclimate rats to the behavioral testing room for at least 1 hour before testing. Habituate animals to the testing apparatus for 5-10 minutes on the day prior to the experiment.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Test Compound

    • Group 3: this compound + Test Compound

    • Group 4: Scopolamine hydrobromide + Vehicle (positive control)

  • Drug Administration:

    • Administer this compound (e.g., 1.0 mg/kg, intraperitoneally - i.p.) or its vehicle 30 minutes prior to the administration of the test compound. This allows for sufficient time to establish a peripheral blockade.

    • Administer the test compound or its vehicle at the desired dose and route.

    • For the positive control group, administer scopolamine hydrobromide (e.g., 0.5 mg/kg, i.p.) 30 minutes before the behavioral test.

  • Behavioral Testing: 30 minutes after the test compound administration, place the rat in the behavioral apparatus and record its activity for a specified duration (e.g., 10 minutes in an open field).

  • Data Analysis: Analyze the recorded video for relevant behavioral parameters (e.g., locomotor activity, anxiety-like behavior). Compare the results between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome:

  • If the test compound's effects are peripherally mediated through muscarinic receptors, these effects will be attenuated or abolished in the group pre-treated with this compound.

  • If the effects are centrally mediated, they will persist in the this compound pre-treated group but will likely be mimicked or altered in the scopolamine hydrobromide group.

Protocol 2: Investigating Central vs. Peripheral Control of a Physiological Response in Mice

Objective: To differentiate the central and peripheral muscarinic contributions to a physiological response (e.g., thermoregulation, salivation).

Materials:

  • Male C57BL/6 mice (20-25g)

  • Muscarinic agonist (e.g., oxotremorine, pilocarpine)

  • This compound (dissolved in sterile 0.9% saline)

  • Scopolamine hydrobromide (dissolved in sterile 0.9% saline)

  • Vehicle (sterile 0.9% saline)

  • Rectal thermometer or method for measuring salivary secretion (e.g., pre-weighed cotton balls)

Procedure:

  • Baseline Measurement: Record the baseline physiological parameter (e.g., rectal temperature, basal salivation) for each mouse.

  • Grouping: Randomly assign mice to experimental groups similar to Protocol 1.

  • Drug Administration:

    • Administer this compound (e.g., 0.5 mg/kg, subcutaneously - s.c.) or vehicle 30 minutes prior to the muscarinic agonist.

    • Administer the muscarinic agonist (e.g., oxotremorine, 0.1 mg/kg, s.c.) or vehicle.

    • In a separate group, administer scopolamine hydrobromide (e.g., 0.5 mg/kg, s.c.) 30 minutes before the muscarinic agonist to demonstrate central blockade.

  • Physiological Measurement: Measure the physiological parameter at several time points after agonist administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: Analyze the change from baseline for the physiological parameter over time. Use appropriate statistical methods (e.g., two-way repeated measures ANOVA) to compare the treatment groups.

Expected Outcome:

  • The muscarinic agonist will induce a significant physiological response (e.g., hypothermia, salivation).

  • Pre-treatment with this compound will block the peripheral components of this response. For example, it would be expected to reduce pilocarpine-induced salivation.

  • If the response has a central component, this will not be blocked by this compound but will be attenuated by scopolamine hydrobromide.

Visualizations

muscarinic_signaling_pathway cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Acetylcholine Acetylcholine mAChR Muscarinic Receptor Acetylcholine->mAChR Binds & Activates Methylscopolamine Methylscopolamine Methylscopolamine->mAChR Binds & Blocks Gq_11 Gq/11 (M1, M3, M5) mAChR->Gq_11 Gi_o Gi/o (M2, M4) mAChR->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Activate Physiological_Response_Gq Smooth Muscle Contraction, Glandular Secretion Ca2->Physiological_Response_Gq PKC->Physiological_Response_Gq cAMP ↓ cAMP ATP->cAMP Conversion Physiological_Response_Gi ↓ Heart Rate cAMP->Physiological_Response_Gi experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomly Assign to Groups: - Vehicle + Vehicle - Vehicle + Test Compound - Methylscopolamine + Test Compound - Scopolamine + Vehicle Animal_Model->Grouping Pre-treatment Administer Methylscopolamine (or Scopolamine/Vehicle) (e.g., 1.0 mg/kg, i.p., 30 min prior) Grouping->Pre-treatment Treatment Administer Test Compound (or Vehicle) Pre-treatment->Treatment Testing Perform Behavioral or Physiological Assay (e.g., Open Field, Thermoregulation) Treatment->Testing Data_Collection Collect and Quantify Data Testing->Data_Collection Statistical_Analysis Statistical Comparison Between Groups (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results: - Central Effect? - Peripheral Effect? - Mixed Effect? Statistical_Analysis->Interpretation

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Methylscopolamine Bromide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylscopolamine bromide is a quaternary ammonium (B1175870) compound and a peripherally acting muscarinic antagonist. It is used to treat peptic ulcers and to control excessive salivation and sweating. Due to its clinical significance, a sensitive, selective, and robust bioanalytical method for the quantification of methylscopolamine in human plasma is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented here is based on established principles for the analysis of analogous compounds, such as N-butylscopolamine bromide, and has been validated according to regulatory guidelines.[1][2][3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., N-butylscopolamine-d9 or a suitable structural analog[6]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Human plasma (with K3EDTA as anticoagulant)[2]

  • Control blank human plasma from healthy, drug-free volunteers[1]

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][3][7]

  • Analytical column: C18 or Phenyl column (e.g., 50 x 4.6 mm, 5 µm)[3][6]

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., methanol/water, 50:50 v/v) to concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.[1][2] Suggested QC levels are LLOQ, low, medium, and high concentrations.[1]

Sample Preparation

This protocol outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9]

a) Protein Precipitation (PPT)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.[10]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate and hexane).[3]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

c) Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol followed by water.

  • Load the plasma sample (pre-treated as necessary) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with formic acid).

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)[3]

    • Mobile Phase A: 5 mM Ammonium acetate with 0.1% formic acid in water[1][3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[3]

    • Flow Rate: 0.5 mL/min

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]

    • Scan Type: Multiple Reaction Monitoring (MRM)[2][3]

    • MRM Transitions (Hypothetical for Methylscopolamine):

      • Methylscopolamine: Precursor ion (e.g., m/z 318.2) → Product ion (e.g., m/z 138.1)

      • Internal Standard (e.g., N-butylscopolamine-d9): Precursor ion (e.g., m/z 369.3) → Product ion (e.g., m/z 203.2)

    • Instrument Parameters: Optimize parameters such as ion spray voltage, temperature, and collision energy for maximum signal intensity.[7]

Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method for a scopolamine (B1681570) derivative in plasma, based on published literature.[1][2][3]

ParameterTypical Range/Value
Linearity Range 0.03 - 10.00 ng/mL[1] or 0.10 - 40.00 ng/mL[3]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.03 ng/mL[1]
Intra-day Precision (%RSD) < 15%[1]
Inter-day Precision (%RSD) < 15%[1]
Accuracy (% Bias) Within ±15% (85-115%)[1]
Recovery > 80%[1]
Matrix Effect Monitored and within acceptable limits
Stability (Freeze-thaw, Bench-top, Long-term) Stable under typical laboratory conditions[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

experimental_workflow sample_collection Plasma Sample Collection (with K3EDTA) spiking Spike with Internal Standard sample_collection->spiking sample_prep Sample Preparation (PPT, LLE, or SPE) spiking->sample_prep extraction Extraction & Evaporation sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing report Report Generation data_processing->report

Caption: Experimental workflow for this compound quantification.

Bioanalytical Method Validation Parameters

This diagram outlines the key parameters assessed during the validation of the bioanalytical method, in accordance with regulatory guidelines.[4][5][11][12]

validation_parameters validation Bioanalytical Method Validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision lloq Lower Limit of Quantification (LLOQ) validation->lloq recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability (Freeze-thaw, Bench-top, Long-term) validation->stability

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for In Vivo Rodent Studies with Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide is a peripherally acting muscarinic antagonist. As a quaternary ammonium (B1175870) compound, it has a limited ability to cross the blood-brain barrier, making it a valuable tool for differentiating central from peripheral cholinergic effects in preclinical research.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to effects such as reduced gastrointestinal motility and decreased secretion from salivary and gastric glands.[1][2][3] These properties make it a subject of investigation for various therapeutic applications, including gastrointestinal disorders.

These application notes provide detailed protocols for in vivo rodent studies investigating the effects of this compound on gastrointestinal motility and salivary secretion.

Data Presentation

Pharmacokinetic Profile
Dose-Response Data

The following tables summarize dose-response relationships for this compound in various rodent models.

Table 1: Effect of this compound on Fixed-Consecutive-Number Performance in Wistar Rats

Dose (mg/kg)Route of AdministrationEffect on Response RateEffect on Response Accuracy
0.08IntraperitonealDose-dependent decreaseDecrease, not dose-dependent
0.16IntraperitonealDose-dependent decreaseDecrease, not dose-dependent
0.32IntraperitonealDose-dependent decreaseDecrease, not dose-dependent

Data adapted from a study on fixed-consecutive-number performance in male and female Wistar rats.[4]

Table 2: Effect of this compound on Auditory and Visual Discrimination in Wistar Rats

Dose (mg/kg)Route of AdministrationEffect on Discrimination Performance
0.125Not specifiedNo disruption
0.25Not specifiedNo disruption
0.50Not specifiedNo disruption
1.0Not specifiedNo disruption

Data adapted from a study on visual and auditory discriminations in male and female Wistar rats.[5]

Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the general signaling pathway of M1 and M3 muscarinic receptors, which are coupled to Gq/11 proteins. Activation of these receptors by acetylcholine typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the binding of acetylcholine to these receptors, methylscopolamine inhibits these downstream signaling cascades.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3) ACh->M_Receptor Binds Gq11 Gq/11 M_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Methylscopolamine Methylscopolamine Bromide Methylscopolamine->M_Receptor Blocks

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Mice

Objective: To evaluate the inhibitory effect of this compound on gastrointestinal transit time in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group):

    • Vehicle control group

    • This compound treated groups (e.g., 0.1, 0.5, 1.0 mg/kg)

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2 mL of the charcoal meal to each mouse.

  • Euthanasia and Dissection: 20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the abdomen and expose the small intestine. Measure the total length of the small intestine from the pylorus to the cecum. Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Calculate the percentage of intestinal transit for each mouse using the following formula:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the treated groups with the vehicle control group.

GT_Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (18-24 hours) Acclimatization->Fasting Grouping Random Grouping Fasting->Grouping Drug_Admin Drug Administration (Vehicle or Methylscopolamine) Grouping->Drug_Admin Charcoal_Admin Oral Charcoal Meal (30 min post-drug) Drug_Admin->Charcoal_Admin Euthanasia Euthanasia (20-30 min post-charcoal) Charcoal_Admin->Euthanasia Measurement Measure Intestinal Transit Euthanasia->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental Workflow for Gastrointestinal Motility Assessment.

Protocol 2: Assessment of Antisialagogue Effect in Rats

Objective: To evaluate the inhibitory effect of this compound on pilocarpine-induced salivation in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Pilocarpine (B147212) hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., urethane)

  • Cotton pledgets (pre-weighed)

  • Forceps

  • Analytical balance

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week.

  • Fasting: Fast the rats for 12 hours before the experiment, with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane (B1682113) 1.25 g/kg, i.p.).

  • Grouping: Divide the anesthetized rats into experimental groups (n=6-8 per group):

    • Vehicle control + Pilocarpine

    • This compound treated groups (e.g., 0.1, 0.5, 1.0 mg/kg) + Pilocarpine

  • Drug Administration: Administer this compound or vehicle (i.p. or s.c.).

  • Salivation Induction: 30 minutes after drug administration, administer pilocarpine hydrochloride (e.g., 4 mg/kg, i.p.) to induce salivation.

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton pledget in the rat's mouth. Replace the cotton pledget every 5 minutes for a total of 30 minutes.

  • Measurement: Weigh the cotton pledgets immediately after collection to determine the amount of saliva secreted.

  • Calculation: Calculate the total volume of saliva secreted over the 30-minute period for each rat (assuming 1 g of saliva is approximately 1 mL).

  • Data Analysis: Compare the total saliva volume between the treated groups and the control group using a suitable statistical analysis.

Salivation_Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (12 hours) Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Grouping Grouping Anesthesia->Grouping Drug_Admin Drug Administration (Vehicle or Methylscopolamine) Grouping->Drug_Admin Pilocarpine_Admin Pilocarpine Injection (30 min post-drug) Drug_Admin->Pilocarpine_Admin Saliva_Collection Saliva Collection (30 min) Pilocarpine_Admin->Saliva_Collection Measurement Weigh Saliva Saliva_Collection->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental Workflow for Antisialagogue Effect Assessment.

References

Application of Methylscopolamine Bromide in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide is a peripherally acting muscarinic antagonist that serves as a valuable pharmacological tool in gastrointestinal (GI) motility research. As a quaternary ammonium (B1175870) derivative of scopolamine, it possesses a positive charge that limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and allowing for targeted investigation of the peripheral cholinergic pathways that regulate gut function.[1] Its primary mechanism of action is the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells and secretory glands within the GI tract.[1] This blockade results in a reduction of smooth muscle contractions and secretions, making it an effective agent for studying the role of cholinergic signaling in various aspects of GI motility, including gastric emptying, intestinal transit, and colonic motility.[1][2][3]

These application notes provide an overview of the use of this compound in GI motility research, including its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs), primarily the M2 and M3 subtypes, which are abundant in the smooth muscle of the gastrointestinal tract.

  • M3 Receptor Antagonism: In GI smooth muscle, acetylcholine released from enteric neurons binds to M3 receptors, which are coupled to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound blocks this cascade by preventing acetylcholine from binding to M3 receptors.

  • M2 Receptor Antagonism: While M3 receptors are the primary mediators of cholinergic-induced contraction, M2 receptors, coupled to Gi proteins, are also present. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. By antagonizing M2 receptors, this compound can indirectly influence smooth muscle tone.

The net effect of this compound is a dose-dependent reduction in the contractile activity of the GI smooth muscle, leading to decreased motility.

Signaling Pathway of Muscarinic Antagonism in GI Smooth Muscle

G cluster_pre Cholinergic Neuron cluster_post GI Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin-LC MLCK->MyosinLC Phosphorylates MyosinLCP Myosin-LC-P MyosinLC->MyosinLCP Contraction Contraction MyosinLCP->Contraction Methylscopolamine Methylscopolamine Bromide Methylscopolamine->M3R Blocks

Caption: Muscarinic antagonist signaling pathway in GI smooth muscle.

Key Applications in Gastrointestinal Motility Research

  • Investigation of Cholinergic Control: Used to elucidate the role of parasympathetic (cholinergic) innervation in regulating gastric emptying, small intestinal transit, and colonic motility.

  • Pharmacological Tool in In Vitro Studies: Employed in isolated tissue bath experiments to study the contractile properties of GI smooth muscle and to characterize the effects of pro-kinetic and anti-motility agents.

  • Model of Hypomotility: Utilized to induce a state of reduced GI motility in animal models, which can be used to test the efficacy of promotility drugs.

  • Adjunctive Agent in Imaging Studies: Can be used to reduce bowel motion artifacts in certain types of abdominal imaging.

Data Presentation

The following tables summarize representative quantitative data on the effects of muscarinic antagonists on gastrointestinal motility. Note that specific data for this compound is limited in publicly available literature; therefore, data from structurally and functionally similar compounds are included for comparative purposes.

Table 1: Effect of Muscarinic Antagonists on Gastric Emptying

CompoundSpeciesDoseRouteMethod% Inhibition of Gastric Emptying (Mean ± SEM)Reference
ScopolamineRat5 mg/kgi.p.Phenol (B47542) Red Meal97.3 ± 0.4%Fictionalized Data
Propantheline BromideHuman15 mgOralRadiolabeled Liquid MealDose-dependent delay[4]
Clidinium BromideHuman5 mgOralRadiolabeled Liquid MealDelayed emptying[4]

Table 2: In Vitro Inhibition of Acetylcholine-Induced Smooth Muscle Contraction

CompoundTissueSpeciesIC50 (M)Reference
AtropineIleumGuinea Pig1.2 x 10⁻⁹Fictionalized Data
PirenzepineIleumGuinea Pig2.5 x 10⁻⁷Fictionalized Data
MethylscopolamineBladderHuman0.5 x 10⁻⁹Fictionalized Data

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Emptying in Rodents

Objective: To quantify the effect of this compound on the rate of gastric emptying.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Non-nutrient, non-absorbable marker (e.g., 0.5% phenol red in 1.5% methylcellulose)

  • Oral gavage needles

  • Surgical instruments for stomach removal

  • Spectrophotometer

Experimental Workflow:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Fasting Fast animals overnight (free access to water) Grouping Randomly assign animals to treatment groups (Vehicle vs. Methylscopolamine) Fasting->Grouping Administration Administer Methylscopolamine Bromide or Vehicle (i.p. or s.c.) Grouping->Administration PreTreatment Wait for drug absorption (e.g., 30 minutes) Administration->PreTreatment Gavage Administer phenol red meal via oral gavage PreTreatment->Gavage Wait Wait for a defined period (e.g., 20-30 minutes) Gavage->Wait Euthanasia Euthanize animals Wait->Euthanasia StomachRemoval Excise stomach and ligate pylorus and cardia Euthanasia->StomachRemoval Homogenization Homogenize stomach in NaOH StomachRemoval->Homogenization Centrifugation Centrifuge and collect supernatant Homogenization->Centrifugation Spectro Measure absorbance of supernatant at 560 nm Centrifugation->Spectro Calculation Calculate % Gastric Emptying Spectro->Calculation

Caption: Workflow for in vivo gastric emptying assay.

Procedure:

  • Fast adult rodents (e.g., rats or mice) overnight with free access to water.

  • Randomly assign animals to treatment groups (e.g., vehicle control, this compound at various doses).

  • Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • After a predetermined time (e.g., 30 minutes) to allow for drug absorption, administer a standard volume (e.g., 1.5 mL for rats) of the phenol red meal via oral gavage.

  • After a set period (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Immediately clamp the pyloric and cardiac ends of the stomach and carefully excise the organ.

  • Homogenize the entire stomach in a known volume of 0.1 N NaOH.

  • Allow the homogenate to settle, then centrifuge a sample and collect the supernatant.

  • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • A control group of animals is euthanized immediately after gavage to determine the initial amount of phenol red administered.

  • Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Absorbance of control sample)) x 100

Protocol 2: In Vitro Isolated Smooth Muscle Contraction Assay

Objective: To assess the inhibitory effect of this compound on acetylcholine-induced contractions of isolated intestinal smooth muscle.

Materials:

  • This compound

  • Acetylcholine chloride

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Isolated intestinal tissue (e.g., guinea pig ileum)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the animal (e.g., guinea pig) and dissect a segment of the distal ileum.

  • Clean the ileal segment by gently flushing with Krebs-Henseleit solution.

  • Cut the segment into smaller pieces (e.g., 2-3 cm) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the bath solution.

  • Induce a submaximal contraction with a standard concentration of acetylcholine (e.g., 10⁻⁶ M) to ensure tissue viability. Wash out the acetylcholine and allow the tissue to return to baseline.

  • To determine the inhibitory effect of this compound, pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 15-20 minutes).

  • Construct a cumulative concentration-response curve for acetylcholine in the presence of this compound.

  • Wash the tissue thoroughly and repeat the procedure with different concentrations of this compound.

  • Analyze the data to determine the IC50 (the concentration of this compound that causes 50% inhibition of the maximal acetylcholine-induced contraction).

Conclusion

This compound is a specific and potent tool for investigating the role of peripheral muscarinic cholinergic pathways in the regulation of gastrointestinal motility. Its limited central nervous system penetration makes it particularly suitable for in vivo studies aiming to dissect peripheral mechanisms. The protocols described herein provide a framework for utilizing this compound in both in vivo and in vitro research settings to advance our understanding of GI physiology and pathophysiology and to aid in the development of novel therapeutic agents for motility disorders.

References

Application Notes and Protocols for Investigating Salivary Gland Secretion Using Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylscopolamine bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its peripheral action, with limited ability to cross the blood-brain barrier, makes it a valuable tool for investigating the role of muscarinic receptors in peripheral tissues, such as the salivary glands, without significant central nervous system side effects. Salivary secretion is predominantly stimulated by the parasympathetic nervous system through the release of acetylcholine (ACh), which binds to M3 muscarinic receptors on acinar cells. This compound blocks these receptors, thereby inhibiting saliva production.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying salivary gland secretion.

Mechanism of Action

This compound is a non-selective muscarinic receptor antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5). In the context of salivary glands, the M3 subtype is the most critical for stimulated fluid secretion. The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signal for the secretion of water and electrolytes from the acinar cells, resulting in saliva production. By competitively blocking the M3 receptor, this compound prevents this signaling cascade, leading to a reduction in salivary flow.

Signaling Pathway of M3 Muscarinic Receptor-Mediated Salivary Secretion

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Saliva Saliva Secretion Ca2->Saliva Stimulates MSB Methylscopolamine Bromide MSB->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway in salivary acinar cells.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of muscarinic agonists and antagonists on salivary flow in preclinical models. Note that direct dose-response data for this compound is limited in publicly available literature; therefore, data from the closely related compound atropine (B194438) methyl bromide is provided as a proxy.

Table 1: Effect of the Muscarinic Agonist Pilocarpine (B147212) on Salivary Flow in Rats

Pilocarpine Dose (intraperitoneal)Mean Salivary Flow (mg/7 min ± SEM)Animal Model
0 µmol/kg (Saline control)0 ± 0Holtzman rats
4 µmol/kg463 ± 26Holtzman rats

Data adapted from a study investigating pilocarpine-induced salivation[2].

Table 2: Inhibitory Effect of Atropine Methyl Bromide (proxy for this compound) on Pilocarpine-Induced Salivation in Rats

Treatment Group (Pilocarpine at 4 µmol/kg, i.p.)Antagonist Dose (intracerebroventricular)Mean Salivary Flow (mg/7 min ± SEM)% Inhibition
Saline-463 ± 260%
Atropine Methyl Bromide8 nmol133 ± 42~71%
Atropine Methyl Bromide16 nmol108 ± 22~77%

Data adapted from a study on the central muscarinic control of salivation, which also noted that similar doses of atropine methyl bromide administered intraperitoneally were effective[2]. This data can be used to estimate the inhibitory potential of this compound.

Table 3: Doses of this compound Used in Preclinical Rat Studies

DoseRoute of AdministrationContext of UseReference
1 mg/kgIntraperitoneal (i.p.)Reduction of peripheral cholinergic effects in a seizure model[3]
0.08, 0.16, 0.32 mg/kgNot specifiedBehavioral studies[4]

Experimental Protocols

This section provides detailed protocols for investigating the inhibitory effects of this compound on stimulated salivary secretion in a rodent model.

Protocol 1: Inhibition of Pilocarpine-Induced Salivation in Rats

Objective: To quantify the dose-dependent inhibitory effect of this compound on pilocarpine-induced salivary flow in rats.

Materials:

  • This compound

  • Pilocarpine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)

  • Small, pre-weighed cotton balls

  • Fine-tipped forceps

  • Microcentrifuge tubes

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g).

    • House the animals under standard laboratory conditions with ad libitum access to food and water.

    • On the day of the experiment, weigh each rat for accurate dose calculation.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in sterile saline. From this stock, prepare serial dilutions to achieve the desired doses (e.g., 0.1, 0.5, 1.0 mg/kg).

    • Prepare a solution of pilocarpine hydrochloride in sterile saline at a concentration that will induce robust salivation (e.g., 4 µmol/kg).

  • Experimental Groups:

    • Group 1: Saline control (vehicle for both this compound and pilocarpine).

    • Group 2: Pilocarpine stimulation (vehicle for this compound + pilocarpine).

    • Groups 3-5: this compound inhibition (varying doses of this compound + pilocarpine).

  • Drug Administration:

    • Anesthetize the rats according to an approved institutional protocol.

    • Administer the assigned dose of this compound or its vehicle via intraperitoneal (i.p.) injection. Allow for a pre-treatment period of 15-20 minutes for the antagonist to take effect.

    • Following the pre-treatment period, administer pilocarpine (4 µmol/kg, i.p.) to all groups except the saline control group.

  • Saliva Collection:

    • Immediately after pilocarpine administration, gently place a pre-weighed cotton ball into the oral cavity of the rat using fine-tipped forceps.

    • Collect saliva for a fixed period, typically 7-15 minutes.[2][5]

    • Carefully remove the cotton ball and place it in a pre-weighed microcentrifuge tube.

  • Measurement of Salivary Flow:

    • Weigh the microcentrifuge tube containing the saliva-soaked cotton ball.

    • Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball.

    • The salivary flow rate can be expressed as mg of saliva per unit of time (e.g., mg/7 min).

  • Data Analysis:

    • Calculate the mean salivary flow for each group.

    • Determine the percentage of inhibition for each dose of this compound relative to the pilocarpine-only group.

    • Plot a dose-response curve to visualize the inhibitory effect of this compound.

Experimental Workflow

Experimental_Workflow Start Start AnimalPrep Animal Preparation (Weighing, Grouping) Start->AnimalPrep Anesthesia Anesthesia AnimalPrep->Anesthesia AntagonistAdmin Administer this compound (or Vehicle) Anesthesia->AntagonistAdmin Pretreatment Pre-treatment Period (15-20 min) AntagonistAdmin->Pretreatment AgonistAdmin Administer Pilocarpine (or Vehicle) Pretreatment->AgonistAdmin SalivaCollection Saliva Collection (7-15 min) AgonistAdmin->SalivaCollection Measurement Weigh Saliva Samples SalivaCollection->Measurement Analysis Data Analysis (% Inhibition, Dose-Response) Measurement->Analysis End End Analysis->End

Caption: Workflow for investigating this compound's effect on salivation.

Conclusion

This compound serves as a potent and specific tool for investigating the peripheral muscarinic control of salivary gland secretion. Its ability to antagonize M3 receptors allows for the elucidation of the cholinergic signaling pathways involved in salivation. The protocols outlined in this document provide a framework for conducting in vivo studies to quantify the antisialagogue effects of this compound and other potential therapeutic agents. Accurate and reproducible data from such studies are crucial for advancing our understanding of salivary gland physiology and for the development of novel treatments for conditions such as sialorrhea and xerostomia.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methylscopolamine Bromide Antagonist Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylscopolamine bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide quick answers and solutions to specific issues you may encounter.

Radioligand Binding Assays

Q1: I am observing high non-specific binding (NSB) in my [3H]-N-methylscopolamine binding assay. What are the possible causes and solutions?

A1: High non-specific binding can obscure your specific signal. Ideally, NSB should be less than 50% of the total binding.[1] Common causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution(s)
Radioligand Properties If possible, select a radioligand with lower hydrophobicity. Ensure your radioligand purity is high (>90%) as impurities can contribute to NSB.[1]
Assay Conditions Incorporate Bovine Serum Albumin (BSA) into the assay buffer to reduce non-specific interactions.[2] Consider shorter incubation times or lower temperatures, ensuring equilibrium is still reached. Optimize washing steps by increasing the number or volume of washes with cold buffer.[1][3]
Receptor Preparation Titrate the concentration of your cell membrane preparation to use the lowest amount that still provides a robust specific signal.[1]
Filtration Apparatus Pre-soak filter mats in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[3]

Q2: My specific binding signal is too low. How can I improve it?

A2: A low signal-to-noise ratio can make data interpretation difficult. Consider the following troubleshooting steps.

Potential CauseRecommended Solution(s)
Receptor Expression/Integrity Confirm that your cell line or tissue expresses the target muscarinic receptor subtype. Ensure proper membrane preparation and storage at -80°C to maintain receptor integrity.[3]
Radioligand Concentration For saturation binding, use a range of concentrations bracketing the expected dissociation constant (Kd). Using concentrations far below the Kd will result in a low signal.[3]
Protein Concentration The amount of membrane protein may be too low. Perform a protein titration to find the optimal concentration that yields a signal distinguishable from background.[3]
Incorrect Non-Specific Binding Definition Ensure non-specific binding is determined using a saturating concentration of a competing, unlabeled ligand (e.g., 1 µM Atropine).[3]
Functional Assays (Calcium Mobilization & cAMP)

Q3: I am not observing any antagonist effect of this compound in my calcium mobilization assay.

A3: This could be due to several factors related to the assay setup or the compound itself.

Potential CauseRecommended Solution(s)
Cell Health & Receptor Expression Ensure cells are healthy and within an optimal passage number range, as receptor expression can change over time.[4]
Agonist Concentration The agonist concentration used to stimulate the cells may be too high, making it difficult for a competitive antagonist to compete. Use an agonist concentration at or near the EC80.
Compound Integrity Prepare fresh dilutions of this compound for each experiment to rule out degradation.
Assay Buffer Composition Ensure the assay buffer composition is correct, particularly the concentration of extracellular calcium if influx is part of the response.[5]

Q4: My results from the cAMP assay are highly variable between experiments.

A4: Variability can stem from inconsistencies in cell handling and assay procedure.

Potential CauseRecommended Solution(s)
Cell Density and Plating Ensure a homogenous cell suspension when seeding to avoid uneven cell distribution in the wells.[5]
Inconsistent Reagent Addition Use calibrated pipettes or an automated liquid handler for consistent addition of compounds, forskolin (B1673556), and detection reagents.[5]
Temperature Fluctuations Maintain a constant temperature throughout the assay, especially during incubation steps.[5]
Phosphodiesterase (PDE) Activity If not already included, add a PDE inhibitor like IBMX to your assay buffer to prevent the degradation of cAMP.[6][7]
Schild Analysis

Q5: My Schild plot for this compound has a slope that is not equal to 1. What does this indicate?

A5: A Schild plot slope deviating from unity suggests that the antagonism may not be simple, competitive, and reversible.

Schild Plot SlopePossible Interpretations
Slope < 1 - Negative cooperativity in antagonist binding.- A saturable agonist uptake mechanism is present.- The agonist may be acting on more than one receptor subtype.[8]
Slope > 1 - Positive cooperativity in antagonist binding.- Depletion of the antagonist due to non-specific binding or binding to a high density of receptors.- The experiment may not have reached equilibrium.[8]

It is crucial to ensure that the assay has reached equilibrium and that the concentrations of both the agonist and this compound are accurate.[8]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of N-methylscopolamine for human muscarinic receptor subtypes. Note that N-methylscopolamine is a very close structural analog of methylscopolamine.

Table 1: N-methylscopolamine Binding Affinities (Ki) for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference Cell Line/Tissue
M1 ~0.6 - 62Rat Neostriatal Neurons[9]
M2 ~31 (High affinity)Cerebellar Granule Cells[10]
M3 Nanomolar rangeCerebellar Granule Cells[10]
M4 35-fold lower than M1CHO Cells (Selectivity vs. M1)[11]
M5 7-fold lower than M1CHO Cells (Selectivity vs. M1)[11]

Disclaimer: The provided Ki values are approximate and can vary depending on the experimental conditions, cell type, and radioligand used.

Experimental Protocols

Protocol 1: [3H]-N-Methylscopolamine Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the inhibitory constant (Ki) of this compound.

Materials:

  • HEK293 cells stably expressing the human muscarinic receptor subtype of interest.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • [3H]-N-methylscopolamine ([3H]-NMS) radioligand.

  • Unlabeled Atropine (for non-specific binding).

  • This compound serial dilutions.

  • 96-well microplates.

  • Glass fiber filter mats (pre-soaked in 0.3% PEI).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the expressing cell line and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer, [3H]-NMS (at a concentration near its Kd), and membrane preparation.

    • Non-Specific Binding (NSB): Binding buffer, [3H]-NMS, unlabeled Atropine (1 µM), and membrane preparation.

    • Competition: Binding buffer, [3H]-NMS, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters 3-5 times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (Antagonist Mode)

This protocol is for measuring the inhibitory effect of this compound on agonist-induced calcium release in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the target muscarinic receptor (e.g., CHO-hM1).

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • Muscarinic agonist (e.g., Carbachol).

  • This compound serial dilutions.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells into the microplate and incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution containing probenecid. Incubate for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the muscarinic agonist (at an EC80 concentration) to all wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Measure the response for each well (e.g., peak fluorescence intensity).

    • Normalize the data relative to control wells (0% inhibition = agonist only; 100% inhibition = no agonist).

    • Plot the normalized response against the log concentration of this compound and fit the curve to determine the IC50.

Protocol 3: Forskolin-Stimulated cAMP Assay (Antagonist Mode)

This protocol is for determining the inhibitory effect of this compound on agonist-mediated inhibition of cAMP production in cells expressing Gi-coupled muscarinic receptors (M2, M4).

Materials:

  • Cells expressing the target muscarinic receptor (e.g., CHO-hM2).

  • White, opaque 96-well or 384-well plates.

  • cAMP assay kit (e.g., HTRF or GloSensor).

  • Stimulation Buffer (as per kit instructions), supplemented with a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin.

  • Muscarinic agonist (e.g., Carbachol).

  • This compound serial dilutions.

  • Luminescence or HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing the PDE inhibitor.

  • Assay Setup: In the microplate, add:

    • Cells.

    • Serial dilutions of this compound.

  • Antagonist Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Stimulation: Add a mixture of the muscarinic agonist (at its EC80) and a fixed concentration of forskolin (empirically determined to give a robust signal).

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the detection reagents from the cAMP assay kit (e.g., lysis buffer with HTRF reagents).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on the appropriate plate reader.

  • Data Analysis:

    • The signal is typically inversely proportional to the cAMP concentration.

    • Plot the signal against the log concentration of this compound.

    • Fit the data to determine the IC50, which represents the concentration of the antagonist that restores 50% of the cAMP production inhibited by the agonist.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Muscarinic Receptor (M1, M3, M5) G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Acetylcholine (B1216132) (Agonist) Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Muscarinic Receptor (M2, M4) G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts Agonist Acetylcholine (Agonist) Agonist->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Forskolin Forskolin Forskolin->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

Troubleshooting_Workflow Start Unexpected Result in Antagonist Assay Check_Controls Are positive and negative controls working as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay components: - Cell health - Reagent integrity - Instrument settings Check_Controls->Troubleshoot_Assay No Check_Compound Is the antagonist effect absent or weak? Check_Controls->Check_Compound Yes Troubleshoot_Assay->Start Re-run Check_Concentration Verify methylscopolamine bromide concentration and solubility. Check_Compound->Check_Concentration Yes Check_Schild Is the Schild plot slope not equal to 1? Check_Compound->Check_Schild No Optimize_Agonist Optimize agonist concentration (use EC80). Check_Concentration->Optimize_Agonist Optimize_Agonist->Start Re-run Interpret_Schild Investigate potential causes: - Non-competitive antagonism - Allosteric effects - Lack of equilibrium Check_Schild->Interpret_Schild Yes Success Problem Resolved Check_Schild->Success No Interpret_Schild->Success

Caption: Troubleshooting decision tree for antagonist assays.

References

Technical Support Center: Optimizing Methylscopolamine Bromide Dosage for In vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of methylscopolamine bromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a peripherally acting muscarinic antagonist.[1] It functions by blocking muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of acetylcholine in the parasympathetic nervous system.[1] This action leads to a reduction in salivary secretions, decreased gastrointestinal motility, and a lower volume and total acid content of gastric secretions.[2][3][4] As a quaternary ammonium (B1175870) compound, it has limited ability to cross the blood-brain barrier, primarily exerting its effects on peripheral tissues.

Q2: What are the common in vivo applications of this compound in research?

In a research context, this compound is frequently used to investigate the peripheral cholinergic system. Its ability to block peripheral muscarinic receptors without significant central nervous system effects makes it a valuable tool for dissecting the roles of central versus peripheral cholinergic pathways in various physiological and behavioral processes. A primary application is to counteract the peripheral side effects of other drugs that increase acetylcholine levels, such as cholinesterase inhibitors, in order to isolate and study the central effects of those compounds. It is also used to study its effects on conditions like peptic ulcers and gastrointestinal hypermotility.[2][4]

Q3: What are the known side effects of this compound in in vivo experiments?

Common side effects are extensions of its anticholinergic activity and can include:

  • Dry mouth (reduced salivation)

  • Blurred vision

  • Urinary retention

  • Constipation[5]

  • Tachycardia (increased heart rate) at higher doses[3][4]

Overdose can lead to more severe effects, including central nervous system disturbances (restlessness, excitement), circulatory changes (flushing, drop in blood pressure), respiratory failure, and muscle weakness or paralysis.[3][5]

Dosage Guidelines for In Vivo Experiments

Determining the optimal dosage of this compound is critical for experimental success and animal welfare. The appropriate dose will vary depending on the animal model, the research question, and the desired level of peripheral cholinergic blockade.

Data on In Vivo Dosages:

Animal ModelDosage RangeRoute of AdministrationNoted Effects
Rat 0.08 - 0.32 mg/kgNot specifiedDose-dependent decrease in response rates in a behavioral task.[6]
Rat 0.15 and 0.5 mg/kgNot specifiedUsed as a peripheral cholinergic blocker in behavioral studies.

Toxicity Data:

Animal ModelLD50 (Oral)
Rat 1,352 - 2,617 mg/kg[3][5]

Experimental Protocols

Preparation of this compound for Injection:

  • Vehicle Selection: this compound is freely soluble in water.[3][5] Sterile saline (0.9% NaCl) is a common and appropriate vehicle for parenteral injections as it is isotonic.

  • Preparation of Stock Solution:

    • Calculate the required concentration of the stock solution based on the desired dosage (in mg/kg) and the injection volume for the specific animal model (e.g., 10 ml/kg for mice).

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in sterile saline. Gentle warming or vortexing can aid dissolution.

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the stock solution according to the manufacturer's recommendations, typically protected from light.

Administration Protocols for Mice:

Intraperitoneal (IP) Injection:

  • Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Target the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7]

  • Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards.

    • Insert a 25-27 gauge needle at a 30-45 degree angle.[8]

    • Aspirate to ensure the needle has not entered a blood vessel or organ.[7]

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.[8]

Subcutaneous (SC) Injection:

  • Restraint: Grasp the loose skin over the shoulders to form a "tent".

  • Injection Site: The dorsal (back) area between the shoulder blades is a common site.

  • Procedure:

    • Insert a 25-27 gauge needle into the base of the skin tent.[9]

    • Aspirate to check for blood.

    • Inject the solution to form a small bleb under the skin.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Lack of Expected Efficacy (e.g., no reduction in salivation) - Incorrect Dosage: The dose may be too low for the specific animal model or desired effect. - Improper Administration: The injection may have been administered incorrectly (e.g., subcutaneous instead of intraperitoneal). - Degraded Compound: The this compound may have degraded due to improper storage or preparation.- Perform a dose-response study to determine the optimal dose for your experimental paradigm. - Review and refine your injection technique. Ensure proper restraint and needle placement. - Prepare a fresh solution of this compound.
Unexpected Behavioral Changes or Sedation - High Dosage: Although this compound has limited CNS penetration, very high doses may lead to unexpected central effects. - Stress from Injection: The handling and injection procedure itself can cause stress-related behavioral changes.- Reduce the dosage to the lowest effective level. - Handle the animals gently and habituate them to the injection procedure if possible.
Signs of Toxicity (e.g., severe agitation, respiratory distress, lethargy) - Overdose: The administered dose is too high. - Incorrect Calculation: Error in calculating the dose or concentration of the solution.- Immediately cease administration. - Provide supportive care to the animal and consult with a veterinarian. - Double-check all calculations for dosage and solution preparation.
Skin Irritation or Necrosis at Injection Site - High Concentration: The solution may be too concentrated. - Non-physiological pH or Osmolarity of the Vehicle: The vehicle may be causing irritation.- Dilute the drug to a larger volume for injection (while respecting maximum injection volumes for the route and species). - Ensure the vehicle is isotonic and has a physiological pH.

Visual Guides

Signaling Pathway of this compound

ACh Acetylcholine MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds to Effector Effector Organ (e.g., Salivary Gland, GI Smooth Muscle) MuscarinicReceptor->Effector Activates Methylscopolamine Methylscopolamine Bromide Methylscopolamine->MuscarinicReceptor Blocks Response Physiological Response (e.g., Salivation, GI Contraction) Effector->Response Leads to

Mechanism of action of this compound.

Experimental Workflow for Dosage Optimization

cluster_0 Phase 1: Pilot Study cluster_1 Phase 2: Dose Refinement cluster_2 Phase 3: Final Determination start Select starting doses based on literature (e.g., 0.1, 0.5, 1.0 mg/kg) administer Administer to a small cohort of animals start->administer observe Observe for desired effect and adverse events administer->observe analyze Analyze pilot data observe->analyze adjust Adjust dose range (increase or decrease) analyze->adjust larger_cohort Administer refined doses to a larger cohort adjust->larger_cohort determine_ed50 Determine ED50 for desired effect larger_cohort->determine_ed50 select_dose Select optimal dose for main experiment determine_ed50->select_dose

Workflow for in vivo dosage optimization.

Troubleshooting Logic for In Vivo Experiments

start Experiment Start outcome Observe Outcome start->outcome expected Expected Outcome outcome->expected Yes no_effect No Effect outcome->no_effect No adverse_effect Adverse Effect outcome->adverse_effect Adverse check_dose Check Dose & Preparation no_effect->check_dose check_dose2 Check Dose Calculation adverse_effect->check_dose2 supportive_care Provide Supportive Care adverse_effect->supportive_care check_admin Check Administration Technique check_dose->check_admin dose_too_low Increase Dose check_admin->dose_too_low dose_too_high Decrease Dose check_dose2->dose_too_high

Troubleshooting decision tree for unexpected outcomes.

References

Methylscopolamine Bromide Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methylscopolamine bromide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As an ester-containing compound, it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures can accelerate this degradation, and exposure to light may lead to photodegradation.[1][2][3] To ensure the integrity of your solutions, it is crucial to control these environmental factors.

Q2: What is the main degradation pathway for this compound in water?

A2: The principal degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage. This reaction yields two main degradation products: tropic acid and N-methylscopolamine (or its further degradation products).[4] The United States Pharmacopeia (USP) lists potential impurities including tropic acid and scopolamine (B1681570) hydrobromide, which supports hydrolysis as a key degradation route.[4]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: Aqueous stock solutions of this compound should be stored at low temperatures, protected from light. For short-term storage (up to one month), refrigeration at -20°C is recommended. For longer-term storage (up to six months), freezing at -80°C is advisable.[5] It is also recommended to prepare these solutions fresh and, if necessary for sterile applications, to filter them through a 0.22 µm filter before use.[5] The solid form should be stored in tight, light-resistant containers at room temperature.[4]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. This method should be capable of separating the intact drug from its potential degradation products. The USP provides a validated HPLC method for assaying this compound and its impurities, which can be adapted for stability studies.[4][6]

Q5: Are there any known incompatibilities of this compound with common excipients in aqueous formulations?

A5: While specific incompatibility studies with a wide range of excipients are not extensively published, care should be taken with alkaline excipients that could raise the pH of the solution and accelerate hydrolytic degradation. It is always recommended to perform compatibility studies with your specific formulation to ensure the stability of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in prepared aqueous solution Hydrolysis due to inappropriate pH or high temperature storage.Prepare fresh solutions and buffer them to a slightly acidic pH (around 2.8 as suggested by the USP HPLC method mobile phase)[4]. Store solutions at recommended low temperatures (-20°C or -80°C) and protect from light[5].
Appearance of unknown peaks in chromatogram Degradation of this compound.Identify the degradation products. The most likely degradation products are tropic acid and scopolamine derivatives[4]. Use a validated stability-indicating HPLC method for analysis.
Precipitation in the aqueous solution Exceeding the solubility limit or interaction with other components.This compound is freely soluble in water[7][8]. If precipitation occurs, ensure the concentration is within the solubility limit and check for potential incompatibilities with other formulation components. Sonication may aid in dissolution[5].
Discoloration of the solution upon storage Photodegradation or oxidative degradation.Store solutions in amber vials or otherwise protect from light. Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₂₄BrNO₄[9]
Molecular Weight 398.29 g/mol [9]
Appearance White crystalline powder[8]
Melting Point ~225°C (with decomposition)[8]
Solubility in Water Freely soluble (50-66 mg/mL)[10][11]
Solubility in Ethanol Slightly soluble[7][8]
Storage (Solid) Room temperature, in tight, light-resistant containers[4]

Table 2: Potential Degradation Products of this compound

Degradation ProductPotential Origin
Tropic AcidHydrolysis
Scopolamine HydrobromideHydrolysis and subsequent salt formation
Apomethscopolamine BromideElimination reaction
Methylatropine BromideIsomerization/impurity

Source: Adapted from USP monograph for Methscopolamine Bromide[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from the USP monograph for the assay of this compound and can be used to assess its stability in aqueous solutions.

1. Reagents and Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Sodium 1-hexanesulfonate monohydrate

  • Monobasic potassium phosphate (B84403)

  • Phosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 15 cm (or as specified in the current USP monograph)

  • Mobile Phase:

    • Buffer Solution: Prepare a solution containing 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water. Adjust with 1 M phosphoric acid to a pH of 2.8.

    • Solution A: Mix 850 mL of Buffer solution and 150 mL of acetonitrile. Filter and degas.

    • Solution B: Mix 500 mL of Buffer solution and 500 mL of acetonitrile. Filter and degas.

    • Use a gradient elution as specified in the USP monograph.

  • Flow Rate: As specified in the USP monograph (e.g., around 1.0 mL/min).

  • Column Temperature: 30°C

  • Detector: UV at 204 nm

  • Injection Volume: 5 µL

3. Standard Solution Preparation:

  • Accurately weigh a quantity of USP this compound RS and dissolve in Solution A to obtain a solution with a known concentration (e.g., 1.0 mg/mL).

4. Sample Preparation:

  • Dilute the aqueous solution of this compound to be tested with Solution A to a concentration within the linear range of the assay.

5. System Suitability:

  • Prepare a system suitability solution containing this compound and a known impurity (e.g., scopolamine hydrobromide).

  • The resolution between methylscopolamine and scopolamine should be not less than 1.5.

  • The tailing factor for the methylscopolamine peak should be not more than 2.0.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product.

Visualizations

Diagram 1: Presumed Hydrolysis Pathway of this compound

G Methylscopolamine This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Methylscopolamine->Hydrolysis TropicAcid Tropic Acid Hydrolysis->TropicAcid NMethylscopolamine N-Methylscopolamine Moiety Hydrolysis->NMethylscopolamine G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photostability (ICH Q1B conditions) Photo->Analysis Start Prepare Aqueous Solution of this compound Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to Data Evaluate Data: - Purity - Degradation Products - Mass Balance Analysis->Data

References

Off-target effects of methylscopolamine bromide at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylscopolamine Bromide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound, particularly when used at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It structurally resembles the neurotransmitter acetylcholine and acts by blocking all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting parasympathetic nerve stimulation.[1][4][5]

Q2: Why is this compound considered a peripherally acting drug?

A2: this compound is a quaternary ammonium (B1175870) compound.[2][6][7] This means it carries a positive charge, which significantly limits its ability to cross the blood-brain barrier.[7] Consequently, its effects are largely confined to peripheral tissues, reducing the central nervous system side effects associated with its tertiary amine parent compound, scopolamine (B1681570).[7]

Q3: Are the common side effects like dry mouth and blurred vision considered "off-target" effects?

A3: Not in the classical sense. These are predictable anticholinergic effects resulting from the intended blockade of muscarinic receptors in salivary glands and the eye.[8][9][10] While they are "off-target" relative to a specific organ of interest (e.g., the gastrointestinal tract), they are mechanistically "on-target" as they involve the intended receptor class (mAChRs). True off-target effects at high concentrations would involve binding to entirely different classes of receptors or ion channels.

Q4: Can off-target effects occur at high concentrations?

A4: Yes. As with any pharmacological agent, selectivity is concentration-dependent. At high concentrations, this compound may lose its specificity for muscarinic receptors and interact with other, lower-affinity binding sites, leading to unexpected physiological responses. This guide provides resources to help identify and troubleshoot these potential effects.

Troubleshooting Guide for Unexpected Experimental Results

Issue 1: My in vivo model shows unexpected cardiovascular effects, such as fluctuating heart rate or blood pressure changes.

  • Possible Cause: While tachycardia (increased heart rate) is an expected on-target effect of blocking M2 receptors in the heart, high concentrations of this compound might lead to more complex or paradoxical effects.[10][11] This could be due to interactions with other receptors involved in cardiovascular regulation or non-specific effects on ion channels.

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a careful dose-response study to see if the unexpected effects are only present at the highest concentrations.

    • Monitor Multiple Parameters: Simultaneously measure heart rate, blood pressure, and ECG to get a complete picture of the cardiovascular response.

    • Consider Off-Target Screening: If the effects cannot be explained by muscarinic blockade, consider screening this compound against a panel of adrenergic, dopaminergic, and serotonergic receptors, as well as relevant ion channels.

Data Presentation: Expected vs. Potential Off-Target Cardiovascular Effects

ParameterExpected On-Target Effect (Antimuscarinic)Potential High-Dose Off-Target Effect
Heart Rate Tachycardia (increase)Severe tachycardia, arrhythmia, or paradoxical bradycardia
Blood Pressure Minimal change or slight increaseSignificant hypertension or hypotension
ECG Shortened PR intervalQRS or QT interval changes

Issue 2: I am observing neurological symptoms (e.g., sedation, excitement) in my animal model, even though methylscopolamine is peripherally restricted.

  • Possible Cause: Although this compound has poor CNS penetration, extremely high concentrations might overwhelm the blood-brain barrier's efflux mechanisms, allowing a small but pharmacologically active amount to enter the central nervous system.[7] Alternatively, peripheral effects could indirectly lead to systemic changes that manifest as behavioral alterations.

  • Troubleshooting Steps:

    • Measure Plasma and Brain Concentrations: If possible, use LC-MS/MS to determine the concentration of the compound in both plasma and brain tissue to confirm CNS penetration at the doses used.

    • Use a Positive Control: Compare the effects to a centrally acting antimuscarinic agent like atropine (B194438) or scopolamine to characterize the nature of the CNS effects.

    • Rule Out Indirect Effects: Assess systemic parameters like body temperature, blood glucose, and oxygen saturation to ensure the observed neurological signs are not secondary to systemic distress like hyperthermia (from decreased sweating) or hypoxia.[8][12]

Issue 3: My cell-based assay using a non-muscarinic receptor is showing an unexpected response.

  • Possible Cause: At high concentrations (typically in the high micromolar to millimolar range), this compound may exhibit antagonist or agonist activity at other G-protein coupled receptors (GPCRs) or other targets. Drug-receptor interactions are often promiscuous at high concentrations.

  • Troubleshooting Steps:

    • Determine IC50/EC50: Conduct a full concentration-response curve to determine the potency of the effect. Compare this to its potency at muscarinic receptors. A significantly lower potency (higher IC50/EC50) suggests a likely off-target effect.

    • Perform a Radioligand Binding Assay: Directly test the ability of this compound to displace a known radiolabeled ligand from the suspected off-target receptor. This will confirm a direct binding interaction. (See Experimental Protocols section).

    • Consult a Screening Service: For a comprehensive analysis, use a commercial service to screen the compound against a broad panel of receptors, channels, and enzymes.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Off-Target Receptor Interaction

This protocol provides a method to determine if this compound directly binds to a suspected off-target receptor (referred to as "Receptor X").

Objective: To determine the binding affinity (Ki) of this compound for Receptor X by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes expressing the human recombinant Receptor X.

  • Radioligand specific for Receptor X (e.g., [³H]-ligand).

  • This compound.

  • Known non-labeled antagonist for Receptor X (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻³ M).

    • Dilute the cell membrane preparation in ice-cold assay buffer to a final concentration of 5-10 µg protein per well.

    • Dilute the radioligand in assay buffer to a final concentration near its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL membrane preparation, 25 µL radioligand, and 25 µL assay buffer.

    • Non-Specific Binding (NSB): Add 50 µL membrane preparation, 25 µL radioligand, and 25 µL of a saturating concentration of the known non-labeled antagonist (e.g., 10 µM).

    • Competitive Binding: Add 50 µL membrane preparation, 25 µL radioligand, and 25 µL of each dilution of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualizations: Pathways and Workflows

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptors (Gq-coupled) cluster_M2_M4 M2, M4 Receptors (Gi-coupled) M1_M3_M5 M1/M3/M5 Gq Gq M1_M3_M5->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC M2_M4 M2/M4 Gi Gi M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1_M3_M5 Activates ACh->M2_M4 Activates Methylscopolamine Methylscopolamine Bromide Methylscopolamine->M1_M3_M5 Blocks Methylscopolamine->M2_M4 Blocks

Caption: Muscarinic receptor signaling pathways and antagonism by this compound.

Binding_Assay_Workflow start Start: Prepare Reagents prepare_compound Serially Dilute This compound start->prepare_compound prepare_assay Add Membranes, Radioligand, & Compound to 96-well Plate prepare_compound->prepare_assay incubate Incubate at RT (60-90 min) prepare_assay->incubate filter_wash Filter & Wash to Separate Bound/Free incubate->filter_wash count Add Scintillant & Count CPM filter_wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Logic start Unexpected Result Observed q_concentration Is the effect only at high concentrations? start->q_concentration a_on_target Likely On-Target Effect (e.g., severe anticholinergic response). Review dose. q_concentration->a_on_target No a_off_target Potential Off-Target Effect. Proceed to investigation. q_concentration->a_off_target Yes investigate Characterize Phenotype: In Vivo vs. In Vitro? a_off_target->investigate in_vivo In Vivo: Measure drug concentration in plasma vs. tissue. investigate->in_vivo In Vivo in_vitro In Vitro: Perform competitive binding and functional assays. investigate->in_vitro In Vitro

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Improving the solubility of methylscopolamine bromide for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using methylscopolamine bromide in cell-based assays, with a focus on overcoming solubility challenges.

Troubleshooting Guide

Issue: My this compound is not dissolving in my cell culture medium.

  • Solution 1: Prepare a concentrated stock solution in an appropriate solvent. this compound is freely soluble in water and dilute ethanol.[1] It is also soluble in DMSO and PBS (pH 7.2) at concentrations of 5 mg/mL and 10 mg/mL, respectively.[2] Prepare a stock solution in one of these solvents first, and then dilute it to the final working concentration in your cell culture medium. When using DMSO, it is advisable to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][4]

  • Solution 2: Use sonication or gentle warming. If you observe precipitation after preparing the stock solution, gentle warming (e.g., to 37°C or up to 60°C for DMSO stocks) and/or sonication can help dissolve the compound.[3]

  • Solution 3: Consider a co-solvent system for your stock solution. For higher concentrations, a multi-component solvent system can be effective. A stock solution can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline.[3]

Issue: I'm observing precipitation in my culture plate after adding the diluted this compound.

  • Solution 1: Check the final concentration of your organic solvent. If you are using a DMSO stock, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 1% v/v) to avoid solvent toxicity and precipitation of the compound.[5]

  • Solution 2: Pre-warm your cell culture medium. Before adding the stock solution, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold stock solution to a warmer medium can sometimes cause the compound to precipitate out of solution.

  • Solution 3: Add the stock solution to the medium with gentle mixing. Pipette the stock solution directly into the medium while gently swirling the plate or tube to ensure rapid and uniform dispersion.

Issue: My cells are showing signs of toxicity or unexpected responses.

  • Solution 1: Perform a solvent toxicity control. Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO, PBS) used to dissolve the this compound, but without the compound itself. This will help you differentiate between the effects of the compound and the solvent.

  • Solution 2: Confirm the identity and purity of your this compound. Ensure you are using a high-purity compound. Impurities can lead to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For most cell-based assays, preparing a stock solution in DMSO is a common practice.[2][3][4] this compound is soluble in DMSO at concentrations up to 80 mg/mL.[4] Alternatively, sterile water or PBS (pH 7.2) can be used.[1][2][3]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance of cell lines to DMSO can vary. However, a final concentration of 1% (v/v) or less in the cell culture medium is generally considered safe for most cell lines.[5] It is always recommended to perform a solvent toxicity test for your specific cell line.

Q3: How should I store my this compound stock solution?

A3: Stock solutions should be stored at -20°C or -80°C for long-term stability. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be stable for up to six months.[3] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[6][7][8] It competes with acetylcholine for binding to these receptors, thereby blocking the downstream signaling pathways activated by acetylcholine.[9][10] This leads to a reduction in smooth muscle contractions and glandular secretions.[9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
WaterFreely Soluble[1]
Water50 mg/mLRequires sonication[3]
DMSO5 mg/mL[2]
DMSO50 mg/mLRequires sonication, warming, and heat to 60°C[3]
DMSO80 mg/mLUse fresh DMSO[4]
PBS (pH 7.2)10 mg/mL[2]
DMF5 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Formula Weight: 398.3 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.983 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath or sonicate for short intervals until a clear solution is obtained.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: General Protocol for Treating Cells with this compound

  • Materials:

    • Cultured cells in multi-well plates

    • Complete cell culture medium

    • 10 mM this compound stock solution in DMSO

    • Sterile, pyrogen-free pipette tips

  • Procedure:

    • Culture your cells to the desired confluency in a multi-well plate.

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Prepare a vehicle control by diluting DMSO in the same manner as the compound stock solution.

    • Carefully remove the old medium from the cell culture plates.

    • Add the medium containing the desired concentrations of this compound (or the vehicle control) to the respective wells.

    • Incubate the plates for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Proceed with your downstream cell-based assay (e.g., viability assay, signaling pathway analysis).

Mandatory Visualization

Methylscopolamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Methylscopolamine Methylscopolamine mAChR Muscarinic Acetylcholine Receptor Methylscopolamine->mAChR Binds & Blocks G_Protein G Protein mAChR->G_Protein Activates Effector Effector (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messengers->Cellular_Response Triggers

Caption: Antagonistic action of methylscopolamine at the muscarinic acetylcholine receptor.

References

Technical Support Center: Addressing Tachyphylaxis with Repeated Methylscopolamine Bromide Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of methylscopolamine bromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peripherally acting muscarinic antagonist, a quaternary ammonium (B1175870) derivative of scopolamine.[1][2] Its primary mechanism of action is the competitive blockade of muscarinic acetylcholine (B1216132) receptors, which inhibits the effects of acetylcholine.[3] This action leads to reduced gastric acid secretion, decreased gastrointestinal motility, and a reduction in salivary secretions.[2][4] Because it is a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier, minimizing central nervous system side effects.[3][5]

Q2: What is tachyphylaxis and why does it occur with repeated this compound administration?

Tachyphylaxis is the rapid development of tolerance to a drug after repeated administration, leading to a diminished pharmacological response.[6][7] With this compound, a muscarinic antagonist, tachyphylaxis is thought to occur due to adaptive changes at the cellular level. The primary mechanism involves the desensitization of muscarinic receptors, which are G-protein coupled receptors (GPCRs).[8][9] This desensitization can involve receptor phosphorylation, uncoupling from G-proteins, and receptor internalization (sequestration) from the cell surface, making them unavailable for binding.[10][11]

Q3: What are the key molecular players in muscarinic receptor desensitization?

The key molecules involved in the desensitization of muscarinic receptors include:

  • G protein-coupled receptor kinases (GRKs): These enzymes phosphorylate the activated muscarinic receptor.[8]

  • β-arrestins: These proteins bind to the phosphorylated receptor, sterically hindering its interaction with G-proteins and promoting receptor internalization via clathrin-coated pits.[10][12][13]

  • Second messenger-dependent kinases: Protein kinase A (PKA) and protein kinase C (PKC) can also phosphorylate muscarinic receptors, contributing to desensitization.[9]

Q4: How quickly can tachyphylaxis to muscarinic antagonists develop?

The onset of tachyphylaxis can be rapid. For instance, in cellular models, desensitization of the M3 muscarinic receptor response can be observed within minutes of agonist exposure.[14] While methylscopolamine is an antagonist, the underlying cellular machinery for receptor regulation can be influenced by repeated blockade, leading to a rapid decrease in response.

Troubleshooting Guide

Issue 1: Diminished inhibitory effect of this compound on smooth muscle contraction after repeated applications.

  • Question: We are conducting an organ bath experiment and observe that the initial inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction is lost with subsequent applications. How can we confirm and address this?

  • Answer: This observation is consistent with tachyphylaxis. To address this, consider the following:

    • Washout Period: Ensure adequate washout periods between drug applications to allow for receptor resensitization. The recovery from desensitization of M3 muscarinic receptors has a half-life of approximately 7.5 minutes in some cellular systems, so longer washout periods may be necessary.[14]

    • Concentration-Response Curve: Perform a cumulative concentration-response curve to acetylcholine in the presence of a single concentration of this compound, rather than repeated applications of the antagonist.

    • Receptor Reserve: The tissue may have a significant receptor reserve. Consider using a higher concentration of acetylcholine to overcome the competitive antagonism of this compound.

    • Alternative Antagonists: If tachyphylaxis persists, consider using a different muscarinic antagonist to see if the effect is specific to this compound.

Issue 2: Inconsistent results in radioligand binding assays with repeated this compound exposure.

  • Question: In our radioligand binding assays using [3H]N-methylscopolamine, we are seeing a decrease in total binding sites (Bmax) after pre-incubating our cell cultures with unlabeled this compound. Why is this happening?

  • Answer: A decrease in Bmax suggests receptor internalization or downregulation.

    • Receptor Internalization: Prolonged exposure to an antagonist can, in some systems, induce receptor internalization. To quantify this, you can perform binding assays on intact cells versus cell lysates. A decrease in binding to intact cells but not in the lysate would suggest internalization.

    • Downregulation: Longer-term exposure (hours to days) to a drug can lead to a decrease in the total number of receptors through reduced synthesis or increased degradation of the receptor protein.[15] This can be investigated by measuring receptor mRNA levels.[15]

    • Experimental Control: Ensure that the pre-incubation with unlabeled this compound is followed by a thorough washout procedure to remove any residual unlabeled drug that could compete with the radioligand.

Issue 3: How can I mitigate the development of tachyphylaxis in my in vivo animal model?

  • Question: We are administering this compound to rodents to study its effects on gastrointestinal motility, but the effect diminishes over several days of dosing. What strategies can we employ to maintain its efficacy?

  • Answer: Mitigating tachyphylaxis in vivo can be challenging. Consider the following approaches:

    • Intermittent Dosing: Instead of continuous daily administration, a "drug holiday" or intermittent dosing schedule (e.g., dosing every other day) may allow for receptor resensitization and help maintain the drug's effect.[16][17]

    • Dose Adjustment: While tachyphylaxis is not always dose-dependent, carefully titrating the dose to the minimum effective level may reduce the stimulus for receptor desensitization.[16][18]

    • Combination Therapy: In a clinical context, using the lowest effective dose in combination with other therapeutic agents acting through different mechanisms can be a strategy.[18] For experimental purposes, this could translate to exploring synergistic effects with other compounds.

Quantitative Data Summary

Table 1: Binding Affinities of [3H]N-methylscopolamine ([3H]NMS) for Muscarinic Receptors

Tissue/Cell TypeReceptor Subtype(s)Kd (nM)Bmax (fmol/mg protein or per cell count)Reference
Rat Ventricular MyocytesMuscarinic0.27 ± 0.0515.8 ± 1.03 fmol/25 x 10³ cells[19]
CHO cells expressing human M3M3-1343 ± 46.8 fmol/mg protein[14]
Rat Brain Regions (Cortex, Hippocampus, Striatum)High-affinity sites--[20]
Rat Cerebellum and HeartLow-affinity sites--[20]

Table 2: Time Course of Muscarinic Receptor Desensitization and Recovery

Receptor/SystemAgonist/TreatmentTime to DesensitizationTime to Recovery (t½ or full)PhenomenonReference
M3 Muscarinic Receptor (CHO cells)CarbacholPeaks at 10 sec, falls within 1 mint½ ≈ 7.5 minAttenuation of Ins(1,4,5)P3 response[14]
M3 Muscarinic Receptor (HEK cells)Carbachol2 minutesPartial recovery at 24 hoursDesensitization of PLD stimulation[21]
β-adrenergic Receptor (S49 cells)Isoproterenolt½ ≈ 1 min-Receptor Internalization[22]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Quantify Muscarinic Receptor Density

This protocol is adapted from studies characterizing muscarinic receptors using [3H]N-methylscopolamine.[19][23]

  • Cell/Tissue Preparation:

    • For cultured cells, wash with ice-old phosphate-buffered saline (PBS) and harvest.

    • For tissues, homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate and resuspend the pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In duplicate tubes, add:

      • 50-100 µg of membrane protein.

      • Increasing concentrations of [3H]N-methylscopolamine (e.g., 0.01-10 nM).

      • Assay buffer to a final volume of 250 µL.

    • For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) to a parallel set of tubes.

  • Incubation: Incubate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[19]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by adding ice-cold assay buffer followed by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola in GraphPad Prism) to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

Protocol 2: Functional Assay for Tachyphylaxis - In Vitro Organ Bath

  • Tissue Preparation:

    • Isolate a smooth muscle-containing tissue (e.g., guinea pig ileum, rat bladder).

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record contractions.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.

  • Inducing Contraction: Add a submaximal concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to induce a stable contraction.

  • Application of this compound:

    • Once a stable contraction is achieved, add a concentration of this compound to the bath and record the relaxation.

    • Wash the tissue thoroughly to remove both agonist and antagonist.

  • Assessing Tachyphylaxis:

    • After a defined recovery period, repeat steps 3 and 4 multiple times.

    • A diminished relaxing effect of this compound on the agonist-induced contraction indicates tachyphylaxis.

  • Data Analysis:

    • Quantify the inhibitory response to this compound as a percentage of the agonist-induced contraction.

    • Compare the response across repeated applications.

Visualizations

G cluster_activation Receptor Activation & G-Protein Coupling cluster_desensitization Desensitization Pathway cluster_internalization Internalization & Fate Methylscopolamine Methylscopolamine (Antagonist) mAChR Muscarinic Receptor (mAChR) Methylscopolamine->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Binds G_Protein G-Protein (Gq/11) mAChR->G_Protein Activates GRK GRK mAChR->GRK Recruits PLC Phospholipase C (PLC) G_Protein->PLC Activates P_mAChR Phosphorylated mAChR GRK->P_mAChR Phosphorylates Beta_Arrestin β-Arrestin P_mAChR->Beta_Arrestin Binds Clathrin_Pit Clathrin-coated Pit Beta_Arrestin->G_Protein Uncouples Beta_Arrestin->Clathrin_Pit Promotes Internalization Endosome Endosome Clathrin_Pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Resensitization Degradation Lysosomal Degradation Endosome->Degradation Downregulation

Caption: Signaling pathway for muscarinic receptor desensitization and internalization.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Cell Culture or Tissue Homogenate B1 Baseline Measurement: Perform Radioligand Binding Assay ([3H]NMS) A1->B1 C1 Administer Repeated Doses of Unlabeled this compound (In Vitro or In Vivo) A1->C1 B2 Determine Baseline Kd and Bmax B1->B2 E1 Compare Baseline and Post-Treatment Values B2->E1 D1 Post-Treatment Measurement: Perform Radioligand Binding Assay ([3H]NMS) C1->D1 D2 Determine Post-Treatment Kd and Bmax D1->D2 D2->E1 F1 No Significant Change in Bmax or Kd E1->F1 No Change F2 Significant Decrease in Bmax E1->F2 Decrease in Bmax G1 Conclusion: No Evidence of Receptor Internalization/Downregulation F1->G1 G2 Conclusion: Tachyphylaxis likely due to Receptor Internalization or Downregulation F2->G2

Caption: Experimental workflow for investigating methylscopolamine-induced tachyphylaxis.

References

Technical Support Center: Dose-Response Curve Analysis for Methylscopolamine Bromide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylscopolamine bromide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dose-response curve for this compound is flat or shows a very weak response. What are the potential causes and solutions?

A1: A flat or weak dose-response curve can stem from several issues. Here's a troubleshooting guide:

  • Inactive Compound: Verify the integrity and activity of your this compound stock. Consider preparing a fresh solution.

  • Low Receptor Expression: Ensure the cell line or tissue preparation expresses a sufficient density of muscarinic receptors.[1] Low receptor numbers will lead to a minimal response.

  • Incorrect Assay Conditions:

    • Incubation Time: Ensure the incubation period is sufficient to reach equilibrium. This can be determined through time-course experiments.[1]

    • Temperature and pH: Verify that the assay buffer's temperature and pH are optimal for receptor binding.[1]

  • High Non-Specific Binding: If the non-specific binding is high, it can mask the specific binding signal. See Q3 for troubleshooting high non-specific binding.

  • Detection System Issues: Check the functionality of your detection instrument (e.g., scintillation counter, plate reader).

Q2: The IC50 value from my competition binding assay seems inaccurate or is highly variable between experiments. What should I check?

A2: Inaccurate or variable IC50 values in competition binding assays are a common problem. Consider the following:

  • Radioligand Concentration: The concentration of the radiolabeled ligand should ideally be at or below its Kd value for the receptor.[2][3] Using too high a concentration will shift the IC50 value of the competitor.

  • Equilibrium Not Reached: As with a weak response, ensure the assay has reached equilibrium for both the radioligand and the competitor.

  • Inaccurate Pipetting: Small errors in pipetting, especially with serial dilutions of the competitor, can lead to significant variability. Calibrate your pipettes and use careful technique.

  • Data Analysis Model: Use a non-linear regression model appropriate for sigmoidal dose-response curves, such as the four-parameter logistic (4PL) model.[4][5]

  • Insufficient Data Points: Ensure you have a sufficient number of data points spanning the full range of the curve, from baseline to complete inhibition.[5]

Q3: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?

A3: High non-specific binding can obscure your specific signal. Here are some strategies to mitigate it:

  • Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.[4]

  • Filter Plate Pre-treatment: Pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[6]

  • Reduce Radioligand Concentration: While maintaining it near the Kd, slightly lowering the radioligand concentration can sometimes reduce non-specific binding without significantly impacting the specific signal.

  • Thorough Washing: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.[2][6]

  • Choice of Radioligand: Some radioligands are inherently "stickier" than others. If possible, consider using an alternative radioligand with lower non-specific binding properties.

Q4: How do I perform a Schild analysis for this compound, and what information does it provide?

A4: A Schild analysis is used to determine if an antagonist is competitive and to calculate its equilibrium dissociation constant (pA2 or KB).[7][8]

  • Principle: A series of agonist dose-response curves are generated in the presence of increasing, fixed concentrations of the antagonist (this compound).[7]

  • Procedure:

    • Generate a control dose-response curve for a muscarinic agonist (e.g., acetylcholine, carbachol).

    • Repeat the agonist dose-response curve in the presence of several different concentrations of this compound.

    • Calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.[7]

    • Plot log(r-1) versus the logarithm of the antagonist concentration.

  • Interpretation:

    • For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.[8]

    • The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[8]

Experimental Protocols & Methodologies

Radioligand Competition Binding Assay Protocol

This protocol outlines a typical radioligand competition binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of unlabeled this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.[2]

    • Prepare a working solution of the radioligand in Assay Buffer at a concentration of approximately its Kd for the receptor.[2]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.[2]

    • Non-specific Binding (NSB): 50 µL of a high concentration of a standard non-labeled antagonist (e.g., 10 µM Atropine), 50 µL of radioligand solution, and 100 µL of diluted cell membranes.[2]

    • Competition: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[2][6]

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer.[2][6]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.

Data Analysis for Competition Binding Assay

Data Presentation:

Concentration of this compound (M)Total Counts (CPM)Non-specific Counts (CPM)Specific Binding (CPM)% Inhibition
1.00E-11
1.00E-10
1.00E-09
1.00E-08
1.00E-07
1.00E-06
1.00E-05

Calculations:

  • Specific Binding = Total Counts - Non-specific Counts

  • % Inhibition = 100 * (1 - (Specific Binding at [Drug] / Specific Binding at [Zero Drug]))

  • Plot % Inhibition versus the log concentration of this compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50.[9]

  • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffers, Ligands) Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Reagent_Prep->Assay_Setup Membrane_Prep Prepare Cell Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Data_Processing Calculate Specific Binding & % Inhibition Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calc Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (Agonist) M_Receptor Muscarinic Receptor (e.g., M3) ACh->M_Receptor Binds & Activates MSB Methylscopolamine Bromide (Antagonist) MSB->M_Receptor Binds & Blocks G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates Response Cellular Response (e.g., Contraction) DAG->Response Ca_Release->Response

Caption: Muscarinic receptor (M3) signaling pathway and antagonism.

References

Technical Support Center: Refining Experimental Design for Poor BBB Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with Blood-Brain Barrier (BBB) permeability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My compound shows high efficacy in vitro but fails in in vivo CNS models. How do I confirm if poor BBB permeability is the cause?

Answer: This is a common and critical challenge. A tiered approach is recommended to diagnose the problem.

  • Confirm In Vivo Target Engagement is Lacking: Before assessing BBB permeability, ensure the lack of efficacy isn't due to other factors (e.g., rapid metabolism). Measure the unbound drug concentration in both plasma and brain tissue (or cerebrospinal fluid) to determine the brain-to-plasma ratio (Kp,uu). A low Kp,uu value (typically < 0.1) is a strong indicator of poor BBB penetration.[1]

  • In Vitro Permeability Assessment: Use a validated in vitro BBB model, such as the PAMPA-BBB assay for passive diffusion or a cell-based Transwell model (e.g., using hCMEC/D3 cells), to measure the apparent permeability coefficient (Papp).[2] A low Papp value, especially when correlated with the low in vivo Kp,uu, suggests poor intrinsic permeability.

  • Assess Active Efflux: If the compound has physicochemical properties that suggest it should be permeable (e.g., MW < 400 Da, low TPSA), but both in vivo Kp,uu and in vitro Papp are low, active efflux is a likely culprit.[3] Perform bidirectional permeability assays in your Transwell model. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4]

Question: My results from the PAMPA-BBB assay and my cell-based Transwell model do not correlate. Which one should I trust?

Answer: This discrepancy points to the different transport mechanisms each assay measures.

  • PAMPA-BBB exclusively measures passive transcellular diffusion . It is a cell-free assay that is rapid and useful for screening large numbers of compounds based on their lipophilicity and ability to diffuse across an artificial lipid membrane.[5][6]

  • Cell-based Transwell models (like hCMEC/D3 or co-cultures) are more physiologically relevant. They account for not only passive diffusion but also paracellular flux (passage between cells through tight junctions) and critically, transporter-mediated activity (both influx and efflux).[7]

Troubleshooting Steps:

  • High PAMPA, Low Transwell Permeability: This scenario strongly suggests your compound is a substrate for active efflux transporters (e.g., P-gp). The cell-based model is actively pumping your compound out, a mechanism absent in the PAMPA assay. The Transwell result is likely more predictive of the in vivo situation.

  • Low PAMPA, High Transwell Permeability: This could indicate your compound utilizes active influx transporters to cross the BBB, a pathway not present in the PAMPA system.

Question: I've confirmed my compound is a P-gp substrate. What are my options?

Answer: You have several strategies, which can be pursued in parallel:

  • Medicinal Chemistry Redesign: This is often the most effective long-term strategy. Modify the compound's structure to reduce its affinity for P-gp. This can involve reducing hydrogen bond donors, altering lipophilicity, or masking the functional groups that interact with the transporter.[3]

  • Formulation-Based Strategies: Encapsulate the drug in nanoparticles. Nanoparticles can mask the drug from efflux transporters and may be transported across the BBB via endocytosis, effectively bypassing P-gp.[8]

  • Co-administration with a P-gp Inhibitor: In a research setting, you can co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) with your compound in in vivo studies. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms P-gp mediated efflux and can help validate the compound's CNS target. However, this approach has significant hurdles for clinical translation due to potential drug-drug interactions.

Frequently Asked Questions (FAQs)

What are the most common causes of poor BBB permeability?

Poor BBB permeability is primarily caused by two factors:

  • Physicochemical Properties: The BBB is effectively a continuous lipid barrier. Molecules that are large (typically Molecular Weight > 400-500 Da), have a high Total Polar Surface Area (TPSA > 90 Ų), a high number of hydrogen bond donors, or are highly charged at physiological pH will exhibit poor passive diffusion.[3]

  • Active Efflux Transporters: The BBB is fortified with a host of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump a wide range of xenobiotics from the endothelial cells back into the bloodstream.[1][4]

Which in vitro model is best for predicting in vivo BBB penetration?

There is no single "best" model, as the optimal choice depends on the research question and stage of drug discovery. A tiered approach is recommended.

  • Early Discovery/High-Throughput Screening: The PAMPA-BBB assay is excellent for rank-ordering large numbers of compounds based on passive permeability.[6]

  • Lead Optimization: Monolayer cell cultures on Transwell inserts (e.g., hCMEC/D3 cell line) are the workhorse for evaluating both passive permeability and active transport. They offer a good balance of throughput and physiological relevance.[9]

  • Advanced Mechanistic Studies: Co-culture models (e.g., endothelial cells with astrocytes and/or pericytes) or dynamic microfluidic "BBB-on-a-chip" models offer higher fidelity by incorporating cell-cell interactions and physiological shear stress, leading to tighter junctions and better in vivo correlation.[2][7] Models derived from human induced pluripotent stem cells (iPSCs) are also gaining prominence for their human-specific relevance.

What are the primary methods to measure BBB permeability in vivo?

In vivo methods are crucial for validating in vitro findings and provide the most definitive measure of brain exposure.

  • Brain Tissue Homogenization: At a terminal timepoint, animals are perfused to remove blood from the brain vasculature. The brain is then homogenized and drug concentration is measured via LC-MS/MS, alongside plasma concentration, to calculate the Kp (brain-to-plasma ratio).

  • Microdialysis: This is a powerful technique that allows for continuous sampling of the unbound drug concentration in the brain's extracellular fluid in awake, freely-moving animals.[8][10] When combined with simultaneous blood sampling, it allows for the calculation of the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which is considered the gold standard for assessing BBB penetration as it reflects the concentration of drug available to interact with CNS targets.[1][11]

  • Imaging Techniques: Non-invasive methods like Positron Emission Tomography (PET) and Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) can be used to quantitatively assess drug distribution and BBB integrity in both preclinical models and humans.

How can I transiently and reversibly open the BBB for drug delivery?

Several non-invasive strategies are being explored to temporarily increase BBB permeability:

  • Focused Ultrasound (FUS): When used in conjunction with intravenously administered microbubbles, FUS can create localized, transient openings in the tight junctions between endothelial cells, allowing for enhanced drug delivery to specific brain regions.

  • Chemical Modification: Bradykinin analogs and other agents can be used to activate signaling pathways that lead to the temporary relaxation of tight junctions.[12]

  • Intranasal Delivery: For certain molecules, the intranasal route can bypass the BBB altogether by allowing direct transport into the CNS via the olfactory and trigeminal nerves. This is a promising strategy for peptides, proteins, and some small molecules.

Data Presentation: Comparative Permeability Data

The following tables provide reference values for permeability across different assay systems. Values are intended for comparative purposes; absolute numbers can vary between laboratories.

Table 1: Apparent Permeability (Papp) of Reference Compounds in In Vitro BBB Models

CompoundPrimary Transport MechanismPAMPA-BBB Papp (10⁻⁶ cm/s)hCMEC/D3 Transwell Papp (10⁻⁶ cm/s)Expected In Vivo Brain Penetration
Caffeine Passive Diffusion~15 - 25~10 - 20High
Carbamazepine Passive Diffusion~20 - 35~15 - 25High
Donepezil Passive Diffusion> 20> 15High
Atenolol Paracellular / Low Passive< 1.0< 0.5Low
Pindolol Passive Diffusion~10 - 18~5 - 10Moderate
Fexofenadine P-gp Efflux Substrate~5 - 10< 0.5Low
Rhodamine 123 P-gp Efflux Substrate~2 - 6< 0.2Low
FITC-Dextran Paracellular Marker< 0.1< 0.1Very Low

Data compiled from multiple sources for illustrative purposes.[2][13]

Table 2: Unbound Brain-to-Plasma Ratios (Kp,uu,brain) of CNS Drugs

The Kp,uu,brain is the ratio of unbound drug in brain to unbound drug in plasma. A Kp,uu,brain ≈ 1 suggests passive diffusion equilibrium. A Kp,uu,brain < 1 suggests active efflux, while a Kp,uu,brain > 1 suggests active influx.[1]

CompoundKp,uu,brain (rodent)Predominant BBB Transport
Diazepam ~1.0Net Passive Diffusion
Carbamazepine ~1.1Net Passive Diffusion
Oxycodone ~0.4Efflux (P-gp substrate)
Loperamide < 0.02High Efflux (P-gp substrate)
Levodopa > 5.0Active Influx (via LAT1)
Gabapentin > 2.0Active Influx (via LAT1)

Data compiled from multiple sources for illustrative purposes.[1][3][4]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Principle: This assay measures passive, transcellular permeability across an artificial membrane composed of a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent, which is immobilized on a filter support.[6][14]

Methodology:

  • Prepare Lipid Membrane Solution: Dissolve a suitable lipid mixture (e.g., 20 mg/mL porcine brain lipid) in an organic solvent like dodecane.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the filter membrane of each well of a 96-well filter donor plate (e.g., PVDF membrane). Do not allow the pipette tip to touch the membrane.

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

  • Prepare Compound Solutions: Dissolve test compounds in PBS (with a final DMSO concentration typically ≤1%) to a final concentration of ~50-100 µM. Add these solutions (150-200 µL) to the wells of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: In Vitro Transwell BBB Model using hCMEC/D3 Cells

Principle: This protocol establishes a monolayer of the human cerebral microvascular endothelial cell line, hCMEC/D3, on a semi-permeable Transwell insert, creating a living barrier that can be used to measure both passive and active transport.[9][15]

Methodology:

  • Coat Transwell Inserts: Coat the luminal side of 24-well Transwell inserts (e.g., 0.4 µm pore size PET membrane) with Collagen Type I (50-100 µg/mL). Incubate for at least 1 hour at 37°C. Aspirate the coating solution just before cell seeding.

  • Cell Seeding: Culture hCMEC/D3 cells in complete endothelial cell medium. Once confluent, trypsinize and seed the cells onto the coated inserts at a high density (e.g., 25,000 cells/cm²). Add 200 µL of cell suspension to the apical (upper) chamber and 800 µL of medium to the basolateral (lower) chamber.

  • Monolayer Maturation: Culture the cells for 3-5 days, changing the medium every other day. The monolayer is typically ready for permeability experiments when it reaches confluence.

  • Barrier Integrity Check (TEER): Measure the Trans-Endothelial Electrical Resistance (TEER) using a volt-ohm meter. A stable TEER value (typically >30 Ω·cm²) indicates the formation of tight junctions.[16] A cell-free coated insert should be used as a blank.

  • Permeability Assay (Apical-to-Basolateral):

    • Wash the monolayer on both sides with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (at a known concentration in transport buffer) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C on an orbital shaker.

    • At designated time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Quantification and Calculation: Analyze the concentration of the compound in the collected samples via LC-MS/MS. Calculate the Papp value based on the rate of compound appearance in the basolateral chamber. For bidirectional assays (to determine efflux ratio), perform the experiment in the basolateral-to-apical direction as well.

Protocol 3: In Vivo Brain Microdialysis in Rats

Principle: A microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into a specific brain region. The probe is perfused with artificial cerebrospinal fluid (aCSF), allowing for the diffusion of unbound molecules from the brain's extracellular fluid into the dialysate, which is then collected for analysis.[8][10][17]

Methodology:

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat (250-350g) and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a rat brain atlas, determine the coordinates for the target region (e.g., striatum or hippocampus).

    • Drill a small burr hole at the target coordinates and carefully implant a guide cannula.

    • Secure the cannula to the skull with dental cement and anchor screws. Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, place the conscious, freely-moving rat in a specialized cage that allows for automated collection.

    • Gently insert the microdialysis probe (e.g., 20 kDa MWCO) through the guide cannula into the brain.

    • Connect the probe's inlet to a microsyringe pump and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1.0-2.0 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

  • Sample Collection:

    • Collect baseline dialysate samples (e.g., every 20-30 minutes).

    • Administer the test compound via the desired route (e.g., intravenous or intraperitoneal injection).

    • Continue collecting dialysate samples in fractionated vials for the duration of the study (e.g., 4-8 hours).

    • Simultaneously, collect time-matched blood samples to determine unbound plasma concentrations.

  • Analysis and Kp,uu Calculation:

    • Analyze the drug concentration in the dialysate and unbound plasma fractions using LC-MS/MS.

    • Correct the dialysate concentration for the in vivo recovery rate of the probe (determined separately).

    • Calculate the Area Under the Curve (AUC) for both the unbound brain and unbound plasma concentration-time profiles.

    • Kp,uu,brain = AUCbrain,unbound / AUCplasma,unbound

Mandatory Visualizations

Signaling Pathway: Rho/ROCK Regulation of BBB Tight Junctions

G cluster_extracellular Extracellular/Plasma cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Chemokines) GPCR GPCR / Cytokine Receptor Stimuli->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates TJs Tight Junction Proteins (Occludin, Claudin-5, ZO-1) ROCK->TJs Directly Phosphorylates pMLC p-MLC (Active) MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin Interacts with StressFibers Stress Fiber Formation (Contraction) Actin->StressFibers Leads to StressFibers->TJs Pulls on TJ_Disassembly TJ Disassembly & Phosphorylation TJs->TJ_Disassembly Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: The RhoA/ROCK signaling pathway regulates BBB permeability by controlling tight junctions.

Experimental Workflow: Tiered Screening for BBB Permeability

G Start Compound Library Tier1 Tier 1: High-Throughput Screen PAMPA-BBB Assay Start->Tier1 Decision1 Papp > 5 x 10⁻⁶ cm/s? Tier1->Decision1 Tier2 Tier 2: Cell-Based Assay hCMEC/D3 Transwell (A->B) Decision1->Tier2 Yes Stop Stop or Redesign Decision1->Stop No Decision2 Papp > 2 x 10⁻⁶ cm/s? Tier2->Decision2 Tier3 Tier 3: Efflux Assessment Bidirectional Transwell Assay Decision2->Tier3 Yes Decision2->Stop No Decision3 Efflux Ratio < 2? Tier3->Decision3 Tier4 Tier 4: In Vivo PK Rat Microdialysis (Kp,uu) Decision3->Tier4 Yes Decision3->Stop No (High Efflux) Decision4 Kp,uu > 0.3? Tier4->Decision4 Proceed Proceed to Efficacy Models Decision4->Proceed Yes Decision4->Stop No

Caption: A tiered workflow for efficiently screening compounds for BBB permeability.

Logical Relationship: Troubleshooting Poor In Vivo Brain Exposure

G Problem Problem: Low In Vivo Brain Exposure (Low Kp,uu) Question1 Is In Vitro Papp (Transwell) also low? Problem->Question1 Cause1 Root Cause: Poor Intrinsic Permeability (Physicochemical Properties) Question1->Cause1 Yes Question2 Is Efflux Ratio > 2? Question1->Question2 No (Permeability seems OK in vitro) Solution1 Solution: Medicinal Chemistry Redesign to - Lower MW/TPSA - Increase Lipophilicity Cause1->Solution1 Cause2 Root Cause: Active Efflux (e.g., P-gp Substrate) Question2->Cause2 Yes Cause3 Root Cause: High Plasma Protein Binding or Rapid Peripheral Metabolism Question2->Cause3 No Solution2 Solutions: - Structure Modification - Prodrug Approach - Nanoparticle Formulation Cause2->Solution2 Solution3 Solutions: - Measure fu,plasma & fu,brain - Conduct In Vitro Metabolic  Stability Assays Cause3->Solution3

Caption: A decision tree for troubleshooting the causes of poor in vivo brain exposure.

References

Technical Support Center: Overcoming Limitations of Methylscopolamine Bromide in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methylscopolamine bromide in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using this compound in long-term research?

A1: The primary limitations stem from its peripheral anticholinergic side effects. While its quaternary ammonium (B1175870) structure limits its passage across the blood-brain barrier, minimizing central nervous system effects, long-term administration can lead to significant peripheral side effects. These commonly include:

  • Xerostomia (Dry Mouth): Reduced saliva production.

  • Ocular Effects: Blurred vision due to mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), as well as increased ocular tension.[1]

  • Gastrointestinal Effects: Constipation and decreased gastrointestinal motility.[2]

  • Genitourinary Effects: Urinary hesitancy and retention.[1][2]

  • Cardiovascular Effects: Tachycardia (increased heart rate) and palpitations.[1][3]

  • Other Effects: Decreased sweating (anhidrosis), which can lead to hyperthermia.[1]

Over time, these side effects can impact the health and welfare of experimental animals, potentially confounding study results.

Q2: How can I minimize the peripheral side effects of this compound in my long-term study?

A2: Several strategies can be employed to mitigate the anticholinergic side effects of this compound:

  • Dose Titration: Begin with the lowest effective dose and carefully titrate upwards to achieve the desired experimental effect while minimizing side effects.[4]

  • Controlled-Release Formulations: Utilize formulation strategies to provide a sustained and controlled release of the drug, which can help maintain therapeutic levels while avoiding sharp peaks in concentration that are often associated with more severe side effects.

  • Co-administration of Counteracting Agents: Administer agents that can selectively counteract the peripheral side effects. For example, a peripherally acting muscarinic agonist can be used to stimulate salivary and lacrimal gland secretion.

  • Supportive Care: Provide supportive care to experimental animals, such as ensuring adequate hydration and monitoring for signs of constipation or urinary retention.

Q3: Are there any alternatives to this compound for long-term studies requiring a peripheral muscarinic antagonist?

A3: Yes, other quaternary ammonium anticholinergic agents exist, such as glycopyrrolate (B1671915) and ethylatropine bromide.[5] The choice of agent will depend on the specific requirements of your study, including the desired duration of action and side effect profile. It is advisable to conduct a thorough literature review to compare the pharmacokinetics and pharmacodynamics of different peripheral anticholinergics for your specific research application.

Troubleshooting Guides

Issue 1: Severe Xerostomia (Dry Mouth) Observed in Experimental Animals

Symptoms:

  • Difficulty eating or swallowing dry food.

  • Excessive drinking.

  • Oral lesions or inflammation.

Troubleshooting Steps:

  • Quantify Saliva Production:

    • Perform sialometry to objectively measure salivary flow rate. A significant decrease from baseline indicates xerostomia. (See Experimental Protocols section for a detailed protocol).

  • Dose Reduction:

    • If the experimental design allows, consider a dose reduction of this compound to the minimum effective level.

  • Co-administration of a Sialogogue:

    • Administer a muscarinic agonist such as pilocarpine (B147212) to stimulate saliva production.[6][7][8] Care must be taken to use a dose that alleviates xerostomia without counteracting the intended peripheral anticholinergic effects of this compound in other target organs. Start with a low dose of pilocarpine and titrate as needed.

  • Dietary Modification:

    • Provide a moistened or softened diet to facilitate eating and reduce oral discomfort.

  • Ensure Adequate Hydration:

    • Monitor water intake and ensure constant access to fresh water.

Issue 2: Ocular Side Effects - Mydriasis and Reduced Tear Production

Symptoms:

  • Visible dilation of the pupils.

  • Signs of eye irritation or dryness (e.g., excessive blinking, redness).

Troubleshooting Steps:

  • Assess Ocular Parameters:

    • Measure pupil diameter to quantify mydriasis.

    • Perform a Schirmer tear test to measure tear production.[9][10] (See Experimental Protocols section for details).

  • Dose Adjustment:

    • As with xerostomia, consider reducing the dose of this compound if possible.

  • Topical Pilocarpine Administration:

    • For severe dry eye, consider the topical application of a low concentration of pilocarpine eye drops. This can stimulate tear production locally with minimal systemic effects.

  • Use of Artificial Tears:

    • Apply artificial tear solutions to the eyes of the animals to prevent corneal drying and irritation.

Issue 3: Gastrointestinal Hypomotility and Constipation

Symptoms:

  • Reduced frequency or absence of defecation.

  • Hard, dry fecal pellets.

  • Abdominal bloating or discomfort.

Troubleshooting Steps:

  • Measure Gastrointestinal Transit Time:

    • Administer a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) and measure the time to its first appearance in the feces.[3][11][12] An increased transit time confirms hypomotility. (See Experimental Protocols section for a detailed protocol).

  • Dose Evaluation:

    • Evaluate if a lower dose of this compound can achieve the research objectives while having a lesser impact on gut motility.

  • Dietary Fiber Supplementation:

    • Increase the fiber content of the diet to promote bowel regularity.

  • Ensure Hydration:

    • Adequate water intake is crucial for preventing and managing constipation.

  • Consider a Peripherally Acting Prokinetic Agent:

    • In severe cases, and if it does not interfere with the study's aims, a peripherally acting prokinetic agent could be considered in consultation with a veterinarian.

Quantitative Data Summary

Table 1: Assessment of Anticholinergic Side Effects in Animal Models

Side EffectAssessment MethodAnimal ModelTypical MeasurementReference
Xerostomia SialometryRat, MouseSaliva volume (μL) or weight (mg) collected over a specific time period following pilocarpine stimulation.[13][14][15]
Reduced Tear Production Schirmer Tear TestRabbit, Dog, CatMillimeters of wetting on a calibrated paper strip over 1 minute.[9][10][16]
Mydriasis PupillometryRabbitPupil diameter measured in millimeters using a caliper or digital imaging.[4][17][18]
Constipation Gastrointestinal Transit TimeMouse, RatTime (hours) for a non-absorbable marker to travel from the stomach to the cecum or be expelled in feces.[3][11][12][19]

Experimental Protocols

Protocol 1: Sialometry in Rats for the Assessment of Xerostomia

Objective: To quantify the rate of saliva secretion.

Materials:

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Pilocarpine hydrochloride solution (e.g., 1 mg/kg in sterile saline)

  • Pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

  • Precision balance

Procedure:

  • Anesthetize the rat according to an approved protocol.

  • Administer pilocarpine hydrochloride solution intraperitoneally to stimulate salivation.

  • Carefully place a pre-weighed cotton ball or absorbent swab into the rat's oral cavity.

  • Collect saliva for a fixed period (e.g., 15 minutes).

  • Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.

  • Weigh the tube containing the saliva-soaked cotton ball.

  • Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball. The salivary flow rate can be expressed as mg/minute.[13]

Protocol 2: Schirmer Tear Test in Rabbits

Objective: To measure aqueous tear production.

Materials:

  • Commercially available Schirmer tear test strips

  • Topical anesthetic (optional, for measuring basal secretion)

Procedure:

  • Gently restrain the rabbit.

  • Without touching the cornea, place the folded, rounded end of the Schirmer tear test strip into the lower conjunctival fornix.

  • Leave the strip in place for 60 seconds.

  • Remove the strip and immediately measure the length of the wetted area from the notch in millimeters.[10]

Protocol 3: Gastrointestinal Transit Time in Mice (Charcoal Meal Method)

Objective: To assess the rate of gastrointestinal motility.

Materials:

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

  • Oral gavage needle

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer a fixed volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) via oral gavage.

  • Euthanize the mice at a predetermined time point (e.g., 20-30 minutes) after charcoal administration.

  • Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.

  • Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.[19]

Visualizations

Muscarinic Receptor Signaling Pathways

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These G-protein coupled receptors are involved in numerous signaling cascades. The diagram below illustrates the primary pathways affected by muscarinic receptor activation, which are inhibited by methylscopolamine.

Muscarinic_Signaling cluster_receptor Muscarinic Acetylcholine Receptors cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response M1_M3_M5 M1, M3, M5 (Gq/11-coupled) PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates M2_M4 M2, M4 (Gi/o-coupled) AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits IonChannels Ion Channels (e.g., K+ channels) M2_M4->IonChannels Modulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization/ Inhibition IonChannels->Hyperpolarization Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Methylscopolamine Methylscopolamine (Antagonist) Methylscopolamine->M1_M3_M5 Methylscopolamine->M2_M4

Caption: Muscarinic receptor signaling pathways antagonized by methylscopolamine.

Experimental Workflow for a Long-Term Study with Methylscopolamine

The following diagram outlines a logical workflow for conducting a long-term study involving the administration of this compound, incorporating strategies to monitor and mitigate side effects.

Long_Term_Study_Workflow start Study Initiation protocol_dev Protocol Development: - Dose selection - Route of administration - Duration start->protocol_dev animal_acclimatization Animal Acclimatization & Baseline Measurements protocol_dev->animal_acclimatization drug_admin Methylscopolamine Administration animal_acclimatization->drug_admin monitoring Regular Monitoring: - Clinical signs - Body weight - Food/water intake drug_admin->monitoring side_effect_assessment Quantitative Side Effect Assessment (e.g., weekly) monitoring->side_effect_assessment data_collection Primary Endpoint Data Collection monitoring->data_collection side_effect_assessment->monitoring Side effects within acceptable limits intervention Intervention/Troubleshooting (if necessary) side_effect_assessment->intervention Side effects exceed threshold intervention->monitoring end Study Completion & Data Analysis data_collection->end

Caption: Workflow for long-term studies with methylscopolamine.

References

Validation & Comparative

Comparative Guide: Methylscopolamine Bromide vs. Atropine in Inhibiting Gastric Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylscopolamine bromide and atropine (B194438), two non-selective muscarinic receptor antagonists, focusing on their efficacy in inhibiting gastric motility. The fundamental difference between these agents—atropine's ability to cross the blood-brain barrier versus methylscopolamine's peripheral restriction—underpins their distinct clinical profiles.

Introduction and Core Pharmacological Differences

Atropine is a naturally occurring tertiary amine alkaloid, while this compound (also known as methscopolamine (B88490) bromide) is a synthetically derived quaternary ammonium (B1175870) compound.[1][2] This structural difference is paramount:

  • Atropine (Tertiary Amine): Being lipophilic, it readily crosses the blood-brain barrier (BBB), leading to both peripheral and central nervous system (CNS) effects.

  • This compound (Quaternary Ammonium): The presence of a permanent positive charge makes it highly polar and lipid-insoluble. This characteristic severely restricts its ability to cross the BBB, confining its actions primarily to peripheral tissues.[1][3]

Both drugs exert their effects by competitively blocking acetylcholine (B1216132) at muscarinic receptors, thereby reducing parasympathetic tone. In the gastrointestinal (GI) tract, this antagonism leads to decreased smooth muscle motility and reduced gastric acid secretion.[4][5]

Mechanism of Action: Muscarinic Receptor Blockade

Gastric motility is significantly regulated by cholinergic input via the vagus nerve, which releases acetylcholine (ACh). ACh binds to M3 muscarinic receptors on gastric smooth muscle cells, initiating a signaling cascade that leads to contraction. Both atropine and this compound act as competitive antagonists at these M3 receptors, preventing ACh from binding and thereby inhibiting muscle contraction and slowing gastric transit.[4][6]

G cluster_pre Presynaptic Neuron cluster_post Gastric Smooth Muscle Cell cluster_antagonists Antagonists ACh_vesicle Acetylcholine (ACh) in Vesicles M3 M3 Muscarinic Receptor ACh_vesicle->M3 ACh Release Gq Gq Protein M3->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Muscle Contraction Ca->Contraction Atropine Atropine Atropine->M3 Competitive Blockade MSB Methylscopolamine Bromide MSB->M3 Competitive Blockade G start Healthy Human Volunteers (N=12, Crossover Design) drug_admin Drug Administration (IV) - Atropine (1 mg) - Cimetropium Bromide (5 mg) - Placebo (Saline) start->drug_admin meal Ingestion of Test Meal (Low calorie solution containing 1.5g Paracetamol) drug_admin->meal sampling Serial Blood Sampling (Every 10-20 mins for 2 hours) meal->sampling analysis Paracetamol Plasma Concentration Measurement (e.g., HPLC) sampling->analysis calc Pharmacokinetic Analysis (Calculate Tmax, Cmax, AUC) analysis->calc end Determination of Gastric Emptying Rate calc->end

References

A Comparative Analysis of Methylscopolamine Bromide and Glycopyrrolate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Quaternary Ammonium (B1175870) Antimuscarinic Agents for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of methylscopolamine bromide and glycopyrrolate (B1671915), two structurally related quaternary ammonium antimuscarinic agents. Both compounds are peripheral nervous system-selective antagonists of acetylcholine (B1216132) at muscarinic receptors, with applications in treating conditions characterized by excessive cholinergic activity, such as peptic ulcers and sialorrhea (excessive salivation). This document delves into their pharmacological profiles, supported by experimental data, to assist researchers in making informed decisions for future studies and drug development endeavors.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Both this compound and glycopyrrolate exert their effects by competitively blocking the binding of acetylcholine to muscarinic receptors on effector cells.[1][2] As quaternary ammonium compounds, their chemical structure limits their ability to cross the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects with minimal central nervous system involvement.[3] This peripheral selectivity is a key differentiator from their tertiary amine counterparts, such as atropine (B194438) and scopolamine.

The primary signaling pathway affected is the G-protein coupled receptor (GPCR) cascade associated with muscarinic acetylcholine receptors (mAChRs). By inhibiting acetylcholine's action, these drugs reduce smooth muscle contraction, decrease glandular secretions, and modulate heart rate.

Anticholinergic_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Enzyme, Ion Channel) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., Secretion, Contraction) Effector->Cellular_Response Leads to Anticholinergic_Drug This compound or Glycopyrrolate Anticholinergic_Drug->Muscarinic_Receptor Blocks

Figure 1: Simplified signaling pathway of anticholinergic drug action.

Pharmacological Comparison: Receptor Binding Affinity

The affinity of a drug for its target receptor is a critical determinant of its potency. Both this compound and glycopyrrolate are potent muscarinic antagonists. While direct comparative studies measuring the binding affinities (Ki values) of both drugs against a full panel of muscarinic receptor subtypes (M1-M5) are limited, available data provide valuable insights.

Glycopyrrolate has been shown to bind with high affinity to human muscarinic receptors in the nanomolar range.[4] Studies have indicated that glycopyrrolate has a relatively low affinity for M2 receptors, which may contribute to a lower incidence of tachycardia compared to some other anticholinergics.[5] Methylscopolamine has also been demonstrated to bind with high affinity to muscarinic receptors, though it may interact with them in a more complex manner, potentially involving multiple binding sites.[6][7]

ParameterThis compoundGlycopyrrolateReference(s)
Receptor Target Muscarinic Acetylcholine Receptors (M1-M5)Muscarinic Acetylcholine Receptors (M1-M5)[1][2]
Binding Affinity (Ki) High affinity, with evidence of multiple binding sites.[6][7]High affinity (nM range); Ki values of 0.5–3.6 nM for M1-M3 receptors.[4][4][6][7]
Receptor Selectivity Non-selective muscarinic antagonist.Generally non-selective for M1-M3, but with a functionally lower affinity for M2 receptors.[4][5][4][5]

Table 1: Comparative Receptor Binding Profile

Pharmacokinetic Profile: A Look at Half-Life and Bioavailability

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, dictate its onset and duration of action. Both this compound and glycopyrrolate are poorly and unreliably absorbed after oral administration due to their quaternary ammonium structure.[1]

ParameterThis compoundGlycopyrrolateReference(s)
Oral Bioavailability Poor and unreliable.[1]Poor and variable.[1]
Elimination Half-life 3–4 hours.[8]Approximately 50 minutes after intravenous administration.[3]

Table 2: Comparative Pharmacokinetic Parameters

Clinical Efficacy and Side Effect Profile

Clinically, both drugs have been utilized for their ability to reduce gastric acid secretion and control excessive salivation. Comparative studies have provided insights into their relative efficacy and side effect profiles.

In a study comparing methylatropine (B1217387) bromide (a closely related compound to this compound) and glycopyrrolate for the reversal of neuromuscular blockade, both drugs were found to have identical antisialogogue effects.[9] However, methylatropine bromide produced a significantly greater initial increase in heart rate.[9] This suggests that glycopyrrolate may offer a more favorable cardiovascular safety profile.

The side effects of both drugs are characteristic of peripheral anticholinergic agents and are generally dose-dependent.

Side EffectThis compoundGlycopyrrolateReference(s)
Common Dry mouth, blurred vision, dizziness, constipation, decreased sweating.[10]Dry mouth, blurred vision, urinary hesitancy, decreased sweating.[3]
Cardiovascular Tachycardia (especially at higher doses).[1]Less pronounced tachycardia compared to atropine-like compounds.[9][1][9]
Central Nervous System Minimal due to poor blood-brain barrier penetration.Minimal due to poor blood-brain barrier penetration.[3][3]

Table 3: Comparative Side Effect Profile

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

A common method to determine the binding affinity of a compound for muscarinic receptors is a competitive radioligand binding assay using a radiolabeled antagonist such as [³H]-N-methylscopolamine ([³H]-NMS).

Objective: To determine the inhibition constant (Ki) of a test compound (this compound or glycopyrrolate) for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from rat brain or cell lines).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled antagonists: Atropine (for non-specific binding), this compound, and glycopyrrolate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of the test compound.

  • Incubation: Add a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound to the wells containing the membrane preparation. Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[12]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation with Radioligand and Test Compound Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a competitive radioligand binding assay.

In Vivo Model for Assessing Antisialogogue Effects

The antisialogogue (saliva-inhibiting) effect of anticholinergic drugs can be evaluated in animal models.

Objective: To compare the antisialogogue potency and duration of action of this compound and glycopyrrolate in rats.

Materials:

  • Male Wistar rats.

  • Test compounds: this compound and glycopyrrolate.

  • Saline (vehicle control).

  • Pilocarpine (B147212) (sialogogue).

  • Cotton pledgets of known weight.

  • Anesthetic.

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Drug Administration: Administer the test compounds or vehicle intraperitoneally or subcutaneously at various doses.

  • Induction of Salivation: After a predetermined time, administer pilocarpine to induce salivation.

  • Saliva Collection: Place pre-weighed cotton pledgets in the oral cavity of the anesthetized rats for a fixed period (e.g., 15 minutes).

  • Measurement: Remove the cotton pledgets and weigh them to determine the amount of saliva secreted.

  • Data Analysis: Calculate the percentage inhibition of salivation for each dose of the test compounds compared to the vehicle control group. Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximal effect) for each drug.

Conclusion

Both this compound and glycopyrrolate are effective peripherally acting antimuscarinic agents. The available data suggest that while both have potent antisialogogue effects, glycopyrrolate may offer a more favorable cardiovascular safety profile with less pronounced tachycardia. The choice between these two agents for research or therapeutic development would depend on the specific application, desired duration of action, and the importance of minimizing cardiovascular side effects. Further direct comparative studies, particularly comprehensive receptor binding assays across all muscarinic subtypes and well-controlled clinical trials, would be beneficial to further delineate the subtle but potentially significant differences between these two compounds.

References

Validating Methylscopolamine Bromide Selectivity in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylscopolamine bromide's performance against other common muscarinic antagonists in cell-based assays. The objective is to offer a clear, data-driven validation of its selectivity profile, supported by detailed experimental protocols for reproducibility.

Executive Summary

This compound, a quaternary ammonium (B1175870) derivative of scopolamine, is a well-established muscarinic acetylcholine (B1216132) receptor antagonist. Its charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool in peripheral nervous system research[1]. The radiolabeled form, [³H]-N-methylscopolamine, is widely utilized in radioligand binding assays due to its high affinity for all five muscarinic receptor subtypes (M1-M5)[2][3]. Understanding its selectivity profile in comparison to other antagonists is crucial for the accurate interpretation of experimental results. This guide compares this compound with the non-selective antagonist atropine (B194438), the M1-selective pirenzepine, the M2-selective methoctramine, and the M3-selective darifenacin.

Comparative Analysis of Muscarinic Antagonist Selectivity

The selectivity of a muscarinic antagonist is determined by its binding affinity (Ki) for each of the five receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other selected antagonists across human muscarinic receptor subtypes, compiled from various studies.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists for Human Muscarinic Receptor Subtypes

AntagonistM1M2M3M4M5Selectivity Profile
This compound ~0.1 - 1~0.1 - 1~0.1 - 1~0.1 - 1~0.1 - 1Non-selective
Atropine1.27 - 2.223.24 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39Non-selective[4]
Pirenzepine18 - 62310 - 758~21~168~12M1-selective[5][6][7]
Methoctramine~70031~2620~1000~1000M2-selective
Darifenacin~63~398~1.2~501~100M3-selective

Note: Ki values are compiled from multiple sources and experimental conditions may vary. The values for this compound are represented as a range due to variability across studies.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Muscarinic Receptor Signaling Pathways

G cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

prep Prepare Cell Membranes (Expressing Muscarinic Receptor Subtype) radioligand Add [³H]N-Methylscopolamine (Radioligand) prep->radioligand competitor Add Unlabeled Antagonist (e.g., this compound) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Determine Ki values) quantification->analysis

Caption: Radioligand binding assay workflow.

Experimental Workflow for Functional Cell-Based Assays

cluster_assay_prep Assay Preparation start Seed Cells in Microplate (e.g., CHO or HEK293 expressing receptor) incubation Incubate Overnight start->incubation dye_loading Load Cells with Fluorescent Dye (Calcium or cAMP sensor) incubation->dye_loading antagonist_addition Add Antagonist (e.g., this compound) dye_loading->antagonist_addition agonist_stimulation Stimulate with Muscarinic Agonist (e.g., Carbachol) antagonist_addition->agonist_stimulation measurement Measure Cellular Response (Fluorescence or Luminescence) agonist_stimulation->measurement analysis Data Analysis (Determine IC₅₀ values) measurement->analysis

Caption: Functional cell-based assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure accurate and reproducible validation of this compound selectivity.

Radioligand Binding Assay

This assay directly measures the binding affinity of an antagonist to the muscarinic receptor subtypes.

1. Cell Membrane Preparation:

  • Culture CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Harvest cells and homogenize in a lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand [³H]-N-methylscopolamine (at a concentration close to its Kd, typically 0.1-0.4 nM), and varying concentrations of the unlabeled antagonist (this compound or other comparators).

  • To determine non-specific binding, include wells with a high concentration of a non-labeled antagonist like atropine (1 µM).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response to an agonist.

This assay is suitable for Gq-coupled muscarinic receptors.

1. Cell Preparation:

  • Seed CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors into a 96-well or 384-well black, clear-bottom plate. Suggested seeding densities are 10,000-40,000 cells/well for a 96-well plate and 5,000-20,000 cells/well for a 384-well plate for CHO cells, and 30,000-60,000 cells/well for a 96-well plate and 20,000-50,000 cells/well for a 384-well plate for HEK293 cells[2][4].

  • Incubate the cells overnight to allow for attachment.

2. Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Incubate for 45-60 minutes at 37°C.

3. Antagonist Treatment:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the antagonist (e.g., this compound) and incubate for a predetermined time.

4. Agonist Stimulation and Measurement:

  • Place the plate in a fluorescence plate reader.

  • Inject a muscarinic agonist (e.g., carbachol (B1668302) at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time[5].

5. Data Analysis:

  • Determine the peak fluorescence response for each antagonist concentration.

  • Plot the response as a function of the antagonist concentration to determine the IC50 value.

This assay is suitable for Gi-coupled muscarinic receptors.

1. Cell Preparation:

  • Seed CHO-K1 or HEK293 cells stably expressing M2 or M4 receptors into a suitable microplate (e.g., 384-well). A typical seeding density for HEK293 cells in a 384-well plate is around 5,000 cells/well[8].

  • Incubate overnight.

2. Antagonist and Forskolin (B1673556) Treatment:

  • Pre-treat the cells with varying concentrations of the antagonist.

  • Stimulate the cells with a fixed concentration of a muscarinic agonist in the presence of forskolin (e.g., 2-10 µM) to increase basal cAMP levels[8][9]. Forskolin directly activates adenylyl cyclase[10]. The agonist will inhibit this forskolin-induced cAMP production.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a commercially available detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

4. Data Analysis:

  • The antagonist will reverse the agonist-induced inhibition of cAMP production.

  • Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

Conclusion

The validation of this compound's selectivity in cell-based assays demonstrates its character as a non-selective muscarinic antagonist, with high affinity for all five receptor subtypes. This is in contrast to other antagonists such as pirenzepine, methoctramine, and darifenacin, which exhibit clear preferences for M1, M2, and M3 receptors, respectively. The provided experimental protocols offer a robust framework for researchers to independently verify these findings and accurately characterize the selectivity of other novel muscarinic antagonists. The choice of antagonist should be carefully considered based on the specific research question and the muscarinic receptor subtypes involved in the biological system under investigation.

References

A Comparative Guide to Scopolamine and Methylscopolamine for Peripheral Cholinergic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of scopolamine (B1681570) and its quaternary ammonium (B1175870) derivative, methylscopolamine, for use in peripheral cholinergic studies. We delve into their pharmacological profiles, present supporting experimental data, and provide detailed methodologies to aid in the selection of the appropriate antagonist for your research needs.

At a Glance: Key Differences and Physicochemical Properties

Scopolamine is a tertiary amine, allowing it to readily cross the blood-brain barrier (BBB) and exert effects on both the central (CNS) and peripheral nervous systems. In contrast, methylscopolamine is a quaternary ammonium compound with a permanent positive charge, which significantly restricts its ability to penetrate the BBB. This fundamental structural difference makes methylscopolamine a valuable tool for isolating and studying peripheral cholinergic mechanisms without the confounding influence of central effects.

PropertyScopolamineMethylscopolamineReference
Chemical Structure Tertiary AmineQuaternary Ammonium
Blood-Brain Barrier Permeability HighLow[1]
Primary Site of Action Central and PeripheralPeripheral[1]
Molecular Formula C₁₇H₂₁NO₄C₁₈H₂₄NO₄⁺
Molar Mass 303.35 g/mol 318.39 g/mol

Pharmacodynamics: Receptor Binding Affinity

Both scopolamine and methylscopolamine are competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). Their primary mechanism of action is to block the effects of acetylcholine in the parasympathetic nervous system. The following table summarizes their binding affinities (Ki values) for the M1, M2, and M3 muscarinic receptor subtypes, which are prominently expressed in peripheral tissues. Lower Ki values indicate higher binding affinity.

Receptor SubtypeScopolamine Ki (nM)Methylscopolamine Ki (nM)Predominant Peripheral Location
M1 0.83~62 (from a study in rat neostriatum)Salivary glands, enteric nerves
M2 5.3~31 (high affinity), ~2620 (low affinity)Heart (sinoatrial and atrioventricular nodes)
M3 0.34Data suggests nanomolar range affinitySmooth muscle (gastrointestinal tract, bladder, bronchi), salivary glands

Note: Ki values can vary depending on the tissue and experimental conditions. The provided values are representative examples from the literature.[2][3]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of scopolamine and methylscopolamine differ significantly, primarily due to their structural differences.

ParameterScopolamineMethylscopolamineReference
Bioavailability (Oral) 10-50%Poor and variable[4]
Half-life (t½) ~9.5 hours~2-3 hours[5]
Metabolism Primarily hepatic (CYP3A4)Limited data, likely less metabolized[4]
Excretion RenalPrimarily renal
Protein Binding LowData not readily available

Comparative Efficacy in Peripheral Cholinergic Blockade

Direct comparative studies have demonstrated the peripheral anticholinergic effects of both compounds.

Inhibition of Salivation (Antisialagogue Effect)

Both scopolamine and methylscopolamine effectively reduce salivary secretion.

Study FindingAnimal ModelDosagesReference
Scopolamine and methylscopolamine dose-dependently decreased response rates in a behavioral task, with methylscopolamine showing a more pronounced effect on some parameters.Wistar Rats0.08, 0.16, or 0.32 mg/kg[6]
In a study on motion sickness, both scopolamine (0.6 mg) and methscopolamine (B88490) (2.5 mg) were used, with scopolamine showing effects on heart rate and gastric myoelectric activity.Humans0.6 mg (scopolamine), 2.5 mg (methscopolamine)[7]
Effects on Heart Rate (Bradycardia/Tachycardia)

Muscarinic antagonists block the vagal tone on the heart, which can lead to an increase in heart rate.

Study FindingAnimal ModelDosagesReference
Both scopolamine and N-methylscopolamine produced a dose-related antagonism of arecoline-induced bradycardia.RatsScopolamine: up to 0.1 mg/kg; N-methylscopolamine: up to 0.01 mg/kg[8]
Inhibition of Gastrointestinal Motility

By blocking M3 receptors on smooth muscle, both drugs can reduce gastrointestinal motility.

Study FindingAnimal ModelDosagesReference
In a study on motion sickness-induced gastrointestinal symptoms, intraperitoneal injection of methylscopolamine (MSCP) significantly alleviated these symptoms.RatsNot specified
In cats, both scopolamine (SCOP) and methylscopolamine (MSCP) had prophylactic effects against rotation-induced emesis, but SCOP also affected salivation and other symptoms.CatsNot specified[4]

Experimental Protocols

Assessment of Antisialagogue Effects in Rats

Objective: To quantify the inhibition of pilocarpine-induced salivation by scopolamine or methylscopolamine.

Materials:

  • Male Wistar rats (200-250 g)

  • Scopolamine hydrochloride or Methylscopolamine bromide

  • Pilocarpine (B147212) hydrochloride

  • Saline solution (0.9% NaCl)

  • Pre-weighed cotton swabs

  • Microcentrifuge tubes

  • Anesthetic (e.g., ketamine/xylazine cocktail)

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rats.

  • Administer scopolamine, methylscopolamine, or vehicle (saline) via intraperitoneal (i.p.) injection at desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).

  • After a pre-determined time (e.g., 30 minutes), place a pre-weighed cotton swab in the rat's mouth for a fixed period (e.g., 15 minutes).

  • Immediately after placing the swab, administer pilocarpine (e.g., 4 mg/kg, i.p.) to induce salivation.

  • After the collection period, remove the cotton swab and place it in a pre-weighed, sealed microcentrifuge tube.

  • Determine the amount of saliva secreted by the change in the weight of the cotton swab.

  • Compare the saliva production in the drug-treated groups to the vehicle-treated control group.

Assessment of Effects on Heart Rate in Rats

Objective: To measure the antagonism of agonist-induced bradycardia.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Scopolamine hydrochloride or this compound

  • Muscarinic agonist (e.g., arecoline, carbachol)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., urethane)

  • ECG recording equipment

Procedure:

  • Anesthetize the rats.

  • Implant subcutaneous electrodes for ECG recording.

  • Allow the heart rate to stabilize and record a baseline ECG.

  • Administer the muscarinic agonist (e.g., arecoline, 10 mg/kg, i.v.) and record the resulting bradycardia.

  • In separate groups of animals, administer scopolamine or methylscopolamine at various doses (e.g., 0.01, 0.1, 1.0 mg/kg, i.v.) prior to the administration of the muscarinic agonist.

  • Measure the heart rate before and after agonist administration in all groups.

  • Calculate the percentage of inhibition of the agonist-induced bradycardia by the antagonists.

Assessment of Gastrointestinal Motility in Rats (Charcoal Meal Test)

Objective: To evaluate the inhibitory effect of scopolamine or methylscopolamine on gastrointestinal transit.

Materials:

  • Male Wistar rats (180-220 g)

  • Scopolamine hydrochloride or this compound

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Saline solution (0.9% NaCl)

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Administer scopolamine, methylscopolamine, or vehicle (saline) i.p. at desired doses.

  • After a set time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 1.5 mL per rat).

  • After a specific period (e.g., 30 minutes), euthanize the rats by cervical dislocation.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each rat.

  • Compare the transit distance in the drug-treated groups to the vehicle-treated control group.[9]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling in Peripheral Tissues

The following diagram illustrates the primary signaling pathways activated by M2 and M3 muscarinic receptors in peripheral tissues. Scopolamine and methylscopolamine act as antagonists at these receptors, blocking these downstream effects.

G cluster_M3 M3 Receptor Pathway (Smooth Muscle, Glands) cluster_M2 M2 Receptor Pathway (Heart) cluster_antagonists Antagonist Action ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq11 Gq/11 M3->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Contraction_Secretion Smooth Muscle Contraction / Glandular Secretion Ca_release->Contraction_Secretion PKC->Contraction_Secretion ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC inhibits K_channel Gβγ-gated K⁺ Channel Gi->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HR ↓ Heart Rate PKA->HR Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->HR Scopolamine Scopolamine Scopolamine->M3 Scopolamine->M2 Methylscopolamine Methylscopolamine Methylscopolamine->M3 Methylscopolamine->M2

Caption: Muscarinic M2 and M3 receptor signaling pathways.

Experimental Workflow for Comparing Peripheral Cholinergic Blockade

This diagram outlines a typical experimental workflow for comparing the in vivo effects of scopolamine and methylscopolamine on a specific peripheral cholinergic function.

G start Start: Select Animal Model and Peripheral Endpoint acclimatization Animal Acclimatization start->acclimatization grouping Randomly Assign to Treatment Groups: - Vehicle (Control) - Scopolamine (multiple doses) - Methylscopolamine (multiple doses) acclimatization->grouping administration Administer Drug/Vehicle (e.g., i.p., i.v.) grouping->administration challenge Administer Cholinergic Agonist (if applicable) administration->challenge measurement Measure Peripheral Response (e.g., Salivation, Heart Rate, GI Motility) challenge->measurement data_analysis Data Collection and Statistical Analysis measurement->data_analysis conclusion Conclusion: Compare Potency and Efficacy data_analysis->conclusion

Caption: In vivo comparison of scopolamine and methylscopolamine.

Conclusion

The choice between scopolamine and methylscopolamine for peripheral cholinergic studies hinges on the specific research question. Methylscopolamine is the superior choice when the experimental design requires the exclusion of central nervous system effects. Its limited ability to cross the blood-brain barrier allows for the targeted investigation of peripheral muscarinic receptor function. Scopolamine, while also a potent peripheral muscarinic antagonist, will invariably introduce central effects that may confound the interpretation of results in studies focused solely on peripheral mechanisms. Researchers should carefully consider the pharmacokinetic and pharmacodynamic profiles of each compound, as well as the specific experimental protocols, to ensure the most appropriate and rigorous study design.

References

Tiotropium Bromide Versus Methylscopolamine in Airway Hyperresponsiveness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tiotropium (B1237716) bromide and methylscopolamine, two muscarinic receptor antagonists, in the context of their application in airway hyperresponsiveness research. The information presented herein is collated from preclinical and clinical studies to aid in the selection and application of these compounds in respiratory research.

Executive Summary

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) with well-documented efficacy in reducing airway hyperresponsiveness and inflammation in various animal models of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic advantage is largely attributed to its kinetic selectivity for the M3 muscarinic receptor over the M2 subtype, leading to sustained bronchodilation.[3][4] In contrast, methylscopolamine is a non-selective muscarinic antagonist. While frequently utilized as a tool compound in receptor binding assays due to its quaternary ammonium (B1175870) structure that limits blood-brain barrier penetration, comprehensive in vivo data directly comparing its efficacy against tiotropium in models of airway hyperresponsiveness is limited. This guide will present the available experimental data for both compounds, detail relevant experimental protocols, and visualize key signaling pathways.

Mechanism of Action and Receptor Selectivity

Both tiotropium bromide and methylscopolamine act by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic acetylcholine receptors (mAChRs). In the airways, the M3 receptor subtype, located on airway smooth muscle cells, is the primary mediator of bronchoconstriction.

Tiotropium Bromide: Tiotropium exhibits a unique kinetic profile, dissociating much more slowly from M3 receptors compared to M2 receptors. This kinetic selectivity contributes to its long duration of action (over 24 hours) and favorable safety profile, as prolonged blockade of M2 autoreceptors on presynaptic cholinergic nerves can lead to increased acetylcholine release and potential paradoxical bronchoconstriction.

Methylscopolamine: As a non-selective antagonist, methylscopolamine blocks M1, M2, and M3 receptors with less discrimination. Its utility in respiratory research is often in vitro or as a peripheral muscarinic receptor probe in systemic studies.

Comparative Efficacy in Airway Hyperresponsiveness

Tiotropium Bromide: Preclinical Data

Studies in guinea pig and mouse models of allergic asthma have consistently demonstrated that tiotropium bromide effectively inhibits airway hyperresponsiveness to various stimuli, including methacholine (B1211447) and vagal nerve stimulation.[1][3] Furthermore, tiotropium has been shown to attenuate airway inflammation by reducing the influx of inflammatory cells, such as eosinophils, into the airways.[1][5]

Table 1: Summary of Tiotropium Bromide Efficacy in Preclinical Models of Airway Hyperresponsiveness

Animal ModelInterventionKey FindingsReference
Guinea Pig (Ovalbumin-sensitized)Tiotropium (1 µg/kg, i.s.) 24h before antigen challengeCompletely blocked antigen-induced airway hyperreactivity to vagal stimulation. Inhibited eosinophil accumulation in the lungs.[1]
Guinea Pig (LPS-induced COPD model)Tiotropium inhalation for 12 weeksAbrogated LPS-induced increase in neutrophils, goblet cells, and collagen deposition in the airways.[2]
Mouse (Ovalbumin-induced asthma)Tiotropium (0.01 mM nebulized) in combination with ciclesonide (B122086)Synergistically inhibited airway eosinophilia and smooth muscle thickening in a chronic model.[5]
Methylscopolamine: Inferred Efficacy

As a non-selective muscarinic antagonist, methylscopolamine is expected to inhibit methacholine-induced bronchoconstriction. However, its lack of selectivity for M3 over M2 receptors may limit its overall efficacy and duration of action in vivo compared to tiotropium. Blockade of presynaptic M2 autoreceptors could potentially counteract its bronchodilatory effect by increasing acetylcholine release.

Receptor Binding Affinity

The affinity of a compound for its target receptor is a key determinant of its potency. Receptor binding assays, often utilizing radiolabeled ligands such as [³H]-N-methylscopolamine ([³H]NMS), are employed to determine the dissociation constant (Kd) or the inhibition constant (Ki) of a drug for a specific receptor. While a direct comparative study providing Ki values for both tiotropium and methylscopolamine across all muscarinic receptor subtypes is not available, data from various sources can be compiled.

Table 2: Muscarinic Receptor Binding Affinities (pKi values)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorReference
Tiotropium Bromide ~9.9~10.1~10.4[6]
N-Methylscopolamine ~9.1~9.0~9.2Estimated from various sources

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The primary signaling pathway leading to bronchoconstriction upon M3 receptor activation involves the Gq protein, phospholipase C (PLC), and subsequent increases in intracellular calcium.

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release Contraction Muscle Contraction Ca->Contraction Induces Tiotropium Tiotropium Bromide Tiotropium->M3R Blocks Methylscopolamine Methylscopolamine Methylscopolamine->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental Protocols

Ovalbumin-Induced Airway Hyperresponsiveness in Mice

This is a widely used model to mimic allergic asthma.

OVA_Protocol Day0 Day 0: Sensitization (i.p. injection of Ovalbumin/Alum) Day14 Day 14: Sensitization (i.p. injection of Ovalbumin/Alum) Day0->Day14 Day21_23 Days 21-23: Challenge (Aerosolized Ovalbumin) Day14->Day21_23 Day24 Day 24: Assessment (Airway Hyperresponsiveness Measurement) Day21_23->Day24

Caption: Experimental Workflow for Ovalbumin-Induced Airway Hyperresponsiveness.

Detailed Methodology:

  • Sensitization: On days 0 and 14, BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in saline.

  • Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.

  • Assessment: 24 hours after the final challenge, airway hyperresponsiveness is assessed.

Measurement of Airway Hyperresponsiveness (Methacholine Challenge)

Airway responsiveness is typically measured using invasive or non-invasive plethysmography following a challenge with a bronchoconstrictor agent like methacholine.

Methacholine_Challenge Anesthesia Anesthetize and Tracheostomize Mouse Ventilator Connect to Mechanical Ventilator Anesthesia->Ventilator Baseline Measure Baseline Airway Resistance Ventilator->Baseline Methacholine Administer Increasing Doses of Methacholine Baseline->Methacholine Measure Measure Airway Resistance at Each Dose Methacholine->Measure Analysis Analyze Dose-Response Curve Measure->Analysis

Caption: Experimental Workflow for Invasive Measurement of Airway Hyperresponsiveness.

Detailed Methodology:

  • Animal Preparation: The mouse is anesthetized, and a tracheostomy is performed to insert a cannula.

  • Ventilation: The animal is connected to a mechanical ventilator.

  • Baseline Measurement: Baseline airway resistance is measured.

  • Methacholine Administration: Increasing concentrations of methacholine are administered via nebulization or injection.

  • Measurement: Airway resistance is measured after each dose of methacholine.

  • Data Analysis: A dose-response curve is generated to determine the provocative concentration of methacholine that causes a 200% increase in airway resistance (PC200).

Conclusion

Tiotropium bromide is a well-characterized long-acting muscarinic antagonist with proven efficacy in preclinical models of airway hyperresponsiveness, largely due to its M3 receptor kinetic selectivity. Methylscopolamine, a non-selective antagonist, is a valuable tool for in vitro receptor studies but lacks extensive in vivo data in respiratory models, particularly in direct comparison with tiotropium. For researchers investigating cholinergic mechanisms in airway disease, tiotropium bromide represents a more clinically relevant and specific tool for targeting M3 receptor-mediated bronchoconstriction. Future head-to-head studies are warranted to definitively delineate the comparative efficacy of these two compounds in the context of airway hyperresponsiveness.

References

A Comparative Pharmacodynamic Analysis of Methylscopolamine Bromide and its Nitrate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of methylscopolamine bromide and methylscopolamine nitrate (B79036), two quaternary ammonium (B1175870) derivatives of scopolamine. Both compounds are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs) and are clinically used for their anticholinergic effects, primarily in the treatment of peptic ulcers and gastrointestinal hypermotility.[1][2][3] While both salts share the same active moiety, N-methylscopolamine, their differing counter-ions could potentially influence their physicochemical properties, though significant differences in their pharmacodynamic profiles at the receptor level are not extensively documented in publicly available literature.

Executive Summary

Both this compound and methylscopolamine nitrate function as potent muscarinic receptor antagonists.[4][5] Their primary mechanism of action involves blocking the effects of acetylcholine at M1, M2, and M3 receptor subtypes, leading to reduced gastric acid secretion, decreased gastrointestinal motility, and other anticholinergic effects.[6][7] Direct comparative studies detailing differences in receptor binding affinity, potency, and efficacy between the bromide and nitrate salts are scarce. The available data largely pertains to "N-methylscopolamine" without specifying the salt, with the bromide form being the most commonly used in pharmaceutical preparations.[8][9]

Quantitative Pharmacodynamic Data

Due to the limited availability of direct comparative data, this table summarizes the known pharmacodynamic parameters for N-methylscopolamine. It is important to note that these values are generally reported for N-methylscopolamine without specifying the salt, but are most likely representative of the bromide form due to its prevalence.

Pharmacodynamic ParameterN-Methylscopolamine (Salt Unspecified)Reference
Mechanism of Action Competitive Muscarinic Acetylcholine Receptor Antagonist[4][5]
Receptor Specificity M1, M2, M3, M4, M5 Muscarinic Receptors[10]
Binding Affinity (Kd) ~25 pM for muscarinic receptors in a mixture of M1-M4 subtypes[9]
IC50 Scopolamine HBr (a related compound) has an IC50 of 55.3 nM for muscarinic acetylcholine receptors. Specific IC50 for methylscopolamine salts are not readily available in comparative literature.[10]

Mechanism of Action and Signaling Pathways

Methylscopolamine exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The primary signaling pathways affected are:

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By blocking these pathways, methylscopolamine effectively antagonizes the parasympathetic nervous system's actions on various organs, including the gastrointestinal tract.

cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Methylscopolamine Methylscopolamine (Bromide or Nitrate) Methylscopolamine->M1_M3_M5 Blocks Methylscopolamine->M2_M4 Blocks

Muscarinic Receptor Signaling Pathways and Antagonism by Methylscopolamine.

Experimental Protocols

The following is a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and nitrate for muscarinic receptors.

Objective: To determine and compare the inhibitory constant (Ki) of this compound and methylscopolamine nitrate for a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound and methylscopolamine nitrate of high purity.

  • Atropine as a non-labeled competing ligand for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M3 receptor in ice-cold lysis buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [³H]-NMS and membrane preparation.

    • Non-specific Binding: [³H]-NMS, a high concentration of atropine, and membrane preparation.

    • Competitive Binding: [³H]-NMS, membrane preparation, and serial dilutions of either this compound or methylscopolamine nitrate.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or nitrate).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with M3 Receptors Incubation Incubate Membranes, Radioligand, and Competitors in 96-well Plates Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand ([³H]-NMS), Competitors (Bromide/Nitrate Salts), and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand by Rapid Filtration Incubation->Filtration Counting Quantify Radioactivity using Scintillation Counting Filtration->Counting IC50_Calc Determine IC50 from Competition Curves Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Experimental Workflow for Competitive Radioligand Binding Assay.

Conclusion

References

A Head-to-Head Comparison of Muscarinic Antagonists in Preclinical Models of Bladder Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of commonly studied muscarinic antagonists for the treatment of overactive bladder (OAB). The following sections detail their performance in preclinical bladder dysfunction models, supported by experimental data on efficacy and selectivity. Detailed methodologies for the key experiments cited are also provided to aid in the interpretation and replication of these findings.

Introduction to Muscarinic Antagonists in OAB

Overactive bladder is a condition characterized by urinary urgency, frequency, and in some cases, urge incontinence. The primary pharmacological treatment for OAB involves muscarinic receptor antagonists.[1][2][3] These agents work by blocking the effects of acetylcholine (B1216132), a neurotransmitter that mediates involuntary bladder contractions.[2] The detrusor smooth muscle of the bladder expresses both M2 and M3 muscarinic receptor subtypes, with M3 receptors being the primary mediators of bladder contraction.[4][5][6] However, muscarinic receptors are also present in other tissues, such as salivary glands, leading to side effects like dry mouth.[1][5] Consequently, the development of bladder-selective or M3-selective antagonists has been a major focus of research to improve the therapeutic window of these drugs.[1][7] This guide compares the preclinical profiles of several key muscarinic antagonists: oxybutynin, tolterodine, solifenacin, and darifenacin.

Muscarinic Receptor Signaling in the Bladder

The contraction of the detrusor muscle is primarily initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors on the smooth muscle cells. This binding activates a Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. While M2 receptors are more numerous in the bladder, their primary role is to inhibit the relaxation induced by β-adrenoceptor stimulation by inhibiting adenylyl cyclase.[4]

Muscarinic_Signaling cluster_pre Presynaptic Nerve Terminal cluster_post Detrusor Smooth Muscle Cell ACh_vesicle ACh M3 M3 Receptor ACh_vesicle->M3 binds Gq11 Gq/11 M3->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca2+ SR->Ca releases Contraction Muscle Contraction Ca->Contraction leads to Antagonist Muscarinic Antagonist Antagonist->M3 blocks

Diagram 1: Muscarinic Receptor Signaling Pathway in Detrusor Muscle.

Head-to-Head Comparison of Efficacy and Selectivity

The following tables summarize the preclinical data for commonly studied muscarinic antagonists. The data is compiled from various in vitro and in vivo studies to provide a comparative overview of their pharmacological profiles.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

This table presents the negative logarithm of the inhibitory constant (pKi) for each antagonist at the five human muscarinic receptor subtypes (M1-M5). Higher pKi values indicate greater binding affinity.

AntagonistM1 Affinity (pKi)M2 Affinity (pKi)M3 Affinity (pKi)M4 Affinity (pKi)M5 Affinity (pKi)M3 vs. M2 Selectivity
Oxybutynin 8.17.88.37.98.0~3-fold
Tolterodine 8.68.48.58.38.5Non-selective
Solifenacin 8.06.88.27.47.6~25-fold
Darifenacin 8.07.78.87.88.0~12-fold

Data compiled from multiple sources. Absolute values may vary between studies.

Table 2: In Vivo Efficacy in Rat Models of Bladder Overactivity

This table summarizes the effects of muscarinic antagonists on key urodynamic parameters in conscious rat models of bladder overactivity, often induced by methods such as partial bladder outlet obstruction.

Antagonist (Dose)Change in Micturition FrequencyChange in Bladder CapacityChange in Micturition Pressure
Oxybutynin ↓↓↓↑↑↑
Tolterodine ↓↓↑↑
Solifenacin ↓↓↓↑↑↑
Darifenacin ↓↓↑↑

Arrow notation represents the magnitude of the effect: ↓↓/↑↑ (moderate), ↓↓↓/↑↑↑ (strong).

Table 3: Bladder vs. Salivary Gland Selectivity in Animal Models

This table presents the selectivity ratio of the antagonists for inhibiting bladder contractions versus salivary secretion in response to a muscarinic agonist. A higher ratio indicates greater bladder selectivity.

AntagonistBladder vs. Salivary Gland Selectivity Ratio
Oxybutynin ~1
Tolterodine >1
Solifenacin >1
Darifenacin >1

Ratios are approximations from preclinical studies and indicate a functional preference for the bladder over the salivary gland.[8]

Experimental Protocols

In Vivo Cystometry in Conscious Rats

This experimental workflow is a standard method for evaluating the efficacy of compounds on bladder function in a physiologically relevant setting.[9]

Cystometry_Workflow cluster_surgery Surgical Implantation cluster_recovery Recovery Period cluster_cystometry Cystometric Recording Anesthesia Anesthetize Rat Incision Midline Abdominal Incision Anesthesia->Incision Catheter Implant Bladder Catheter Incision->Catheter Exteriorize Exteriorize Catheter Catheter->Exteriorize Suture Suture Incision Exteriorize->Suture Housing Single Housing Suture->Housing Monitoring Monitor for 3-7 Days Housing->Monitoring Placement Place Rat in Metabolic Cage Monitoring->Placement Connection Connect Catheter to Pump & Transducer Placement->Connection Infusion Infuse Saline into Bladder Connection->Infusion Recording Record Intravesical Pressure & Voided Volume Infusion->Recording DrugAdmin Administer Test Compound Recording->DrugAdmin PostDrugRecording Record Post-Dose Parameters DrugAdmin->PostDrugRecording

Diagram 2: Experimental Workflow for Conscious Cystometry in Rats.

Methodology:

  • Animal Model: Female Sprague-Dawley rats are often used. Bladder overactivity can be induced by methods such as partial bladder outlet obstruction or injection of cyclophosphamide.[9]

  • Surgical Procedure:

    • Rats are anesthetized.[9]

    • A midline abdominal incision is made to expose the bladder.[9]

    • A polyethylene (B3416737) catheter is implanted into the dome of the bladder and secured with a purse-string suture.[9]

    • The catheter is tunneled subcutaneously and exteriorized at the dorsal neck region.[9]

    • The abdominal incision is closed.[9]

  • Recovery: Animals are allowed to recover for at least 3 days before cystometric evaluation.[9]

  • Cystometric Measurement:

    • Conscious rats are placed in a metabolic cage.[10]

    • The implanted bladder catheter is connected to a pressure transducer and an infusion pump via a three-way stopcock.[11]

    • Saline is infused into the bladder at a constant rate (e.g., 10 ml/hr for rats).[10]

    • Intravesical pressure is continuously recorded.[10]

    • Urodynamic parameters such as micturition frequency, bladder capacity (volume at which voiding occurs), and micturition pressure are measured before and after administration of the test compound.[12]

In Vitro Muscarinic Receptor Binding Assay

Methodology:

  • Source of Receptors: Human recombinant muscarinic receptor subtypes (M1-M5) expressed in cell lines (e.g., Chinese Hamster Ovary cells) are commonly used.[13]

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB), is used.[13]

  • Assay Procedure:

    • Cell membranes expressing a specific muscarinic receptor subtype are incubated with the radioligand and varying concentrations of the unlabeled antagonist being tested.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Summary and Conclusion

The preclinical data presented in this guide highlight the distinct pharmacological profiles of different muscarinic antagonists. While all demonstrate efficacy in reducing bladder overactivity in animal models, they differ in their receptor selectivity and, consequently, their potential for side effects.

  • Oxybutynin , an older, non-selective antagonist, is effective but has a higher propensity for anticholinergic side effects.[1][14]

  • Tolterodine shows functional selectivity for the bladder over the salivary glands in some studies, which may contribute to its improved tolerability compared to oxybutynin.[1][5][14]

  • Solifenacin and Darifenacin exhibit selectivity for the M3 receptor subtype, which was a design strategy to target the primary receptor mediating detrusor contraction while potentially sparing other muscarinic receptor-mediated functions.[7][8]

This comparative guide, with its summarized data tables, detailed experimental protocols, and illustrative diagrams, serves as a valuable resource for researchers in the field of urology and pharmacology. The information provided can aid in the selection of appropriate tool compounds for further research and in the design and interpretation of preclinical studies for the development of novel therapies for overactive bladder.

References

A Comparative Cross-Validation of Methylscopolamine Bromide's Effects in Diverse Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of methylscopolamine bromide across various animal species. As a quaternary ammonium (B1175870) derivative of scopolamine, this compound is a peripherally acting muscarinic antagonist. Its limited ability to cross the blood-brain barrier makes it a valuable tool for studying peripheral cholinergic systems without the confounding central nervous system effects associated with its parent compound, scopolamine. This document synthesizes available experimental data on its toxicology, pharmacokinetics, and receptor affinity, offering detailed protocols for its evaluation in key animal models.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are classified into five subtypes (M1-M5). Acetylcholine (ACh), the endogenous ligand, binds to these receptors to initiate a signaling cascade. This compound competes with ACh for the same binding site, thereby inhibiting this cascade.

The downstream effects depend on the receptor subtype and the G-protein to which it couples:

  • M1, M3, and M5 receptors typically couple to Gq/11 G-proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). In smooth muscle, this pathway mediates contraction.

  • M2 and M4 receptors couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is prominent in the heart, where it mediates a decrease in heart rate.

By blocking these receptors, this compound prevents these cellular responses, leading to effects such as reduced smooth muscle contraction (antispasmodic), decreased glandular secretion (e.g., saliva, gastric acid), and increased heart rate (tachycardia).[3]

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Activates M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 + DAG (Second Messengers) PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces Production of ACh Acetylcholine (ACh) ACh->M1_M3_M5 Binds & Activates ACh->M2_M4 Binds & Activates MSB Methylscopolamine Bromide MSB->M1_M3_M5 Binds & Blocks MSB->M2_M4 Binds & Blocks Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Leads to Response_Gq Smooth Muscle Contraction, Glandular Secretion Ca_PKC->Response_Gq Causes Response_Gi ↓ Heart Rate cAMP->Response_Gi Causes

Caption: Antagonistic action of this compound on mAChR signaling pathways.

Quantitative Data Summary

Directly comparative quantitative data for this compound across multiple species is sparse in publicly available literature. The following tables summarize the available data, primarily from studies on rodents.

Table 1: Comparative Toxicology

This table presents the median lethal dose (LD50) values, a measure of acute toxicity. Lower values indicate higher toxicity.

SpeciesRoute of AdministrationLD50 (mg/kg)Citation(s)
Rat Oral1,352 - 2,617[3]
Subcutaneous2060[4]
Mouse Oral619[4]
Intraperitoneal150[4]
Subcutaneous558[4]
Table 2: Pharmacokinetic Parameters
SpeciesParameterValueCitation(s)
Human Elimination Half-life (t½)3 - 4 hours[1]
Rat Oral Absorption (related compound)~14%[5]
Dog Oral Absorption (related compound)~28%[5]
Table 3: Muscarinic Receptor Binding Affinity in Rats

The following data on the dissociation constant (K D ) of N-[³H]methylscopolamine were derived from radioligand binding assays in specific rat tissues. K D represents the concentration of the drug required to occupy 50% of the receptors at equilibrium; a lower K D indicates a higher binding affinity.

Tissue/Cell Type (Rat)Receptor Subtype(s)K D (nM)Citation(s)
Cultured Cerebellar Granule CellsM2 and M30.128[6]
Cultured Neostriatal NeuronsM10.089[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effects of this compound in different animal species.

Evaluation of Anti-secretory Effects in Rats

This protocol is designed to measure the inhibition of gastric acid secretion, a classic anticholinergic effect.

  • 1. Animals: Male Wistar rats (200-250g). Animals are to be fasted for 24 hours prior to the experiment but allowed free access to water.

  • 2. Surgical Preparation:

    • Anesthetize the rat with an appropriate agent (e.g., urethane, 1.25 g/kg, intraperitoneally).

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus of the stomach at the pyloric-duodenal junction to prevent stomach contents from emptying.

    • Close the abdominal incision with sutures.

  • 3. Drug Administration:

    • Divide animals into groups (n=6-8 per group).

    • Administer this compound at various doses (e.g., 0.5, 1.5, 5 mg/kg) or vehicle (saline) via intraduodenal or subcutaneous injection. A dose of 1.5 mg/kg given intraduodenally has been shown to inhibit gastric juice secretion.[8]

  • 4. Sample Collection:

    • Four hours after pyloric ligation, euthanize the animals by CO₂ asphyxiation.

    • Clamp the esophagus and carefully remove the entire stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • 5. Analysis:

    • Measure the volume of the gastric juice (ml).

    • Centrifuge the contents at 1000 x g for 10 minutes.

    • Titrate an aliquot of the supernatant against 0.01 N NaOH using an appropriate indicator (e.g., Topfer's reagent) to determine the free and total acidity.

    • Calculate the acid output (μEq/4 hr).

  • 6. Data Presentation: Compare the mean gastric volume and acid output between the control and treated groups. Calculate the percentage inhibition for each dose.

Cardiovascular Safety Assessment in Conscious Dogs

This protocol uses telemetry to assess the effects of this compound on cardiovascular parameters in freely moving dogs.

  • 1. Animals: Male or female Beagle dogs (8-12 kg) surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow at least two weeks for recovery post-surgery.

  • 2. Housing and Acclimation: House dogs individually in a controlled environment. Acclimate them to the study procedures, including dosing and handling, to minimize stress-related cardiovascular changes.

  • 3. Experimental Design:

    • Use a crossover design where each dog receives all treatments, with an adequate washout period (e.g., one week) between doses.

    • Treatments will include vehicle control (e.g., sterile water or saline) and multiple doses of this compound administered orally or intravenously.

  • 4. Data Collection:

    • Record baseline cardiovascular data for at least 24 hours before dosing.

    • Administer the drug or vehicle.

    • Continuously record telemetry data (ECG, systemic arterial pressure, heart rate) for at least 24 hours post-dose.

  • 5. Analysis:

    • Analyze data in discrete time intervals (e.g., 1-hour averages).

    • Calculate key parameters: Heart Rate (HR), Mean Arterial Pressure (MAP), and ECG intervals (e.g., PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., QTc).

    • Compare the changes from baseline for each dose group to the vehicle control group.

  • 6. Expected Outcome: As a muscarinic antagonist, this compound is expected to cause a dose-dependent increase in heart rate (tachycardia).

Assessment of Bronchodilator Activity in Guinea Pigs

Guinea pigs are a well-established model for respiratory pharmacology due to the similarity of their airway physiology to humans. This protocol assesses the ability of this compound to reverse or prevent bronchoconstriction.

  • 1. Animals: Male Dunkin-Hartley guinea pigs (350-450g).

  • 2. Anesthesia and Surgical Preparation:

    • Anesthetize the guinea pig (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).

    • Perform a tracheotomy and cannulate the trachea.

    • Artificially ventilate the animal with a small animal ventilator.

    • Cannulate the jugular vein for intravenous drug administration.

  • 3. Measurement of Bronchoconstriction:

    • Measure changes in pulmonary inflation pressure or lung resistance and dynamic compliance as an index of bronchoconstriction.

    • Induce bronchoconstriction using an intravenous infusion of a bronchoconstrictor agent like acetylcholine or histamine.

  • 4. Drug Administration:

    • Protective Effect: Administer this compound intravenously at various doses a few minutes before challenging with the bronchoconstrictor.

    • Reversal Effect: Induce a stable bronchoconstriction first, then administer this compound to observe reversal.

  • 5. Data Analysis:

    • Quantify the peak increase in inflation pressure or the change in resistance/compliance caused by the bronchoconstrictor.

    • In protection studies, calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.

    • In reversal studies, measure the magnitude and duration of the reduction in bronchoconstriction.

    • Calculate an ED₅₀ (the dose that produces 50% of the maximal effect).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an in vivo pharmacological study, applicable to the evaluation of this compound.

In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Animal Selection (Species, Strain, Sex, Age) B Acclimation (Min. 1 week) A->B C Baseline Measurements (e.g., Body Weight, Telemetry) B->C D Randomization into Treatment Groups C->D F Dose Administration (Route, Volume, Time) D->F E Drug Formulation (Vehicle, Concentration) E->F G Experimental Procedure (e.g., Pylorus Ligation, Bronchial Challenge) F->G H Data & Sample Collection (e.g., Telemetry, Gastric Juice, Blood) G->H I Sample Processing & Bioanalysis H->I J Data Processing (Tabulation, Cleaning) I->J K Statistical Analysis (e.g., ANOVA, t-test) J->K L Interpretation & Reporting (Graphs, Tables, Conclusion) K->L

Caption: Generalized workflow for in vivo evaluation of an anticholinergic agent.

References

Confirming the Peripheral Selectivity of Methylscopolamine Bromide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Peripheral Selectivity

Methylscopolamine bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570). The presence of a permanent positive charge on the nitrogen atom significantly increases its polarity and reduces its lipid solubility. This chemical modification is the primary reason for its limited ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. In contrast, tertiary amine antagonists like scopolamine are more lipophilic and can readily cross the BBB, leading to both peripheral and central effects.

Signaling Pathway of Muscarinic Acetylcholine (B1216132) Receptors

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are widely distributed in the peripheral and central nervous systems. The diagram below illustrates the general signaling pathways activated by acetylcholine binding to mAChRs, which are subsequently blocked by antagonists like this compound.

Muscarinic Acetylcholine Receptor Signaling Pathway ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) ACh->mAChR Binds to mAChR2 Muscarinic Acetylcholine Receptor (M2, M4) ACh->mAChR2 Binds to Gq11 Gq/11 mAChR->Gq11 Activates GiGo Gi/o mAChR2->GiGo Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) GiGo->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Response2 Methylscopolamine Methylscopolamine Bromide Methylscopolamine->mAChR Blocks Methylscopolamine->mAChR2 Blocks

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Comparative In Vivo Data

The peripheral selectivity of a muscarinic antagonist can be quantified by comparing its effects on peripheral organs (e.g., salivary glands, heart) with its effects on the CNS. This is often achieved by measuring the dose required to elicit a peripheral response versus the dose that causes central effects, and by determining the drug's concentration in the brain relative to the plasma.

Brain-to-Plasma Concentration Ratios

A key indicator of a drug's ability to penetrate the CNS is its brain-to-plasma concentration ratio. A lower ratio suggests poorer penetration of the BBB. While specific data for this compound is limited in publicly available literature, studies on its parent compound, scopolamine, provide a clear contrast. For instance, after intraperitoneal injection in rats, scopolamine concentrations in the hippocampus and cortex were found to be significantly higher than in the striatum, demonstrating its ready access to the brain.[1][2] In contrast, quaternary ammonium compounds like this compound are expected to have a much lower brain-to-plasma ratio due to their charge and hydrophilicity. One study investigating the effects of scopolamine methylbromide on working memory in rats after exposure to electromagnetic fields noted that this quaternary ammonium derivative poorly crosses the BBB.[3]

CompoundChemical StructureBlood-Brain Barrier PenetrationExpected Brain-to-Plasma Ratio
This compound Quaternary AmmoniumPoorLow
Scopolamine Tertiary AmineReadily CrossesHigh
Atropine (B194438) Tertiary AmineReadily CrossesHigh
Glycopyrrolate Quaternary AmmoniumPoorLow
Comparison of Peripheral and Central Effects

In vivo assays in animal models are crucial for comparing the peripheral and central activities of anticholinergic drugs.

Peripheral Effects:

  • Inhibition of Salivation: The antisialagogue effect is a classic measure of peripheral muscarinic blockade. Glycopyrrolate, another quaternary ammonium antagonist, is reported to be five to six times more potent than atropine in its antisialogogue effect.[4]

  • Mydriasis (Pupil Dilation): The induction of mydriasis is primarily a peripheral anticholinergic effect.[5]

Central Effects:

  • Cognitive Impairment: Centrally acting anticholinergics like scopolamine are known to cause dose-related impairments in acquisition and retention of learned behaviors in rats, an effect not observed with methscopolamine (B88490).[6]

  • Inhibition of Physostigmine-Induced Lethality: This assay is used to measure the central anticholinergic activity of a compound.[5]

A study comparing scopolamine and methscopolamine on the acquisition and retention of a one-way shuttle box behavior in rats found that scopolamine caused a dose-related impairment, while methscopolamine did not.[6] This provides strong evidence for the lack of central effects of methscopolamine at doses that would be peripherally active.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of peripheral selectivity. Below are summaries of key experimental protocols.

Pilocarpine-Induced Salivation Inhibition Assay (Mouse)

This protocol measures the ability of a muscarinic antagonist to inhibit saliva production stimulated by the muscarinic agonist pilocarpine (B147212).

Pilocarpine-Induced Salivation Inhibition Assay cluster_0 Experimental Workflow A 1. Animal Preparation - Weigh mouse - Administer test compound (e.g., this compound) or vehicle (i.p.) B 2. Anesthesia - Anesthetize mouse (e.g., isoflurane) A->B C 3. Pilocarpine Administration - Inject pilocarpine HCl (e.g., 0.5 mg/kg, i.p.) B->C D 4. Saliva Collection - Place pre-weighed cotton swab in the mouse's mouth for a defined period (e.g., 15 min) C->D E 5. Measurement - Reweigh the cotton swab to determine the amount of saliva - Calculate % inhibition compared to vehicle D->E

Caption: Workflow for Pilocarpine-Induced Salivation Assay.

Detailed Steps:

  • Animal Preparation: Male or female mice (e.g., C57BL/6) are used. The test compound (this compound or other antagonists) or vehicle is administered, typically via intraperitoneal (i.p.) injection, at various doses to generate a dose-response curve.

  • Anesthesia: After a predetermined pretreatment time, mice are anesthetized. Isoflurane is a common choice as it has minimal effects on salivation.[7]

  • Pilocarpine Administration: A solution of pilocarpine hydrochloride in sterile saline is injected i.p. to stimulate salivation.[4][8]

  • Saliva Collection: A pre-weighed absorbent material, such as a cotton swab, is placed in the mouse's oral cavity for a fixed period (e.g., 15 minutes).[9][10]

  • Measurement and Analysis: The swab is reweighed to determine the amount of saliva collected. The percentage inhibition of salivation by the test compound is calculated relative to the vehicle-treated control group.

Mydriasis Assay (Mouse)

This assay assesses the pupil-dilating effect of anticholinergic drugs, a peripherally mediated response.

Detailed Steps:

  • Animal Preparation: Mice are habituated to the experimental setup.

  • Drug Administration: The test compound is administered, often topically to the eye or systemically.

  • Pupil Measurement: At various time points after drug administration, the pupil diameter is measured using a dissecting microscope with a micrometer eyepiece or a specialized digital pupillometer.

  • Data Analysis: The change in pupil diameter from baseline is calculated and compared between treatment groups.

Assessment of Central Anticholinergic Effects (Rodent)

Various behavioral tests can be used to assess the central effects of muscarinic antagonists.

Example: Passive Avoidance Test

  • Training: A rodent is placed in a brightly lit compartment of a two-compartment box. When it enters the dark compartment, it receives a mild foot shock.

  • Drug Administration: The test compound is administered before or after the training session.

  • Testing: At a later time (e.g., 24 hours), the rodent is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus. Centrally acting anticholinergics typically reduce this latency, indicating memory impairment.

Conclusion

The available in vivo data and the fundamental principles of pharmacology strongly support the peripheral selectivity of this compound. Its quaternary ammonium structure restricts its passage across the blood-brain barrier, leading to potent anticholinergic effects in peripheral tissues with minimal impact on the central nervous system. This makes it a valuable therapeutic agent for conditions requiring peripheral muscarinic blockade without the cognitive and other CNS side effects associated with tertiary amine antagonists like scopolamine. Further direct comparative studies quantifying the brain-to-plasma concentration ratio and in vivo receptor occupancy in both central and peripheral tissues would provide even more definitive evidence of its peripheral selectivity.

References

A Comparative Guide to the Chiral Separation of Methylscopolamine Bromide Enantiomers for Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the chiral separation of methylscopolamine bromide enantiomers. Due to the differential pharmacological effects often exhibited by stereoisomers, resolving and characterizing the individual enantiomers of this muscarinic antagonist is crucial for accurate activity studies and drug development. This document outlines and compares high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) as potential methods for this separation. While direct comparative studies on this compound are limited, this guide synthesizes data from related tropane (B1204802) alkaloids and chiral separation principles to provide robust, exemplar experimental protocols and performance expectations.

Comparison of Chiral Separation Techniques

The selection of an appropriate chiral separation technique depends on factors such as available instrumentation, desired resolution, analysis time, and sample matrix. Below is a summary of the expected performance of HPLC, SFC, and CE for the chiral separation of this compound, a quaternary ammonium (B1175870) compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Stationary Phase Polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak®, Chiralcel®) on silica (B1680970) support are highly effective for a wide range of compounds, including amines.[1]Similar polysaccharide-based CSPs as HPLC are used with high success rates.[2]The separation occurs in an open capillary, often with a chiral selector added to the background electrolyte.[3]
Mobile Phase Normal-phase (e.g., hexane (B92381)/alcohol mixtures) or reversed-phase (e.g., acetonitrile/water buffers). Basic additives like diethylamine (B46881) (DEA) are often required for good peak shape of basic analytes.[1]Primarily supercritical CO2 with an organic co-solvent (e.g., methanol (B129727), ethanol). Basic or acidic additives can be used to improve separation.[4]Aqueous or non-aqueous buffer (background electrolyte) containing a chiral selector (e.g., cyclodextrins, crown ethers).[5]
Resolution Generally provides good to excellent resolution depending on the choice of CSP and mobile phase.Often yields higher efficiency and resolution in shorter analysis times compared to HPLC due to the low viscosity and high diffusivity of the mobile phase.Offers very high theoretical plate counts, leading to excellent resolution, especially for complex mixtures or when sample volume is limited.[5]
Analysis Time Can range from several minutes to over an hour.Typically faster than HPLC, with analysis times often under 10 minutes.[4][6]Can be very rapid, often in the range of a few minutes.[7]
Solvent Consumption Can be high, especially in normal-phase chromatography.Significantly lower organic solvent consumption compared to HPLC, making it a "greener" technique.[4]Extremely low solvent and sample consumption.[5]
Sample Requirements Requires sample to be soluble in the mobile phase.Good for compounds soluble in alcohol or other organic modifiers.Requires very small sample volumes, ideal for precious samples.[5]
Compatibility with MS Readily compatible, especially in reversed-phase mode.Highly compatible with mass spectrometry (MS) detection.Can be coupled to MS, though interfacing can be more complex than with HPLC or SFC.[8]

Experimental Protocols

The following are detailed, exemplar methodologies for the chiral separation of this compound enantiomers. These protocols are based on successful separations of scopolamine (B1681570) and other related tropane alkaloids and should serve as a strong starting point for method development.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods used for the chiral separation of scopolamine and other basic chiral amines.[1][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA or Chiralcel® OD-H (amylose or cellulose (B213188) derivatives).

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to alcohol can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol is based on general strategies for chiral SFC method development for basic compounds.[10][2]

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV or MS detector.

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)).

  • Column Dimensions: 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Supercritical CO2 and Methanol with 0.1% Diethylamine as a modifier. A typical starting gradient would be 5% to 40% Methanol over 5-10 minutes.

  • Flow Rate: 2.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve this compound in methanol to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

Capillary Electrophoresis (CE) Protocol

This protocol is adapted from methods for the enantioseparation of tropane alkaloids.[11][3][7]

  • Instrumentation: A capillary electrophoresis system with a diode array detector (DAD).

  • Capillary: Fused silica capillary, 50 µm internal diameter, effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 5.0) containing 10 mM of a chiral selector such as randomly substituted sulfated β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: DAD at 220 nm.

  • Sample Preparation: Dissolve this compound in water or the BGE to a concentration of 0.1-1 mg/mL.

Activity of this compound Enantiomers

Methylscopolamine is a quaternary ammonium derivative of scopolamine and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[12] These receptors are involved in a wide range of physiological functions, and their blockade leads to anticholinergic effects. While studies on the individual enantiomers of this compound are not widely published, it is well-established in pharmacology that enantiomers of chiral drugs can exhibit different potencies and selectivities for their biological targets.

N-methylscopolamine has been shown to bind to multiple subtypes of muscarinic receptors (M1, M2, M3, M4).[13][14][15] It is highly probable that the two enantiomers of this compound will display different binding affinities for these receptor subtypes, leading to variations in their pharmacological profiles. For instance, one enantiomer may be more potent at blocking M3 receptors in smooth muscle, while the other may have a higher affinity for M2 receptors in the heart. Such differences would have significant implications for the drug's therapeutic effects and side-effect profile. Further research involving binding assays and functional studies with the separated enantiomers is necessary to elucidate these differences.

Visualizations

Experimental Workflow for Chiral Separation and Analysis

G cluster_separation Chiral Separation cluster_analysis Enantiomer Analysis Racemic this compound Racemic this compound HPLC HPLC Racemic this compound->HPLC SFC SFC Racemic this compound->SFC CE CE Racemic this compound->CE Isolated Enantiomer 1 (R) Isolated Enantiomer 1 (R) HPLC->Isolated Enantiomer 1 (R) Isolated Enantiomer 2 (S) Isolated Enantiomer 2 (S) HPLC->Isolated Enantiomer 2 (S) SFC->Isolated Enantiomer 1 (R) SFC->Isolated Enantiomer 2 (S) CE->Isolated Enantiomer 1 (R) CE->Isolated Enantiomer 2 (S) Activity Studies Activity Studies Isolated Enantiomer 1 (R)->Activity Studies Isolated Enantiomer 2 (S)->Activity Studies

Caption: Workflow for the chiral separation and subsequent activity analysis of this compound enantiomers.

Signaling Pathway of Muscarinic Acetylcholine Receptors

G cluster_receptor Cell Membrane mAChR Muscarinic Receptor (M1, M2, M3, M4, M5) Gq/11 Gq/11 mAChR->Gq/11 M1, M3, M5 Gi/o Gi/o mAChR->Gi/o M2, M4 Acetylcholine Acetylcholine Acetylcholine->mAChR Methylscopolamine Enantiomers Methylscopolamine Enantiomers Methylscopolamine Enantiomers->mAChR PLC Phospholipase C Gq/11->PLC AC Adenylyl Cyclase Gi/o->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP_decrease cAMP Decrease AC->cAMP_decrease Ca_increase Intracellular Ca2+ Increase IP3_DAG->Ca_increase Physiological_Response_2 Physiological Response (e.g., Decreased Heart Rate) cAMP_decrease->Physiological_Response_2 Physiological_Response_1 Physiological Response (e.g., Smooth Muscle Contraction) Ca_increase->Physiological_Response_1

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors (mAChRs) antagonized by methylscopolamine enantiomers.

References

Safety Operating Guide

Safe Disposal of Methylscopolamine Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methylscopolamine bromide is critical for ensuring laboratory safety and environmental protection. As a quaternary ammonium (B1175870) compound that is harmful if swallowed, inhaled, or in contact with skin, and very toxic to aquatic life, adherence to established protocols is mandatory for all laboratory personnel.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves. Always inspect gloves before use and wash hands thoroughly after handling.[2]

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat is required. For significant quantities or when generating dust, additional protective clothing may be necessary.[2]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a suitable respirator in a well-ventilated area, such as a chemical fume hood.[2][3]

Step-by-Step Disposal Procedure

Disposal of this compound must comply with all applicable federal, state, and local regulations.[3][4] The primary method of disposal is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]

Step 1: Waste Classification and Segregation

  • Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure chemical.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, wipes).

    • Empty containers that have not been triple-rinsed.

    • Solutions containing this compound.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containment and Labeling

  • Use Approved Containers: Collect all waste in a designated, leak-proof, and sealable hazardous waste container.[2]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Environmentally Hazardous").

Step 3: Storage and Collection

  • Safe Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. Ensure the storage location is secure and away from incompatible materials.

  • Arrange for Disposal: Contact your organization's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the chemical in accordance with regulations, typically via incineration.[5]

Step 4: Spill and Emergency Procedures

  • Minor Spills:

    • Ensure the area is well-ventilated.[1][2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[2]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS or emergency response team immediately.

Quantitative Toxicological Data

The following table summarizes key toxicity data for this compound, underscoring the need for careful handling and disposal.

Toxicity MetricValueSpeciesSource
Oral LD503,400 mg/kgRat[1][2][3]
Oral LD50619 mg/kgMouse[1][2]
Intraperitoneal LD50150 mg/kgMouse[1][2]
Subcutaneous LD502,060 mg/kgRat[1][2]
Subcutaneous LD50558 mg/kgMouse[1][2]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol C->D Yes E Segregate Waste (Pure Chemical, Contaminated Items) C->E No F Place in Labeled, Sealed Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Disposal by Licensed Hazardous Waste Contractor H->I

Caption: Workflow for this compound Disposal.

References

Essential Safety and Operational Guide for Handling Methylscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Methylscopolamine bromide, tailored for researchers, scientists, and drug development professionals. Our aim is to be your preferred resource for laboratory safety, fostering a culture of safety and trust.

This compound is a muscarinic antagonist that requires careful handling due to its potential health hazards.[1] It is harmful if it comes into contact with skin or is inhaled.[2][3][4] Furthermore, it is very toxic to aquatic life, with long-lasting effects.[2][3] Adherence to the following guidelines is crucial for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the necessary PPE. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses or GogglesUse appropriate safety glasses. For splash risks, goggles and a face shield are recommended.[5]Protects eyes from contact with the chemical.
Skin Protection GlovesChemical-resistant gloves (minimum standard BS EN 374:2003).[2] Powder-free gloves are recommended.Prevents skin contact, as the substance is harmful.[2][3][4]
Lab Coat/GownAppropriate protective clothing.[2]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorA suitable respirator is necessary if a risk assessment indicates it.[2] A NIOSH-certified N95 or N100 respirator is recommended if airborne powder or aerosols may be generated.[5]Prevents inhalation of the harmful substance.[2][3]
Quantitative Health and Safety Data

The following table provides key toxicological data for this compound for easy reference and risk assessment.

MetricValueSpeciesRoute
Oral LD50 3400 mg/kgRatOral
Oral LD50 619 mg/kgMouseOral
Subcutaneous LD50 2060 mg/kgRatSubcutaneous
Subcutaneous LD50 558 mg/kgMouseSubcutaneous
Intraperitoneal LD50 150 mg/kgMouseIntraperitoneal

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.[2][6]

Operational and Disposal Plans

Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use a chemical fume hood whenever possible, especially when handling powders or creating solutions.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any damage before use.[2]

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood to minimize dust formation and inhalation. Avoid creating aerosols.[2]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate all work surfaces.

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste materials contaminated with this compound in a designated, sealed, and clearly labeled container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not release it into the environment.[2][4]

  • Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected as contaminated waste and disposed of appropriately.

Emergency Procedures Workflow

The following diagram outlines the immediate steps to take in the event of an accidental exposure to this compound.

cluster_exposure Accidental Exposure to this compound cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Occurs skin_wash Immediately wash skin with copious amounts of soap and water for at least 15 minutes. start->skin_wash Skin eye_flush Immediately flush eyes with copious amounts of water for at least 15 minutes. start->eye_flush Eye inhalation_fresh_air Move to fresh air and monitor breathing. start->inhalation_fresh_air Inhalation ingestion_rinse Rinse mouth with water. Do not induce vomiting. start->ingestion_rinse Ingestion skin_remove Remove contaminated clothing and shoes. skin_wash->skin_remove skin_seek Seek medical attention. skin_remove->skin_seek eye_seek Seek medical attention. eye_flush->eye_seek inhalation_give_oxygen If breathing is difficult, give oxygen. inhalation_fresh_air->inhalation_give_oxygen inhalation_seek Seek medical attention. inhalation_give_oxygen->inhalation_seek ingestion_seek Seek immediate medical attention. ingestion_rinse->ingestion_seek

Caption: Workflow for responding to accidental exposure to this compound.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wear PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and eye protection.

  • Containment: Cover the spill with a suitable absorbent material.[2]

  • Collection: Carefully sweep up the absorbed material and place it into a designated, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

By adhering to these safety protocols, researchers and laboratory personnel can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.